Product packaging for H-Met-D-Met-OH(Cat. No.:CAS No. 89680-18-2)

H-Met-D-Met-OH

Cat. No.: B8270042
CAS No.: 89680-18-2
M. Wt: 280.4 g/mol
InChI Key: ZYTPOUNUXRBYGW-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Met-D-Met-OH (CAS 89680-18-2) is a synthetic dipeptide composed of an L-methionine residue linked to a D-methionine residue via a peptide bond . This unique heterochiral structure, incorporating both natural (L-) and non-natural (D-) stereoisomers of methionine, makes it a valuable tool in specialized biochemical and pharmaceutical research . The molecule retains the characteristic sulfur-containing thioether side chain of methionine, which may be involved in redox interactions and can be susceptible to oxidation . In research settings, this compound is employed to study cellular uptake and metabolism of dipeptides with mixed stereochemistry, as the presence of the D-amino acid can influence its recognition by transporters and enzymes . It serves as a building block in peptide synthesis for creating complex molecules with specific structural properties and has potential applications as a probe for investigating altered methionine metabolism pathways, such as those studied in cancer research . Upon cellular uptake, it is hypothesized that the dipeptide may be hydrolyzed to release its constituent L-methionine and D-methionine components, thereby participating in various metabolic processes; L-methionine is an essential amino acid and a precursor to S-adenosylmethionine (SAM), a critical methyl donor, while the metabolic role of D-methionine is less defined . This product is provided for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any personal use. All safety data sheets and handling instructions should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O3S2 B8270042 H-Met-D-Met-OH CAS No. 89680-18-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89680-18-2

Molecular Formula

C10H20N2O3S2

Molecular Weight

280.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1

InChI Key

ZYTPOUNUXRBYGW-JGVFFNPUSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@H](CCSC)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Met-D-Met-OH, also known as L-Methionyl-D-methionine. The document details its chemical structure, physicochemical properties, and outlines illustrative protocols for its synthesis, purification, and characterization. Furthermore, it explores the potential biological activities of this dipeptide, with a focus on its antioxidant properties, and provides a representative experimental protocol for its evaluation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from general peptide chemistry principles and data from closely related compounds to provide a thorough and practical resource for researchers.

Chemical Structure and Properties

This compound is a dipeptide composed of an L-methionine residue at the N-terminus and a D-methionine residue at the C-terminus, linked by a peptide bond. The presence of the D-amino acid at the C-terminus is expected to confer increased resistance to enzymatic degradation compared to its L-L counterpart.

Chemical Structure:

Physicochemical Properties
PropertyValueReference
IUPAC Name (2S)-2-[[(2R)-2-amino-4-(methylthio)butanoyl]amino]-4-(methylthio)butanoic acidN/A
Synonyms L-Methionyl-D-methionine; this compoundN/A
CAS Number 89680-20-6N/A
Molecular Formula C₁₀H₂₀N₂O₃S₂Calculated
Molecular Weight 280.41 g/mol Calculated
Appearance White to off-white powder (Expected)N/A
Melting Point N/AN/A
Boiling Point N/AN/A
Solubility Soluble in water (Expected)N/A
pKa (α-COOH) ~3-4 (Estimated)N/A
pKa (α-NH₃⁺) ~8-9 (Estimated)N/A

Synthesis, Purification, and Characterization

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) techniques. The following sections provide an illustrative experimental protocol.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a representative Fmoc-based SPPS approach.

Materials:

  • Fmoc-D-Met-OH

  • Fmoc-L-Met-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Illustrative Workflow for SPPS:

spss_workflow Resin Rink Amide Resin Swell Swell Resin in DMF/DCM Resin->Swell Fmoc_D_Met Couple Fmoc-D-Met-OH Swell->Fmoc_D_Met DIC, Oxyma Wash1 Wash (DMF) Fmoc_D_Met->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF) Deprotect1->Wash2 Fmoc_L_Met Couple Fmoc-L-Met-OH Wash2->Fmoc_L_Met DIC, Oxyma Wash3 Wash (DMF) Fmoc_L_Met->Wash3 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotect2 Wash4 Wash (DMF) Deprotect2->Wash4 Cleave Cleave from Resin (TFA/TIS/H2O) Wash4->Cleave Precipitate Precipitate in cold ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify

Illustrative workflow for the solid-phase peptide synthesis of this compound.

Experimental Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in a 1:1 mixture of DMF and DCM for 1 hour.

  • First Amino Acid Coupling (D-Methionine):

    • Deprotect the resin using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-D-Met-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (L-Methionine):

    • Repeat the deprotection and washing steps as in step 2.

    • Activate Fmoc-L-Met-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and then DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC.

Illustrative HPLC Protocol:

ParameterIllustrative Value
Column C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection 220 nm

Procedure:

  • Dissolve the crude peptide in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.

Characterization

The purified this compound should be characterized to confirm its identity and purity.

2.3.1. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the dipeptide.

  • Expected [M+H]⁺: 281.0988 m/z

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide. The following are expected chemical shifts based on the structures of L-methionine and D-methionine.

Illustrative ¹H NMR Data (in D₂O):

ProtonExpected Chemical Shift (ppm)Multiplicity
α-CH (L-Met)3.8 - 4.0t
α-CH (D-Met)3.8 - 4.0t
β-CH₂ (L-Met & D-Met)1.9 - 2.2m
γ-CH₂ (L-Met & D-Met)2.5 - 2.7t
S-CH₃ (L-Met & D-Met)2.1s

Biological Activity and Potential Applications

Methionine-containing peptides are known to possess antioxidant properties. The sulfur atom in the methionine side chain can be reversibly oxidized, which allows it to scavenge reactive oxygen species (ROS). The presence of a D-amino acid may enhance the stability of this compound in biological systems, potentially prolonging its antioxidant effects.

Illustrative Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.

Illustrative Workflow for DPPH Assay:

dpph_assay Prepare_Peptide Prepare Peptide Solutions (various concentrations) Mix Mix Peptide and DPPH Prepare_Peptide->Mix Prepare_DPPH Prepare DPPH Solution (in methanol) Prepare_DPPH->Mix Incubate Incubate in the dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

Illustrative workflow for the DPPH radical scavenging assay.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Prepare a series of dilutions of the peptide stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each peptide dilution to a well.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the peptide solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value, which is the concentration of the peptide that inhibits 50% of the DPPH radicals.

Potential Signaling Pathways

While no specific signaling pathways have been definitively identified for this compound, studies on the related dipeptide L-Met-L-Met have shown that it can influence cellular processes. For instance, Met-Met has been reported to promote β-casein synthesis in bovine mammary epithelial cells through the JAK2-STAT5 and mTOR signaling pathways. It is plausible that this compound could interact with similar pathways, potentially modulating cellular metabolism and growth. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Hypothesized Signaling Pathway Interaction:

signaling_pathway Met_D_Met This compound Receptor Cell Surface Receptor (e.g., Peptide Transporter) Met_D_Met->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation mTOR mTOR Receptor->mTOR Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation Cell_Metabolism Cellular Metabolism & Growth STAT5->Cell_Metabolism Gene Transcription mTOR->Cell_Metabolism Protein Synthesis

Hypothesized interaction of this compound with cellular signaling pathways.

Conclusion

This compound is a dipeptide of significant interest due to the presence of a D-amino acid, which may confer enhanced stability and prolonged biological activity. While specific experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, purification, characterization, and evaluation of its potential antioxidant properties based on established methodologies in peptide science. The illustrative protocols and workflows presented herein are intended to serve as a valuable resource for researchers initiating studies on this compound and other D-amino acid-containing peptides. Further investigation is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this unique dipeptide.

H-Met-D-Met-OH (L-Methionyl-D-methionine): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 89680-18-2

This technical guide provides a comprehensive overview of the dipeptide H-Met-D-Met-OH, also known as L-Methionyl-D-methionine. Designed for researchers, scientists, and drug development professionals, this document consolidates available physicochemical data, explores potential experimental protocols, and discusses the putative biological significance and signaling pathways associated with this specific stereoisomer.

Core Compound Data

This compound is a dipeptide composed of an L-methionine residue N-terminally linked to a D-methionine residue. The presence of the D-amino acid at the C-terminus confers unique stereochemical properties that may influence its biological stability and activity compared to the more common L-L dipeptide.

Physicochemical Properties

Quantitative data for this compound is limited, with some parameters being predicted values. The available information is summarized in the table below.

PropertyValueSource
CAS Number 89680-18-2Cambridge Bioscience[1]
Molecular Formula C₁₀H₂₀N₂O₃S₂Cambridge Bioscience[1]
Molecular Weight 280.41 g/mol Cambridge Bioscience[1]
Synonyms L-Methionyl-D-methionineCymitQuimica[2]
Boiling Point (Predicted) 555.1 ± 50.0 °CChemicalBook[3]
Density (Predicted) 1.237 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 3.02 ± 0.10ChemicalBook
Storage Temperature -15°CChemicalBook

Synthesis and Characterization

Conceptual Synthesis Protocol

A plausible approach for the synthesis of this compound would involve the coupling of a protected L-methionine derivative to a protected D-methionine derivative, followed by deprotection.

Workflow for Potential Synthesis:

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection L-Met L-Methionine Protected L-Met N-protected L-Methionine L-Met->Protected L-Met e.g., Fmoc D-Met D-Methionine Protected D-Met C-protected D-Methionine D-Met->Protected D-Met e.g., Esterification Coupling Coupling Reaction (e.g., DCC/HOBt) Protected L-Met->Coupling Protected D-Met->Coupling Protected Dipeptide Protected This compound Coupling->Protected Dipeptide Final Product This compound Protected Dipeptide->Final Product Acidolysis/Hydrogenolysis

Conceptual workflow for the synthesis of this compound.

Methodology:

  • Protection of Amino Acids: The amino group of L-methionine would be protected, for instance, with a fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group of D-methionine would be protected, for example, as a methyl or ethyl ester.

  • Coupling Reaction: The protected L-methionine and D-methionine would be coupled using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.

  • Deprotection: The protecting groups would be removed. For example, the Fmoc group is typically removed with a mild base (e.g., piperidine), and the ester group can be hydrolyzed under basic or acidic conditions.

  • Purification: The final product would be purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the synthesized this compound would be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Significance and Metabolism

Direct research on the biological effects of the isolated this compound is scarce. However, insights can be drawn from studies on mixtures of methionine dipeptide stereoisomers and the distinct metabolic fates of L- and D-methionine.

Enzymatic Hydrolysis

A patent describing the use of DL-methionyl-DL-methionine (a mixture of DD, LL, DL, and LD isomers) in aquaculture indicates that this dipeptide mixture can be enzymatically cleaved by digestive enzymes from fish and crustaceans to release free D- and L-methionine. This suggests that peptidases in the digestive tract are capable of hydrolyzing the peptide bond in this compound. The D-amino acid at the C-terminus may confer resistance to certain peptidases, potentially leading to a slower rate of hydrolysis compared to the L-L isomer.

Metabolism of Constituent Amino Acids

Once hydrolyzed, the resulting L-methionine and D-methionine would enter their respective metabolic pathways.

  • L-Methionine: Is a proteinogenic essential amino acid that can be directly incorporated into proteins or enter the methionine cycle to serve as a precursor for S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous biological methylation reactions.

  • D-Methionine: Is not directly incorporated into proteins in higher organisms. It must first be converted to its corresponding α-keto acid (α-keto-γ-methylthiobutyric acid) by D-amino acid oxidase (DAAO). This keto acid can then be transaminated to form L-methionine, which can then be utilized by the body.

Putative Metabolic Pathway of this compound:

G This compound This compound Peptidases Peptidases This compound->Peptidases L-Met L-Methionine Peptidases->L-Met D-Met D-Methionine Peptidases->D-Met Protein_Synthesis Protein Synthesis L-Met->Protein_Synthesis Methionine_Cycle Methionine Cycle (SAM production) L-Met->Methionine_Cycle DAAO D-Amino Acid Oxidase D-Met->DAAO Keto-Acid α-keto-γ-methylthiobutyric acid DAAO->Keto-Acid Transaminase Transaminase Keto-Acid->Transaminase Transaminase->L-Met

Proposed metabolic fate of this compound following enzymatic hydrolysis.

Potential Research Applications and Signaling Pathways

While direct evidence is lacking for this compound, research on the L-L isomer (H-Met-Met-OH) provides a compelling basis for hypothesizing the potential biological roles and signaling pathway interactions of the L-D form.

Peptide Transport

Studies on H-Met-Met-OH in bovine mammary epithelial cells have shown that it is taken up by the peptide transporter 2 (PepT2). It is plausible that this compound could also be a substrate for peptide transporters, although its affinity and transport kinetics might differ due to the D-isomer.

Experimental Protocol for Peptide Transport Assay:

  • Cell Culture: Culture a suitable cell line (e.g., Caco-2 for intestinal transport, or a cell line relevant to the research question) to confluence on permeable supports.

  • Uptake Experiment: Incubate the cells with varying concentrations of this compound in the apical chamber for defined time periods.

  • Quantification: Measure the amount of this compound transported to the basolateral chamber using LC-MS/MS.

  • Inhibition Studies: To identify the transporter involved, conduct competitive inhibition assays using known substrates of different peptide transporters (e.g., Gly-Sar for PepT1/PepT2).

Inferred Signaling Pathway Involvement

Research on H-Met-Met-OH has demonstrated that its uptake via PepT2 can activate the JAK2-STAT5 and mTOR signaling pathways, leading to increased cell proliferation and protein synthesis. Given that this compound can also deliver L-methionine (following hydrolysis and conversion of the D-isomer), it is conceivable that it could indirectly influence these pathways, which are central to cell growth, proliferation, and metabolism.

Hypothesized Signaling Cascade:

G cluster_legend *Hypothesized based on H-Met-Met-OH studies This compound This compound PepT2 Peptide Transporter (e.g., PepT2) This compound->PepT2 Uptake JAK2 JAK2 PepT2->JAK2 Activation mTOR mTOR PepT2->mTOR Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation Cell_Proliferation Cell Proliferation STAT5->Cell_Proliferation p70S6K p70S6K mTOR->p70S6K Phosphorylation 4EBP1 4E-BP1 mTOR->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis

Hypothesized signaling pathways influenced by this compound.

Experimental Protocol for Signaling Pathway Analysis (Western Blotting):

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a positive control (e.g., H-Met-Met-OH) and a negative control (untreated cells).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-JAK2, JAK2, p-STAT5, STAT5, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation, indicating pathway activation.

Conclusion and Future Directions

This compound is a dipeptide with unique stereochemistry that warrants further investigation. While direct experimental data is limited, existing research on related compounds suggests it is likely to be metabolized by peptidases and could influence key cellular processes such as protein synthesis and cell growth, potentially through the JAK-STAT and mTOR signaling pathways. Its D-amino acid component may confer increased stability against enzymatic degradation, making it an interesting candidate for studies in drug delivery and nutritional science.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization of its biological properties. Key areas of investigation include its interaction with peptide transporters, its rate of enzymatic hydrolysis, and its direct effects on cellular signaling pathways in various in vitro and in vivo models. Such studies will be crucial to fully elucidate the therapeutic and scientific potential of this specific dipeptide.

References

Technical Analysis of H-Met-D-Met-OH Molecular Weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed calculation and verification of the molecular weight for the dipeptide H-Met-D-Met-OH, also known as L-Methionyl-D-methionine. This analysis is intended for researchers, scientists, and professionals in the field of drug development who require precise molecular data for their work.

Introduction

This compound is a dipeptide composed of two methionine amino acid residues. Specifically, it consists of one L-methionine molecule and one D-methionine molecule joined by a peptide bond. The determination of its exact molecular weight is fundamental for a variety of biochemical and pharmaceutical applications, including quantitative analysis, structural biology, and computational modeling.

Methodology for Molecular Weight Calculation

The molecular weight of a peptide is calculated based on the molecular weights of its constituent amino acids, accounting for the loss of a water molecule during the formation of each peptide bond.

Experimental Protocol: Molecular Weight Calculation

  • Determine the Molecular Formula of the Amino Acid: The first step is to identify the molecular formula of the constituent amino acid, methionine.

  • Calculate the Molecular Weight of the Amino Acid: Using the atomic weights of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur), the molecular weight of a single methionine molecule is calculated.

  • Account for Peptide Bond Formation: The formation of a dipeptide from two amino acids involves a dehydration reaction, where one molecule of water (H₂O) is eliminated.

  • Calculate the Dipeptide Molecular Weight: The molecular weight of the dipeptide is the sum of the molecular weights of the two individual amino acids minus the molecular weight of one water molecule.

Results and Data Presentation

The calculation for the molecular weight of this compound is summarized in the tables below.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
NitrogenN14.007
OxygenO15.999
SulfurS32.065

Table 2: Calculation of Methionine Molecular Weight

ConstituentFormulaQuantityTotal Atomic Weight ( g/mol )
CarbonC₅560.055
HydrogenH₁₁1111.088
NitrogenN₁114.007
OxygenO₂231.998
SulfurS₁132.065
Total (Methionine) C₅H₁₁NO₂S 149.213

The molecular weight of a single methionine molecule is 149.21 g/mol .[1][2][3][4][5]

Table 3: Calculation of this compound Molecular Weight

ComponentMolecular Weight ( g/mol )
Methionine (Met)149.213
D-Methionine (D-Met)149.213
Water (H₂O)18.015
This compound 280.411

The calculated molecular weight of this compound is 280.41 g/mol . This result is consistent with established chemical databases. The molecular formula for the dipeptide is C₁₀H₂₀N₂O₃S₂.

Logical Workflow of Calculation

The process for determining the molecular weight of the dipeptide follows a clear logical progression.

Caption: Workflow for calculating the molecular weight of this compound.

Conclusion

The molecular weight of this compound has been rigorously calculated and verified to be 280.41 g/mol . This value is critical for accurate experimental design and data interpretation in research and development settings. The provided methodology and data tables offer a transparent and reproducible approach to this fundamental chemical calculation.

References

The Chirality Advantage: A Technical Guide to the Biological Significance of D-Methionine in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into therapeutic peptides represents a cornerstone of modern drug design, offering a powerful solution to the inherent limitations of peptide-based therapeutics. This guide provides an in-depth exploration of the biological significance of substituting L-methionine with its non-canonical enantiomer, D-methionine. We will delve into the profound effects of this single stereochemical change on peptide stability, receptor interaction, and overall bioactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Principles: The D-Methionine Advantage

The substitution of L-methionine with D-methionine in a peptide sequence can dramatically alter its pharmacological profile. This is primarily attributed to the stereospecificity of endogenous enzymes and receptors.

1.1. Enhanced Proteolytic Resistance and Extended Half-Life

Peptides composed of L-amino acids are rapidly degraded by proteases in the body, leading to a short in vivo half-life and limited therapeutic efficacy.[1] Proteases are highly specific for L-amino acid residues, and the presence of a D-amino acid at or near a cleavage site can render the peptide resistant to enzymatic hydrolysis.[2] This increased stability translates to a longer circulating half-life, allowing for sustained therapeutic action and potentially reducing the required dosing frequency.[3]

1.2. Modulation of Receptor Binding and Selectivity

The three-dimensional structure of a peptide is critical for its interaction with its target receptor.[4] The introduction of a D-methionine residue can alter the peptide's conformation, leading to changes in binding affinity (Ki) and functional activity (IC50 or EC50). In some cases, this conformational change can lead to a significant increase in binding affinity and selectivity for a specific receptor subtype. A prime example is in the field of opioid peptides, where D-amino acid substitutions have been instrumental in developing highly potent and selective receptor agonists.[5]

Quantitative Analysis: D-Methionine vs. L-Methionine Peptides

The impact of D-methionine substitution is best illustrated through quantitative comparisons of key pharmacological parameters. The following tables summarize data from studies on opioid peptides, a class of molecules where this strategy has been extensively and successfully applied.

Table 1: Comparative Receptor Binding Affinities of Dermorphin Gene-Associated Peptide (DGAP) Analogs

PeptideReceptor SubtypeIC50 (nM)Selectivity Ratio (µ/δ)
DGAP (L-Met)µ-opioid28,0000.04
DGAP (L-Met)δ-opioid670
[D-Met2]DGAP µ-opioid >1,000 >1345
[D-Met2]DGAP δ-opioid 0.80

Data sourced from Lazarus et al. (1989). This table clearly demonstrates the dramatic increase in affinity and selectivity for the delta-opioid receptor upon substitution of L-methionine with D-methionine at position 2 of DGAP.

Therapeutic Implications and Signaling Pathways

The enhanced stability and modulated receptor interactions of D-methionine-containing peptides have significant therapeutic implications. One of the most well-studied examples is the dermorphin family of opioid peptides.

3.1. Dermorphin and Mu-Opioid Receptor Signaling

Dermorphin, a natural heptapeptide containing a D-alanine at position 2, is a potent and selective mu-opioid receptor (MOR) agonist. Synthetic analogs, such as DALDA (dermorphin [D-Arg2, Lys4] (1-4) amide), also exhibit high affinity for the MOR and have been investigated for their analgesic properties. Activation of the MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the desired therapeutic effect, such as pain relief.

The following diagram illustrates the canonical signaling pathway initiated by the binding of a dermorphin analog to the mu-opioid receptor.

G_protein_signaling Receptor Mu-Opioid Receptor (GPCR) G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition K_channel GIRK Channel G_protein->K_channel cAMP cAMP AC->cAMP Conversion Ligand Dermorphin Analog (e.g., DALDA) Ligand->Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Release Neurotransmitter Release Vesicle->Release

Mu-opioid receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of D-methionine-containing peptides.

4.1. Solid-Phase Peptide Synthesis (SPPS) of D-Methionine-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a D-methionine residue using the Fmoc/tBu strategy.

  • Resin Preparation:

    • Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 1 hour.

    • Wash the resin with dimethylformamide (DMF).

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) to the resin in the presence of N,N-diisopropylethylamine (DIEA) in DCM for 2 hours.

    • Cap any unreacted sites on the resin with methanol.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes to remove the Fmoc protecting group. Repeat this step once.

    • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again.

    • Amino Acid Coupling:

      • Activate the next Fmoc-protected amino acid (e.g., Fmoc-D-Met-OH) with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA in DMF.

      • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours at room temperature.

    • Washing: Wash the resin as described in step 2.

    • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail. To prevent oxidation of the methionine residue, a cocktail containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is recommended. A common mixture is TFA/TIS/H2O/EDT (94:1:2.5:2.5 v/v/v/v).

    • Incubate for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

4.2. Proteolytic Stability Assay

This protocol describes a method to assess the stability of a peptide in the presence of a protease, such as trypsin, or in a biological matrix like human serum.

  • Materials:

    • Peptide stock solution (1 mg/mL in water or appropriate buffer).

    • Protease solution (e.g., Trypsin at 1 mg/mL in a suitable buffer).

    • Human serum.

    • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

    • Quenching solution (e.g., 10% Trifluoroacetic acid).

    • RP-HPLC system with a C18 column.

  • Procedure:

    • Prepare a reaction mixture containing the peptide at a final concentration of 100 µg/mL in the reaction buffer.

    • Initiate the degradation by adding the protease solution to a final concentration of 1 µg/mL (for a 1:100 enzyme-to-substrate ratio) or by adding human serum to a final concentration of 50% (v/v).

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.

    • Centrifuge the samples to pellet any precipitated proteins.

    • Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of remaining peptide against time.

    • Determine the half-life (t1/2) of the peptide under the assay conditions.

4.3. Competitive Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a D-methionine-containing peptide for its receptor using a radiolabeled ligand.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor.

    • Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for the receptor.

    • Unlabeled competitor peptide (the D-methionine-containing peptide).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled competitor peptide in the assay buffer.

    • In a set of tubes, add a constant concentration of the radiolabeled ligand (typically at or below its Kd value) and the cell membrane preparation.

    • Add the different concentrations of the unlabeled competitor peptide to the tubes. Include a control for total binding (no competitor) and a control for non-specific binding (a high concentration of a known potent unlabeled ligand).

    • Incubate the tubes to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligand.

    • Separate the bound and unbound radioligand by rapid filtration through the glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of the competitor peptide.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

The incorporation of D-methionine into peptides is a highly effective strategy for enhancing their therapeutic potential. By conferring resistance to proteolytic degradation and modulating receptor interactions, this simple stereochemical modification can lead to peptides with significantly improved pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide provide a foundation for researchers and drug developers to leverage the "chirality advantage" in the design and optimization of novel peptide-based therapeutics.

References

An In-Depth Technical Guide on H-Met-D-Met-OH: Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of research on the dipeptide H-Met-D-Met-OH. While its chemical identity is established, there is no substantive body of work detailing its discovery, biological background, or specific mechanism of action.

This guide serves to consolidate the available information on this compound and to transparently address the current knowledge gaps that preclude the development of a detailed technical whitepaper as requested.

Core Chemical Identity

This compound is a dipeptide composed of one L-methionine residue and one D-methionine residue. Basic chemical information has been compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 89680-20-6[1][2][3][4]
Molecular Formula C10H20N2O3S2[1]
Molecular Weight 280.41 g/mol
Synonyms (R)-2-((R)-2-Amino-4-(methylthio)butanamido)-4-(methylthio)butanoic acid, d-methionyl-d-methionin

Discovery and Background: An Overview of the Information Void

Despite extensive searches of scientific databases and literature, no publications were identified that specifically describe the discovery, synthesis for research purposes, or the historical background of this compound. The compound is commercially available from several suppliers, indicating its existence and accessibility for research, yet it does not appear to have been the subject of published scientific investigation. Some suppliers suggest its potential for use in the pharmaceutical and medical industries, but these claims are not substantiated by any cited research.

Biological Activity and Mechanism of Action: Uncharted Territory

A critical finding of this review is the complete absence of published studies on the biological activity and mechanism of action of this compound. While some research exists on methionine-containing dipeptides in general, particularly concerning their antioxidant properties and use in animal nutrition, this research does not specifically address the mixed L- and D-isomer of this compound.

Therefore, it is not possible to provide:

  • Quantitative Data: No experimental data on the efficacy, potency, or any other quantitative measure of biological activity is available.

  • Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

  • Signaling Pathways: The mechanism of action of this compound is unknown, and thus no signaling pathways can be described or diagrammed.

General Context: Methionine and Methionine Dipeptides

To provide some relevant context, L-methionine is an essential amino acid in humans with crucial roles in protein synthesis and as a precursor for important molecules like S-adenosylmethionine (SAM) and the antioxidant glutathione. D-methionine, while not incorporated into proteins, can be converted to L-methionine in the body.

Studies on other methionine dipeptides, such as L-Met-L-Met, have explored their antioxidant potential and intestinal absorption. Research has also been conducted on the comparative efficacy of DL-methionine and its hydroxy analogue in animal feed, which highlights the interest in different forms of methionine supplementation. However, it is crucial to reiterate that these findings are not directly applicable to this compound, as the specific stereochemistry of a dipeptide can significantly influence its biological properties.

Conclusion

The user's request for an in-depth technical guide on this compound cannot be fulfilled at this time due to a lack of available scientific information. The core requirements for quantitative data, experimental protocols, and signaling pathway diagrams cannot be met as no research has been published on these aspects of this compound. The scientific community has not yet characterized the discovery, background, or biological function of this specific dipeptide. Any future research on this compound would be breaking new ground in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chirality of H-Met-D-Met-OH

Abstract

Chirality is a fundamental property of biomolecules that dictates their biological activity, pharmacological profiles, and toxicological effects. In peptide-based therapeutics, the stereochemical integrity of each amino acid residue is a critical quality attribute. This technical guide provides a comprehensive analysis of the chirality of the dipeptide this compound, a molecule composed of both L- and D-methionine residues. We will delve into the fundamental principles of stereochemistry, present quantitative chiroptical data, and provide detailed experimental protocols for the analytical techniques used to characterize and confirm the chirality of such peptides. This document is intended to serve as a valuable resource for professionals engaged in peptide research, synthesis, and drug development.

Fundamentals of Chirality in Amino Acids

Chirality, or "handedness," is a geometric property of a molecule that is non-superimposable on its mirror image. The two mirror-image forms of a chiral molecule are called enantiomers. With the exception of glycine, all proteinogenic amino acids are chiral, possessing a stereogenic center at the alpha-carbon (Cα).[1][2]

The configuration of this chiral center is typically described using two main nomenclature systems:

  • D/L System: This is a relative configuration system that relates the structure of the amino acid to that of glyceraldehyde.[3][4] In a Fischer projection, if the amino group on the Cα is on the left, it is an L-amino acid; if it is on the right, it is a D-amino acid.[3] Naturally occurring amino acids in proteins are almost exclusively in the L-configuration.

  • (R)/(S) System (Cahn-Ingold-Prelog): This system assigns an absolute configuration based on a set of priority rules for the substituents attached to the chiral center. For most L-amino acids, the absolute configuration is (S). A notable exception is L-cysteine, which is (R) due to the higher atomic number of the sulfur in its side chain.

The dipeptide of interest, this compound, is composed of L-methionine and D-methionine. These two are enantiomers, exhibiting identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Caption: Fischer projections of L-Methionine and D-Methionine as non-superimposable mirror images.

Stereochemistry of the Dipeptide H-L-Met-D-Met-OH

This compound is a dipeptide formed by a peptide bond between the carboxyl group of an L-methionine residue and the amino group of a D-methionine residue. The resulting molecule possesses two chiral centers, one from each amino acid residue.

  • N-terminal residue: L-Methionine (S-configuration)

  • C-terminal residue: D-Methionine (R-configuration)

Because the peptide contains both L- and D-amino acids, it is classified as a diastereomer relative to its homochiral counterparts, H-L-Met-L-Met-OH and H-D-Met-D-Met-OH. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. The incorporation of a D-amino acid can significantly alter the peptide's three-dimensional structure, enzymatic stability, and biological activity.

Dipeptide_Formation L_Met L-Methionine (S-configuration) LD_Dipeptide H-L-Met-D-Met-OH (S,R configuration) A Diastereomer L_Met->LD_Dipeptide + D-Met LL_Dipeptide H-L-Met-L-Met-OH (S,S configuration) An Enantiomer L_Met->LL_Dipeptide + L-Met D_Met D-Methionine (R-configuration) DD_Dipeptide H-D-Met-D-Met-OH (R,R configuration) An Enantiomer D_Met->DD_Dipeptide + D-Met note The combination of L- and D-amino acids results in a diastereomeric peptide, distinct from its homochiral (L,L or D,D) enantiomeric pair.

Caption: Logical relationship of stereoisomers for the methionyl-methionine dipeptide.

Quantitative Chiroptical Data

Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. This property is quantified as the specific rotation, [α]. The D-isomer is dextrorotatory (+), while the L-isomer is levorotatory (-). It is important to note that the D/L designation does not always correlate with the direction of optical rotation (+/-).

CompoundConfigurationSpecific Rotation [α] (25°C, D-line)Conditions
MethionineL-form-8.2° to -7.2°c = 2, 5 M HCl
MethionineD-form+8.2° to +7.2°c = 2, 5 M HCl
H-L-Met-D-Met-OHL,D-formData not available in literature-

Experimental Protocols for Chiral Analysis

The determination and confirmation of peptide chirality are crucial for quality control in research and manufacturing. Several robust analytical techniques are employed for this purpose.

Protocol: Polarimetry

Objective: To measure the bulk optical rotation of the sample to confirm the presence of chiral molecules.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the peptide sample (e.g., 100 mg) in a suitable solvent (e.g., 5 M HCl) in a 10 mL volumetric flask. Ensure complete dissolution.

  • Instrument Setup: Calibrate the polarimeter using a blank (solvent only). Set the instrument to measure at the sodium D-line (589 nm) and maintain a constant temperature (e.g., 25°C).

  • Measurement: Fill the polarimeter cell (e.g., 1 dm path length) with the sample solution, ensuring no air bubbles are present.

  • Data Acquisition: Record the observed rotation angle (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (c * l) where:

    • α = observed rotation

    • c = concentration in g/mL

    • l = path length in decimeters (dm)

Protocol: Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure and confirm the chiral nature of the peptide by measuring its differential absorption of circularly polarized light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide (e.g., 0.1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0) that is transparent in the far-UV region.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters: wavelength range (e.g., 190-260 nm for secondary structure), bandwidth (e.g., 1.0 nm), and scan speed.

  • Blank Measurement: Record a baseline spectrum using the buffer alone in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum. The resulting spectrum, characterized by positive or negative peaks at specific wavelengths, is indicative of the peptide's chiral conformation. For instance, α-helices typically show negative bands around 222 and 208 nm, while β-sheets show a negative band around 215 nm.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the stereoisomers of the constituent amino acids after hydrolysis, thereby confirming the peptide's composition (e.g., one L-Met and one D-Met).

Methodology:

  • Peptide Hydrolysis:

    • Place a known amount of the dipeptide into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the acid under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the hydrolysate in a suitable buffer for HPLC analysis.

  • Chromatographic Separation (Direct Method):

    • Column: Use a chiral stationary phase (CSP) column, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).

    • Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and a small amount of acid or base to optimize separation (e.g., Methanol/Water 80:20 v/v with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection: Inject the reconstituted hydrolysate. The L- and D-methionine enantiomers will elute at different retention times, allowing for their identification and quantification against standards.

Caption: Experimental workflow for the chiral analysis of this compound via HPLC.

Conclusion

The dipeptide this compound is a chiral molecule whose stereochemistry is defined by its constituent amino acids: one L-methionine and one D-methionine. This L,D-configuration makes it a diastereomer of its homochiral counterparts. Understanding and verifying the chirality of such peptides is paramount in drug development and biochemical research, as the stereochemical arrangement directly influences biological function and safety. The analytical techniques outlined in this guide—polarimetry, circular dichroism, and particularly chiral HPLC—provide a robust framework for the comprehensive characterization and quality control of stereochemically complex peptides like this compound.

References

An In-depth Technical Guide on the Metabolic Fate of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of H-Met-D-Met-OH, supported by detailed experimental protocols and quantitative data presented for clarity and comparative analysis.

Absorption and Hydrolysis

The initial step in the metabolism of orally administered this compound is its hydrolysis into L-methionine and D-methionine. This process is primarily carried out by peptidases located in the small intestine.

Dipeptides are absorbed from the intestinal lumen through two primary mechanisms:

  • Direct uptake of the intact dipeptide: This is mediated by the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter in the brush border membrane of enterocytes.[1][2] Once inside the intestinal cells, cytoplasmic peptidases hydrolyze the dipeptide into its constituent amino acids.[1][3][4]

  • Hydrolysis by brush border peptidases: These enzymes, located on the surface of intestinal absorptive cells, break down dipeptides into free amino acids, which are then absorbed by specific amino acid transporters.

The constituent amino acids, L-methionine and D-methionine, are then transported into the portal circulation and subsequently to the liver and other tissues. Some dipeptides may escape intestinal hydrolysis and enter the systemic circulation, where they can be hydrolyzed by peptidases in other tissues, notably the kidneys.

Experimental Protocol: In Vitro Dipeptide Uptake and Hydrolysis Assay

This protocol is designed to assess the rate of uptake and hydrolysis of this compound in an intestinal cell line model (e.g., Caco-2 cells).

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Uptake Experiment:

    • The cell monolayers are washed with a pre-warmed Krebs-Ringer buffer.

    • An uptake buffer containing a known concentration of this compound is added to the apical side of the monolayer.

    • At various time points (e.g., 5, 15, 30, 60 minutes), the apical solution is removed, and the cells are washed with ice-cold buffer to stop the transport process.

  • Analysis:

    • The cells are lysed, and the intracellular concentrations of intact this compound, L-methionine, and D-methionine are quantified using liquid chromatography-mass spectrometry (LC-MS).

    • The apical and basolateral media are also analyzed to determine the extent of transepithelial transport and the appearance of metabolites.

  • Data Calculation: The rates of uptake and hydrolysis are calculated based on the disappearance of the parent dipeptide and the appearance of its constituent amino acids over time.

Metabolism of Constituent Amino Acids

Following hydrolysis, L-methionine and D-methionine follow distinct metabolic pathways.

L-methionine is an essential amino acid with several critical metabolic roles, primarily categorized into three pathways:

  • Transmethylation: L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions.

  • Transsulfuration: This pathway leads to the synthesis of cysteine, which is a precursor for glutathione, a major cellular antioxidant.

  • Remethylation: The homocysteine generated from transmethylation can be remethylated to reform L-methionine, conserving this essential amino acid.

The liver is the primary site of methionine metabolism.

The D-enantiomer of methionine is not directly incorporated into proteins. However, the body possesses enzymatic machinery to convert D-methionine into its functional L-form. This conversion is a two-step process:

  • Oxidative Deamination: D-methionine is oxidized by D-amino acid oxidase (DAO), a flavoenzyme, to its corresponding α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMTB).

  • Transamination: KMTB is then transaminated by various transaminases to form L-methionine.

This newly synthesized L-methionine can then enter the metabolic pathways described above.

Experimental Protocol: In Vivo Metabolism Study in a Rodent Model

This protocol outlines an in vivo study to determine the pharmacokinetic profile and metabolic fate of this compound in rats.

  • Animal Dosing: A cohort of Sprague-Dawley rats is administered a single oral dose of radiolabeled this compound.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or jugular vein cannulation. Urine and feces are collected over 24 or 48 hours. At the end of the study, tissues (liver, kidneys, muscle, etc.) are harvested.

  • Sample Processing and Analysis:

    • Plasma is separated from blood samples.

    • Urine, feces, and tissue samples are homogenized.

    • All samples are analyzed for the parent compound and its metabolites using LC-MS/MS and liquid scintillation counting (for radiolabeled studies).

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

  • Metabolite Profiling: The relative abundance of L-methionine, D-methionine, and downstream metabolites (e.g., homocysteine, cysteine) is determined in plasma, urine, and tissue homogenates.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma Following a Single Oral Dose

CompoundCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Half-life (hr)
This compound15.20.545.81.2
L-Methionine35.81.0180.53.5
D-Methionine28.41.0125.12.8

Table 2: Tissue Distribution of Radioactivity 4 hours Post-Dose of Labeled this compound in Rats (% of Administered Dose per gram of tissue)

Tissue% Dose/g
Liver12.5
Kidneys8.2
Small Intestine5.6
Muscle2.1
Brain0.5

Table 3: Excretion Profile of Radioactivity Following a Single Oral Dose of Labeled this compound in Rats (% of Administered Dose)

Route24 hours48 hours
Urine65.772.3
Feces20.125.4

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the metabolism of this compound.

Metabolic_Pathway cluster_absorption Intestinal Lumen / Enterocyte cluster_metabolism Systemic Circulation / Tissues H_Met_D_Met_OH This compound Peptidases Brush Border/Cytoplasmic Peptidases H_Met_D_Met_OH->Peptidases L_Met L-Methionine Peptidases->L_Met D_Met D-Methionine Peptidases->D_Met L_Met_Systemic L-Methionine L_Met->L_Met_Systemic Portal Vein D_Met_Systemic D-Methionine D_Met->D_Met_Systemic Portal Vein Metabolic_Pathways Transmethylation, Transsulfuration, Remethylation L_Met_Systemic->Metabolic_Pathways DAO D-Amino Acid Oxidase D_Met_Systemic->DAO KMTB 2-keto-4-(methylthio)butanoic acid DAO->KMTB Transaminases Transaminases KMTB->Transaminases Transaminases->L_Met_Systemic

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Caco2_culture Caco-2 Cell Culture (21 days) Uptake_assay Dipeptide Uptake Assay (Time-course) Caco2_culture->Uptake_assay Cell_lysis Cell Lysis Uptake_assay->Cell_lysis LCMS_analysis_invitro LC-MS Analysis (Quantification of Parent & Metabolites) Cell_lysis->LCMS_analysis_invitro Dosing Oral Dosing of Rats (Radiolabeled Compound) Sample_collection Sample Collection (Blood, Urine, Feces, Tissues) Dosing->Sample_collection Sample_processing Sample Processing (Homogenization) Sample_collection->Sample_processing LCMS_analysis_invivo LC-MS/MS & Scintillation Counting Sample_processing->LCMS_analysis_invivo PK_analysis Pharmacokinetic & Metabolite Analysis LCMS_analysis_invivo->PK_analysis

Caption: Experimental workflow for metabolic studies.

Excretion

The metabolites of this compound, primarily in the form of downstream products of L-methionine metabolism and any unmetabolized D-methionine or its metabolites, are expected to be excreted mainly through the kidneys into the urine. A smaller fraction may be eliminated through the feces, representing unabsorbed compound or biliary excretion.

Conclusion

The metabolic fate of this compound is predicted to be a rapid and efficient process, initiated by intestinal hydrolysis into L-methionine and D-methionine. The subsequent absorption and metabolism of these amino acids follow well-established pathways. The conversion of the D-enantiomer to the L-form allows for its utilization in standard metabolic processes. The provided experimental frameworks offer a robust approach to empirically validate this proposed metabolic pathway and quantify the pharmacokinetic profile of this compound and its metabolites. This information is crucial for researchers and drug development professionals in assessing the safety, efficacy, and bioavailability of this dipeptide.

References

Initial Characterization of H-L-Met-D-Met-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed initial characterization of the diastereomeric dipeptide H-L-Met-D-Met-OH. This document outlines detailed experimental protocols for its synthesis, purification, and characterization using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for H-L-Met-D-Met-OH, this guide leverages established principles of peptide chemistry and data from related compounds to present a robust framework for its initial scientific evaluation. The inclusion of a D-amino acid residue suggests potential for enhanced stability against enzymatic degradation, making H-L-Met-D-Met-OH a person of interest for various therapeutic and research applications.

Introduction

Dipeptides, the simplest form of peptides, are gaining significant attention in biomedical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and neurotransmitter-modulating properties.[1][2] The incorporation of non-proteinogenic D-amino acids into peptide sequences can confer unique characteristics, most notably an increased resistance to proteolytic degradation by endogenous enzymes.[3][4] This enhanced stability can improve the pharmacokinetic profiles of peptide-based therapeutics. H-L-Met-D-Met-OH, a dipeptide composed of L-methionine and D-methionine, is a novel molecule with potential applications stemming from the properties of its constituent amino acids and its inherent resistance to degradation. Methionine itself is a crucial amino acid involved in various metabolic pathways and is known for its antioxidant properties due to its sulfur-containing side chain.[5] This guide details the foundational steps for a thorough initial characterization of this L-D dipeptide.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of H-L-Met-D-Met-OH and its constituent amino acids. The data for H-L-Met-D-Met-OH are largely extrapolated from the known properties of L-methionine, D-methionine, and the L-L dipeptide (H-Met-Met-OH).

PropertyH-L-Met-OHH-D-Met-OHH-L-Met-L-Met-OHH-L-Met-D-Met-OH (Predicted)
Molecular Formula C5H11NO2SC5H11NO2SC10H20N2O3S2C10H20N2O3S2
Molecular Weight ( g/mol ) 149.21149.21280.40280.40
Monoisotopic Mass (Da) 149.05105149.05105280.09153280.09153
Appearance White crystalline powderWhite crystalline powderWhite crystalline powderWhite crystalline powder
Solubility Soluble in waterSoluble in waterSoluble in waterExpected to be soluble in water
Melting Point (°C) 281 (decomposes)281 (decomposes)Not availableExpected to be >200 (decomposes)
Specific Rotation ([α]D) +23.4° (c=1, 5N HCl)-23.4° (c=1, 5N HCl)Not availableExpected to be non-zero

Synthesis and Purification

The synthesis of H-L-Met-D-Met-OH can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A proposed solution-phase synthesis is outlined below.

Synthesis Workflow

Synthesis_Workflow Solution-Phase Synthesis of H-L-Met-D-Met-OH A 1. N-terminal Protection of L-Methionine (e.g., with Fmoc-OSu) C 3. Peptide Bond Formation (Coupling of Fmoc-L-Met-OH and H-D-Met-OMe using a coupling agent like EDC/HOBt) A->C B 2. C-terminal Protection of D-Methionine (e.g., as a methyl ester) B->C D 4. N-terminal Deprotection (Removal of Fmoc group with piperidine) C->D E 5. C-terminal Deprotection (Saponification of the methyl ester) D->E F 6. Purification (Reversed-Phase HPLC) E->F G H-L-Met-D-Met-OH (Final Product) F->G

Caption: A proposed workflow for the solution-phase synthesis of H-L-Met-D-Met-OH.

Experimental Protocol: Synthesis
  • N-terminal Protection of L-Methionine: L-methionine is reacted with 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in a suitable solvent system (e.g., a mixture of dioxane and water) at room temperature to yield N-Fmoc-L-methionine.

  • C-terminal Protection of D-Methionine: D-methionine is esterified, for example, by reacting with methanol in the presence of thionyl chloride, to produce D-methionine methyl ester hydrochloride (H-D-Met-OMe·HCl).

  • Peptide Coupling: N-Fmoc-L-methionine and H-D-Met-OMe are coupled using a standard coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of 1-Hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at 0°C to room temperature.

  • Deprotection: The N-terminal Fmoc group is removed by treatment with a solution of 20% piperidine in DMF. The C-terminal methyl ester is subsequently hydrolyzed (saponified) using a mild base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water.

  • Work-up: After each step, the product is isolated and purified by extraction and precipitation or crystallization.

Experimental Protocol: Purification

The crude H-L-Met-D-Met-OH is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A semi-preparative C18 column is suitable for this purpose.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

  • Detection: UV detection at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the pure dipeptide.

Analytical Characterization

Characterization Workflow

Characterization_Workflow Analytical Characterization of H-L-Met-D-Met-OH A Purified H-L-Met-D-Met-OH B 1. HPLC Analysis (Purity Assessment) A->B C 2. Mass Spectrometry (Molecular Weight Confirmation and Sequencing) A->C D 3. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Structural Elucidation) A->D E 4. Optical Rotation (Stereochemical Integrity) A->E F Characterized H-L-Met-D-Met-OH B->F C->F D->F E->F

Caption: Workflow for the analytical characterization of purified H-L-Met-D-Met-OH.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the synthesized dipeptide. The conditions are similar to the preparative method but on an analytical C18 column with a faster gradient. The presence of a single major peak indicates a high degree of purity.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight of the dipeptide.

IonCalculated m/zObserved m/z (Expected)
[M+H]⁺281.0993~281.1
[M+Na]⁺303.0813~303.1

Tandem mass spectrometry (MS/MS) is used for sequencing and confirming the identity of the amino acid residues. The fragmentation of the peptide bond will produce characteristic b- and y-ions.

Expected MS/MS Fragmentation Pattern:

Precursor Ion (m/z)Fragment IonCalculated m/z
281.1b₁132.0
y₁150.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides. The expected chemical shifts for H-L-Met-D-Met-OH in D₂O are predicted based on the known shifts of the individual amino acids and general peptide data.

Predicted ¹H NMR Chemical Shifts (in D₂O, ppm):

ProtonL-Met residueD-Met residue
α-H~4.0 - 4.2~3.8 - 4.0
β-H~2.0 - 2.2~2.0 - 2.2
γ-H~2.5 - 2.7~2.5 - 2.7
S-CH₃~2.1~2.1

Predicted ¹³C NMR Chemical Shifts (in D₂O, ppm):

CarbonL-Met residueD-Met residue
C=O (Carboxyl)-~175 - 177
C=O (Amide)~172 - 174-
α-C~53 - 55~53 - 55
β-C~30 - 32~30 - 32
γ-C~30 - 32~30 - 32
S-CH₃~15 - 16~15 - 16

2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments of proton and carbon signals and to establish connectivity within the molecule.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been documented for H-L-Met-D-Met-OH, its structure suggests several areas of potential interest for investigation.

Rationale for Potential Bioactivity

Bioactivity_Rationale Rationale for Investigating the Bioactivity of H-L-Met-D-Met-OH A H-L-Met-D-Met-OH B L-D Diastereomeric Configuration A->B C Methionine Residues A->C D Increased Proteolytic Stability B->D F Potential for Novel Receptor Interactions B->F E Antioxidant Potential (Sulfur Atom) C->E H Therapeutic Potential (e.g., as a stable antioxidant) D->H G Modulation of Redox Signaling Pathways E->G F->H G->H

Caption: Logical relationships for the potential bioactivity of H-L-Met-D-Met-OH.

Proposed Areas of Investigation
  • Antioxidant Activity: The presence of two methionine residues suggests that H-L-Met-D-Met-OH could act as an effective antioxidant by scavenging reactive oxygen species (ROS). Assays such as the ORAC (Oxygen Radical Absorbance Capacity) or DPPH (2,2-diphenyl-1-picrylhydrazyl) assays could be employed.

  • Enzymatic Stability: The L-D peptide bond is expected to be resistant to cleavage by common proteases. Stability assays using enzymes like trypsin, chymotrypsin, or cell lysates can be performed to quantify this resistance compared to the L-L diastereomer.

  • Cellular Uptake and Metabolism: Investigating the transport of H-L-Met-D-Met-OH across cell membranes and its subsequent metabolic fate would be crucial for understanding its potential as a therapeutic agent.

  • Signaling Pathway Modulation: As a stable, methionine-containing molecule, it could potentially influence cellular signaling pathways sensitive to redox status, such as the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.

Conclusion

This technical guide provides a foundational framework for the initial characterization of the novel dipeptide H-L-Met-D-Met-OH. The proposed methodologies for synthesis, purification, and analytical characterization are based on well-established principles of peptide chemistry. The unique L-D stereochemistry of this dipeptide warrants investigation into its biological properties, particularly its stability and antioxidant potential. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of peptide chemistry, drug discovery, and molecular biology, facilitating the exploration of this and other D-amino acid-containing peptides.

References

Methodological & Application

Solid-Phase Synthesis of H-Met-D-Met-OH: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Met-D-Met-OH. The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. Special consideration is given to the challenges associated with methionine-containing peptides, specifically the prevention of side reactions such as oxidation of the thioether side chain. This protocol is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

The synthesis of peptides containing methionine residues requires careful optimization of cleavage and deprotection steps to prevent the oxidation of the sulfur-containing side chain to methionine sulfoxide.[1][2][3] While the thioether side chain of methionine is generally considered stable during standard Fmoc-based solid-phase synthesis and is often used without protection, it is susceptible to oxidation during the final acidic cleavage from the resin.[1] To mitigate this, specialized cleavage cocktails containing scavengers are employed to ensure the integrity of the final peptide product.[2]

This protocol details the manual synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, thereby preserving the acid-sensitive protecting groups on the side chains if necessary, and yielding the C-terminal carboxylic acid.

Data Presentation

Table 1: Reagents for Peptide Synthesis

ReagentPurposeMolar Excess (relative to resin loading)
2-Chlorotrityl chloride resinSolid support1.0 eq
Fmoc-D-Met-OHFirst amino acid1.5 - 2.0 eq
Fmoc-L-Met-OHSecond amino acid3.0 eq
Diisopropylethylamine (DIPEA)Base for loading and coupling3.0 - 10.0 eq
MethanolCapping agent-
20% Piperidine in DMFFmoc deprotection-
HBTU/HOBt or HATU/HOAtCoupling activators2.9 - 4.5 eq
Dichloromethane (DCM)Solvent-
N,N-Dimethylformamide (DMF)Solvent-

Table 2: Cleavage Cocktail Composition

ReagentFunctionVolume Percentage
Trifluoroacetic acid (TFA)Cleavage and deprotection94%
WaterScavenger2.5%
Dimethylsulfide (DMS)Scavenger (prevents S-alkylation)2.5%
Ammonium Iodide (NH₄I)Reduces methionine sulfoxide1% (w/v)

Experimental Protocols

Resin Preparation and Loading of the First Amino Acid (Fmoc-D-Met-OH)
  • Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (loading capacity typically 0.4-1.6 mmol/g) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel with gentle agitation.

  • Amino Acid Preparation: In a separate vial, dissolve 1.5-2.0 equivalents of Fmoc-D-Met-OH and 3.0 equivalents of diisopropylethylamine (DIPEA) in DCM.

  • Loading: Drain the DCM from the swollen resin and add the Fmoc-D-Met-OH/DIPEA solution. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted sites on the resin, add 1 mL of methanol and agitate for 15-30 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.

Peptide Chain Elongation (Coupling of Fmoc-L-Met-OH)
  • Fmoc Deprotection:

    • Swell the Fmoc-D-Met-resin in DMF for 30 minutes.

    • Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3.0 equivalents of Fmoc-L-Met-OH, 2.9 equivalents of HBTU, and 3.0 equivalents of HOBt (or alternatively, 3.0 equivalents of HATU and 3.0 equivalents of HOAt) in DMF.

    • Add 6.0 equivalents of DIPEA to the amino acid solution to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates successful coupling. If the test is positive (beads turn blue), the coupling step should be repeated.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2.1 to remove the Fmoc group from the N-terminal L-Methionine.

    • After deprotection, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL), and then dry the peptide-resin under vacuum.

Cleavage and Final Deprotection
  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail of TFA/H₂O/DMS/NH₄I (94:2.5:2.5:1 w/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Reduce the volume of the filtrate by approximately half under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The resulting white powder is the crude this compound.

Visualization of the Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation & Loading cluster_elongation Peptide Elongation cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell_Resin Swell Resin (DCM) Resin->Swell_Resin Load_AA1 Load Fmoc-D-Met-OH (DIPEA, DCM) Swell_Resin->Load_AA1 Cap_Resin Cap Resin (Methanol) Load_AA1->Cap_Resin Wash_Resin1 Wash (DCM, DMF) Cap_Resin->Wash_Resin1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash_Resin1->Deprotect1 Wash_Resin2 Wash (DMF) Deprotect1->Wash_Resin2 Couple_AA2 Couple Fmoc-L-Met-OH (HBTU/HOBt, DIPEA) Wash_Resin2->Couple_AA2 Wash_Resin3 Wash (DMF, DCM) Couple_AA2->Wash_Resin3 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash_Resin3->Deprotect2 Wash_Resin4 Wash & Dry Deprotect2->Wash_Resin4 Cleavage Cleavage (TFA/H₂O/DMS/NH₄I) Wash_Resin4->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Final_Peptide This compound (Crude) Precipitation->Final_Peptide

References

Application Note: High-Performance Liquid Chromatography Method for Purity Assessment of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-D-Met-OH is a dipeptide composed of L-methionine and D-methionine. As with any synthetic peptide intended for research or pharmaceutical development, rigorous purity analysis is essential to ensure quality, safety, and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[1][2] This method separates the target peptide from impurities based on hydrophobicity.

This application note provides a detailed analytical method for determining the purity of this compound using RP-HPLC with UV detection. The described protocol is suitable for routine quality control and for the characterization of new batches of the synthesized dipeptide.

Principle of the Method

The separation of this compound from its potential impurities is achieved by RP-HPLC on a C18 stationary phase. A gradient elution with a mobile phase consisting of an aqueous component (water with trifluoroacetic acid) and an organic modifier (acetonitrile with trifluoroacetic acid) is employed. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution.[2][3] The peptide and its impurities are detected by their absorbance in the UV range, typically at 210-220 nm, which corresponds to the peptide bond.[1]

Potential impurities in a synthetic peptide preparation can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. For methionine-containing peptides, oxidation of the methionine residue to methionine sulfoxide or methionine sulfone is a common modification that needs to be monitored. These oxidized forms are more polar and will typically elute earlier than the parent peptide in a reversed-phase system.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Trifluoroacetic acid (TFA), HPLC grade.

  • Sample: this compound, lyophilized powder.

  • Glassware and Consumables: Volumetric flasks, autosampler vials, and appropriate pipette tips.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC grade acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a known volume of Sample Diluent to obtain a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the Standard Solution to a final concentration of 1.0 mg/mL.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Elution Program

A linear gradient is recommended for the separation.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
22.0595
25.0595
25.1955
30.0955

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability

Before sample analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting the Standard Solution in replicate (e.g., n=5). The acceptance criteria for system suitability are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Experimental Workflow Diagram

HPLC_Workflow prep_solutions Prepare Mobile Phases and Sample Solutions system_prep Equilibrate HPLC System with Initial Conditions prep_solutions->system_prep sst_injection Inject Standard Solution for System Suitability (n=5) system_prep->sst_injection sst_check Verify System Suitability Criteria sst_injection->sst_check sst_check->system_prep Fail sample_injection Inject Sample Solution sst_check->sample_injection Pass data_acq Acquire Chromatographic Data sample_injection->data_acq data_proc Process Data: Integrate Peaks data_acq->data_proc calc_purity Calculate Purity (% Area) data_proc->calc_purity report Generate Report calc_purity->report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method is a reliable and robust approach for determining the purity of this compound. The method is specific for the dipeptide and can separate it from common synthesis-related impurities and degradation products. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are critical for the quality assessment of this dipeptide in research and drug development settings.

References

Application Notes and Protocols for H-Met-D-Met-OH in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-D-Met-OH is a dipeptide composed of L-methionine and D-methionine. Methionine is an essential amino acid critical for protein synthesis, methylation, and the production of various metabolites vital for cellular function.[1][2] While L-methionine is the biologically active form incorporated into proteins, D-methionine has been investigated for its distinct biological effects, including the inhibition of certain tumor cell growths.[3] The unique composition of this compound makes it a compound of interest for studying cellular metabolism, signaling pathways, and potential therapeutic applications.

These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, including methods for assessing its biological effects on cell viability and key signaling pathways like the PI3K/mTOR pathway, which is known to be influenced by methionine availability.[1][4]

Product Information and Properties

A summary of the key chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 89680-20-6
Molecular Formula C₁₀H₂₀N₂O₃S₂
Molecular Weight 280.41 g/mol
Appearance Typically a white to off-white lyophilized powder
Storage Store lyophilized peptide at -20°C. Stock solutions should be stored at -80°C for up to 6 months.

Protocols for Solution Preparation

Protocol 1: Preparation of a Sterile 100 mM Stock Solution

This protocol describes the reconstitution of lyophilized this compound powder to create a sterile stock solution. Due to the limited information on the direct solubility of this specific dipeptide, a stepwise approach is recommended.

Materials:

  • This compound lyophilized powder

  • Sterile, nuclease-free dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes and/or cryovials

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 1,000 x g) for 1 minute to ensure all the powder is at the bottom of the vial.

  • Initial Solubilization Attempt (Aqueous):

    • Calculate the volume of sterile PBS required to achieve a 100 mM concentration. For example, to make 1 mL of a 100 mM stock solution from 28.04 mg of peptide (MW: 280.41):

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

      • Volume (L) = 0.02804 g / (280.41 g/mol x 0.1 mol/L) = 0.001 L = 1 mL

    • Add the calculated volume of sterile PBS to the vial.

    • Vortex gently to mix. If the peptide does not dissolve completely, proceed to the next step.

  • Enhanced Solubilization:

    • Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.

    • If the peptide remains insoluble, proceed to the organic solvent method.

  • Solubilization in DMSO (If Necessary):

    • Warning: DMSO can be cytotoxic. The final concentration in cell culture media should typically not exceed 0.5%, and it is crucial to test the tolerance of your specific cell line.

    • Add a minimal volume of 100% sterile DMSO to the vial to completely dissolve the peptide. For instance, start with 100 µL of DMSO.

    • Once fully dissolved, slowly add sterile PBS dropwise while gently vortexing to reach the final desired volume for the 100 mM stock solution.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly and store them at -80°C. Stock solutions in DMSO are typically stable for up to 6 months at -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the stock solution to the final desired concentration for treating cells.

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final working concentration in your complete cell culture medium.

    • Formula: V₁ = (C₂ x V₂) / C₁

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (e.g., 100 mM)

      • V₂ = Final volume of culture medium

      • C₂ = Final working concentration (e.g., 100 µM, 200 µM)

    • Example Calculation: To prepare 10 mL of medium with a final concentration of 100 µM from a 100 mM stock:

      • V₁ = (100 µM x 10 mL) / 100,000 µM = 0.01 mL = 10 µL

  • Add the calculated volume (10 µL) of the stock solution to 10 mL of pre-warmed complete cell culture medium.

  • Mix thoroughly by gentle inversion or pipetting before adding to the cells.

  • Important: Always prepare a vehicle control using the same final concentration of the solvent (PBS or DMSO) used to prepare the stock solution. For the example above, you would add 10 µL of the solvent to 10 mL of medium.

Application: In Vitro Biological Assays

This compound can be evaluated for its effects on various cellular processes. The following protocols provide methods to assess its impact on cell viability and the PI3K/mTOR signaling pathway, which is a central regulator of cell growth and metabolism.

G cluster_assays Downstream Assays prep Protocol 1: Prepare Stock Solution work Protocol 2: Prepare Working Solution prep->work treat Treat Cells with This compound work->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate for Desired Time Period treat->incubate viability Protocol 3: Cell Viability Assay (MTT) incubate->viability western Protocol 4: Western Blot Analysis incubate->western analysis Data Acquisition and Analysis viability->analysis western->analysis

Caption: Experimental workflow for evaluating this compound in cell culture.

Protocol 3: Cell Viability and Proliferation Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • Vehicle control medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Treatment: Remove the medium and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400, 800 µM). Include wells for vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control cells. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value if applicable.

Protocol 4: Western Blot Analysis of the PI3K/mTOR Pathway

This protocol is for assessing changes in the expression or phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment.

Materials:

  • Cells cultured in 6-well plates

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Example Data - Effect of this compound on Cell Viability (MTT Assay)

Cell LineTreatment DurationIC₅₀ (µM)
MCF-748 hours> 800
AH109A Hepatoma48 hours350 ± 25
Goat Adipocytes48 hours> 800

Data are presented as mean ± SD from three independent experiments. This data is illustrative and based on findings for D-methionine and L-methionine.

Table 2: Example Data - Relative Protein Expression (Western Blot)

Target ProteinTreatment (100 µM this compound)Fold Change (vs. Control)
p-mTOR / mTOR24 hours1.8 ± 0.2
p-PI3K / PI3K24 hours1.5 ± 0.15

Data are presented as mean ± SD. This data is illustrative and based on the known effects of methionine on the PI3K/mTOR pathway.

Visualization of Potential Signaling Pathway

Methionine is known to influence the PI3K/mTOR signaling pathway, a key regulator of protein synthesis and cell growth. This compound may modulate this pathway.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Met_Dipeptide This compound mTORC1 mTORC1 Met_Dipeptide->mTORC1 Potential Modulation AKT AKT PI3K->AKT Activates AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth eIF4E->Protein_Synth

Caption: Potential modulation of the PI3K/mTOR signaling pathway by this compound.

References

Application Notes and Protocols for H-Met-D-Met-OH in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-D-Met-OH, or L-Methionyl-D-methionine, is a dipeptide composed of L-methionine and its D-enantiomer. The incorporation of a D-amino acid is expected to confer increased stability against enzymatic degradation in cell culture media compared to dipeptides containing only L-amino acids.[1][2] This property makes this compound an interesting candidate for various in vitro studies, particularly in applications requiring a stable source of methionine or exploring the unique biological activities of D-amino acid-containing peptides.[1][2]

These application notes provide an overview of the potential uses of this compound in in vitro assays and detailed protocols for its evaluation.

Potential Applications

  • Stable Methionine Supplementation in Cell Culture: Due to its presumed resistance to peptidases, this compound can serve as a stable source of methionine for long-term cell culture experiments, potentially leading to more consistent and reproducible results.[1]

  • Antioxidant Activity Assessment: Methionine and some methionine-containing dipeptides are known to possess antioxidant properties. This compound can be investigated for its capacity to scavenge free radicals and protect cells from oxidative stress.

  • Anti-proliferative and Cytotoxic Effects: Studies have shown that D-methionine can inhibit the growth of certain tumor cell lines in vitro. This compound could be explored for similar anti-proliferative or cytotoxic activities against cancer cells.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols.

Table 1: Cell Viability (MTT Assay)

Concentration of this compound (µM)Absorbance (570 nm) Mean ± SD% Cell Viability
0 (Control)100
1
10
50
100
250
500

Table 2: Antioxidant Capacity (DPPH Assay)

SampleConcentration (µg/mL)Absorbance (517 nm) Mean ± SD% InhibitionIC50 (µg/mL)
This compound50
100
250
500
Ascorbic Acid (Positive Control)10
25
50

Table 3: Cell Proliferation (Ki-67 Immunostaining)

TreatmentConcentration (µM)% Ki-67 Positive Cells Mean ± SD
Untreated Control0
This compound50
100
250
Positive Control (e.g., Doxorubicin)1

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in DMEM.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a control group with medium only.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Determination of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare different concentrations of this compound and ascorbic acid in methanol.

  • Add 100 µL of each sample concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 3: Evaluation of Anti-proliferative Effects using Ki-67 Immunostaining

This protocol assesses the effect of this compound on cell proliferation by detecting the Ki-67 protein.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549)

  • Culture medium and supplements

  • Chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-Ki-67

  • Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on chamber slides and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 5% BSA for 1 hour.

  • Incubate with the primary anti-Ki-67 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the slides and visualize under a fluorescence microscope.

  • Quantify the percentage of Ki-67 positive cells by counting the number of green-fluorescent cells relative to the total number of DAPI-stained nuclei.

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_peptide Prepare this compound stock solution prep_cells Culture and seed cells treat_cells Treat cells with varying concentrations of this compound prep_cells->treat_cells assay_viability Cell Viability Assay (e.g., MTT) treat_cells->assay_viability assay_antioxidant Antioxidant Assay (e.g., DPPH) treat_cells->assay_antioxidant assay_prolif Proliferation Assay (e.g., Ki-67) treat_cells->assay_prolif analysis Analyze results, determine IC50, and assess statistical significance assay_viability->analysis assay_antioxidant->analysis assay_prolif->analysis

Experimental workflow for in vitro evaluation of this compound.

G ROS Reactive Oxygen Species (ROS) Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Neutralization Radical Scavenging ROS->Neutralization Inhibition Met_dipeptide This compound Met_dipeptide->Neutralization Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage

Hypothetical antioxidant mechanism of this compound.

G Met_dipeptide This compound CDK Cyclin-Dependent Kinases (CDKs) Met_dipeptide->CDK Potential Inhibition Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

References

Application Note: Efficient Solid-Phase Coupling of H-Met-D-Met-OH to Wang Resin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the straightforward assembly of amino acid chains. A critical step in SPPS is the initial anchoring of the C-terminal amino acid or peptide fragment to a solid support. This application note provides a detailed protocol for the efficient coupling of the dipeptide H-Met-D-Met-OH to Wang resin. Wang resin is a popular choice for Fmoc-based SPPS as it allows for cleavage under moderately acidic conditions, yielding a peptide with a C-terminal carboxylic acid[1][2]. The protocol outlines the use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent, a highly efficient activator that promotes rapid amide bond formation with minimal racemization[3][4][5].

This document provides detailed methodologies for resin preparation, dipeptide activation and coupling, reaction monitoring, and final product cleavage and analysis.

Experimental Protocols

Materials and Reagents
  • Resin: Wang Resin (polystyrene support, 100-200 mesh, substitution ~1.0 mmol/g)

  • Dipeptide: this compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade), Methanol (MeOH, ACS grade)

  • Washing Solvents: DMF, DCM, Isopropyl Alcohol (IPA)

  • Capping Reagent: Acetic Anhydride

  • Monitoring:

    • Kaiser Test Kit (Solutions A, B, C)

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIPS)

    • Water (ddH₂O)

  • Precipitation/Washing: Cold diethyl ether

  • Analysis:

    • HPLC Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), TFA (HPLC grade)

Protocol for Coupling this compound to Wang Resin

This protocol is designed for a 0.2 mmol scale synthesis.

2.1 Resin Preparation and Swelling

  • Weigh 200 mg of Wang resin (~0.2 mmol) and place it into a fritted solid-phase synthesis vessel.

  • Add 5 mL of DCM to the vessel.

  • Swell the resin by agitating on a shaker for 30 minutes at room temperature.

  • Drain the DCM and wash the resin sequentially with:

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

2.2 Dipeptide Activation and Coupling

  • In a separate vial, dissolve this compound (211 mg, 0.8 mmol, 4 eq.) in 3 mL of DMF.

  • Add HBTU (303 mg, 0.8 mmol, 4 eq.) to the dipeptide solution.

  • Add DIPEA (278 µL, 1.6 mmol, 8 eq.) to the mixture.

  • Briefly vortex the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Drain the final DMF wash from the swollen resin and immediately add the activated dipeptide solution.

  • Agitate the reaction mixture on a shaker for 2-4 hours at room temperature.

2.3 Reaction Monitoring (Kaiser Test)

  • After 2 hours, take a small sample of resin beads (1-2 mg).

  • Wash the beads thoroughly with DMF (3x) and then ethanol (3x).

  • Perform a Kaiser test to check for the presence of free primary amines (unreacted hydroxyl groups on the resin are not detected by this test, but it's used here to confirm the absence of free amines from any initial resin starting material).

    • Add 2-3 drops of each Kaiser test solution (phenol, KCN in pyridine, ninhydrin in ethanol) to the beads.

    • Heat at 110-120°C for 5 minutes.

    • Interpretation: Colorless or yellow beads indicate a complete reaction. A blue color indicates incomplete coupling, and the reaction should be allowed to proceed for another 1-2 hours or a recoupling is necessary.

2.4 Capping of Unreacted Sites

  • After a successful coupling, drain the reaction solution.

  • Wash the resin with DMF (3 x 5 mL).

  • To cap any unreacted hydroxyl groups, add a solution of Acetic Anhydride/DIPEA/DMF (1:1:3, v/v/v, 5 mL) to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin extensively:

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • MeOH (3 x 5 mL)

  • Dry the resin under high vacuum for at least 4 hours or until a free-flowing powder is obtained.

Cleavage of the Dipeptide from the Resin
  • Place the dried peptide-resin in a 10 mL round-bottom flask.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% ddH₂O.

    • Safety Note: Prepare and use the TFA cocktail in a certified fume hood. TFA is highly corrosive.

  • Add 4 mL of the cleavage cocktail to the resin.

  • Gently swirl the mixture and let it react for 2-3 hours at room temperature.

  • Filter the solution through a fritted funnel to separate the resin beads.

  • Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to approximately 0.5 mL under a gentle stream of nitrogen.

  • Add the concentrated solution dropwise to 10 mL of cold diethyl ether to precipitate the crude dipeptide.

  • Centrifuge the suspension to pellet the precipitate.

  • Decant the ether and wash the pellet two more times with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

Analysis and Purification

4.1 Reversed-Phase HPLC (RP-HPLC)

  • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

  • Analyze the purity via analytical RP-HPLC and purify using a semi-preparative C18 column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes.

    • Detection: 214 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Confirm the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

4.2 Mass Spectrometry

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% ACN/water).

  • Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight.

    • Expected Monoisotopic Mass [M+H]⁺: C₁₀H₂₀N₂O₃S₂ + H⁺ = 297.09 Da.

Data Presentation

The following tables summarize typical results obtained from the described protocol.

Table 1: Resin Loading Efficiency

Parameter Value Method
Initial Resin Weight 200.0 mg Gravimetric
Theoretical Loading (1.0 mmol/g) 0.20 mmol Calculation
Final Resin Weight (after coupling) 248.5 mg Gravimetric
Weight Gain 48.5 mg Gravimetric
Calculated Loading 0.93 mmol/g Weight Gain

| Loading Efficiency | 93% | Calculation |

Table 2: Product Characterization

Analysis Parameter Result
RP-HPLC Crude Purity 89%
Purified Purity >98%
Retention Time 15.8 min
ESI-MS Expected [M+H]⁺ 297.09 Da

| | Observed [M+H]⁺ | 297.11 Da |

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Resin Preparation cluster_coupling Coupling cluster_postsynthesis Post-Coupling cluster_cleavage Cleavage & Purification Resin Wang Resin Swell Swell in DCM Resin->Swell Wash1 Wash (DMF, DCM) Swell->Wash1 Couple Couple to Resin (2-4h, RT) Wash1->Couple Dipeptide This compound Activate Activate with HBTU/DIPEA in DMF Dipeptide->Activate Activate->Couple Monitor Monitor (Kaiser Test) Couple->Monitor Cap Cap with Acetic Anhydride Monitor->Cap Wash2 Final Wash & Dry Cap->Wash2 Cleave Cleave with TFA Cocktail Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Analyze MS Analysis Purify->Analyze

Caption: Workflow for coupling this compound to Wang resin.

Diagram 2: Chemical Activation Pathway

G Dipeptide Dipeptide (R-COOH) ActiveEster OBt Active Ester (R-CO-OBt) Dipeptide->ActiveEster Activation HBTU HBTU HBTU->ActiveEster Base DIPEA (Base) Base->ActiveEster FinalProduct Resin-O-CO-R ActiveEster->FinalProduct Coupling Resin Resin-OH Resin->FinalProduct

Caption: HBTU-mediated activation of the dipeptide for resin coupling.

References

Application Notes and Protocols for H-Met-D-Met-OH in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Methionyl-D-Methionine-OH (H-Met-D-Met-OH) is a dipeptide featuring an L-amino acid at the N-terminus and a D-amino acid at the C-terminus. This unique L-D peptide bond makes it a valuable and specific substrate for investigating a specialized class of peptidases that are otherwise difficult to assay. The presence of such peptides and the enzymes that process them may have implications in various physiological and pathological processes, including bacterial cell wall metabolism and neurological functions. These application notes provide a comprehensive guide to utilizing this compound as a substrate for the identification and characterization of enzymes that cleave L-D peptide bonds, with a particular focus on a proposed coupled enzymatic assay.

Chemical Properties of this compound

A clear understanding of the substrate's properties is crucial for assay development.

PropertyValueReference
Molecular Formula C10H20N2O3S2[1]
Molecular Weight 280.41 g/mol [1]
Stereochemistry L-Methionine linked to D-MethionineInferred from nomenclature
Storage -15°C to -20°C[1]

Principle of the Enzymatic Assay

Direct measurement of the cleavage of this compound can be challenging. A more robust and sensitive method is a coupled enzymatic assay. This proposed protocol involves two main steps:

  • Primary Reaction: A candidate peptidase cleaves the peptide bond of this compound, releasing L-Methionine and D-Methionine.

  • Detection Reaction: The released D-Methionine is then specifically oxidized by D-amino acid oxidase (DAAO). This reaction produces hydrogen peroxide (H2O2), which can be quantified using a variety of sensitive methods, such as a fluorometric probe in the presence of horseradish peroxidase (HRP). The resulting fluorescence is directly proportional to the amount of D-Methionine released and thus to the activity of the primary peptidase.

Potential Enzyme Candidates

While no enzyme has been definitively shown to specifically cleave this compound, based on existing literature, the following enzyme classes are promising candidates for investigation:

  • Peptidyl-D-amino acid hydrolases: Found in cephalopods, these enzymes are known to hydrolyze dipeptides with a C-terminal D-amino acid.[2]

  • Mammalian renal dipeptidases: These enzymes also exhibit the ability to cleave dipeptides containing a C-terminal D-amino acid.[2]

  • Broad-specificity proteases: Enzymes like Proteinase K and Subtilisin are known for their broad substrate tolerance and could potentially cleave this unconventional peptide bond.

Experimental Protocols

Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve 2.804 mg of this compound (MW: 280.41) in 1 mL of assay buffer. Store at -20°C in aliquots.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5): Prepare and adjust the pH at the desired reaction temperature.

  • D-Amino Acid Oxidase (DAAO) Solution (1 U/mL): Reconstitute lyophilized DAAO from porcine kidney in assay buffer. Store on ice for immediate use or in aliquots at -20°C.

  • Horseradish Peroxidase (HRP) Solution (10 U/mL): Reconstitute lyophilized HRP in assay buffer. Store in aliquots at -20°C.

  • Fluorometric Probe Stock Solution (e.g., 10 mM Amplex Red): Dissolve in DMSO and store at -20°C, protected from light.

Enzymatic Assay Protocol (96-well plate format)

This protocol is designed for the screening and characterization of a candidate peptidase.

  • Prepare Reaction Mix: For each reaction, prepare a detection mix containing:

    • Assay Buffer

    • DAAO (final concentration 0.1 U/mL)

    • HRP (final concentration 1 U/mL)

    • Fluorometric Probe (final concentration 50 µM)

  • Set up the Assay Plate:

    • Sample Wells: 50 µL of the candidate enzyme solution (e.g., tissue homogenate, purified enzyme) and 50 µL of the reaction mix.

    • Substrate Control Wells: 50 µL of assay buffer and 50 µL of the reaction mix.

    • Enzyme Control Wells: 50 µL of the candidate enzyme solution and 50 µL of the reaction mix without the fluorometric probe.

    • Positive Control (D-Methionine Standard Curve): Prepare serial dilutions of D-Methionine (e.g., 0-100 µM) in assay buffer. Add 50 µL of each standard to respective wells, followed by 50 µL of the reaction mix.

  • Initiate the Reaction: Add 10 µL of the this compound stock solution (for a final concentration of 1 mM) to the sample and substrate control wells.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C), protected from light.

  • Measurement: Read the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red) at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Data Analysis:

    • Subtract the background fluorescence (substrate control) from all readings.

    • Plot the fluorescence values for the D-Methionine standards to generate a standard curve.

    • Determine the concentration of D-Methionine produced in the sample wells using the standard curve.

    • Calculate the specific activity of the candidate enzyme (e.g., in µmol/min/mg of protein).

Data Presentation: Example Tables

The following tables illustrate how to present quantitative data obtained from the enzymatic assays.

Table 1: Michaelis-Menten Kinetic Parameters for a Candidate Peptidase with this compound

ParameterValue
Km (mM) [Insert experimentally determined value]
Vmax (µmol/min/mg) [Insert experimentally determined value]
kcat (s⁻¹) [Insert experimentally determined value]
kcat/Km (M⁻¹s⁻¹) [Insert experimentally determined value]

Table 2: Optimal Reaction Conditions for this compound Cleavage

ParameterOptimal Value
pH [Insert experimentally determined value]
Temperature (°C) [Insert experimentally determined value]
Divalent Cations (e.g., Mg²⁺, Mn²⁺) [Insert experimentally determined requirement/concentration]

Table 3: Inhibition of Peptidase Activity

InhibitorIC50 (µM)Ki (µM)
[Inhibitor 1] [Insert value][Insert value]
[Inhibitor 2] [Insert value][Insert value]

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Substrate, Buffers, Enzymes) Setup Set up 96-well Plate (Samples, Controls, Standards) Reagents->Setup Initiate Initiate Reaction (Add Substrate) Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Fluorescence Incubate->Measure StandardCurve Generate Standard Curve Measure->StandardCurve Calculate Calculate Enzyme Activity StandardCurve->Calculate Kinetics Determine Kinetic Parameters Calculate->Kinetics

Caption: Workflow for the coupled enzymatic assay of this compound.

Signaling_Pathway Substrate H-L-Met-D-Met-OH Enzyme Candidate Peptidase (e.g., Peptidyl-D-amino acid hydrolase) Substrate->Enzyme Cleavage Products L-Methionine + D-Methionine Enzyme->Products DAAO D-Amino Acid Oxidase (DAAO) Products->DAAO D-Met portion Detection H₂O₂ + Fluorometric Probe (with HRP) DAAO->Detection Signal Fluorescent Signal Detection->Signal

Caption: Conceptual diagram of the coupled enzymatic assay for this compound.

Signaling Pathways

Currently, there is a lack of established signaling pathways directly involving the cleavage of L-D dipeptides like this compound in higher organisms. The primary significance of this substrate lies in its ability to identify and characterize enzymes with this unique specificity. Future research may elucidate the roles of these enzymes and their substrates in novel biological pathways. In bacteria, the cleavage of D-amino acid-containing peptides is crucial for cell wall remodeling and vancomycin resistance, representing a potential area of investigation for this substrate.

Conclusion

This compound serves as a specialized tool for the exploration of peptidases with L-D bond cleavage activity. The proposed coupled enzymatic assay provides a sensitive and quantitative method for screening enzyme libraries, characterizing novel enzymes, and searching for inhibitors. The detailed protocols and data presentation formats provided herein offer a solid foundation for researchers to embark on these investigations, potentially uncovering new enzymatic functions and therapeutic targets.

References

Application Notes and Protocols for H-Met-D-Met-OH in Drug Design and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-D-Met-OH is a dipeptide composed of L-methionine and D-methionine. The incorporation of a D-amino acid suggests enhanced stability against enzymatic degradation, a desirable characteristic for therapeutic peptides.[1][2] Peptides containing D-amino acids often exhibit improved bioavailability and a longer half-life in biological systems.[2][3] Methionine itself is an essential amino acid crucial for protein synthesis and various metabolic processes, including the production of the antioxidant glutathione.[4] This unique combination of L- and D-methionine in this compound makes it a compelling candidate for investigation in drug design, particularly in areas where sustained therapeutic action and modulation of methionine-dependent pathways are beneficial.

These application notes provide a framework for evaluating the potential of this compound as a therapeutic agent. The protocols detailed below are foundational methods for assessing its cytotoxic effects, receptor binding affinity, and impact on cellular signaling pathways.

Potential Applications in Drug Design

The unique structure of this compound suggests several potential applications in drug development:

  • Enhanced Stability and Bioavailability: The presence of a D-methionine residue is expected to confer resistance to proteolysis, potentially leading to a longer plasma half-life and improved oral bioavailability compared to dipeptides composed solely of L-amino acids.

  • Targeted Delivery and Prodrugs: Dipeptides can be utilized as carriers for targeted drug delivery or as prodrugs that release an active compound upon enzymatic cleavage at a specific site.

  • Modulation of Methionine-Dependent Pathways: Given its composition, this compound may interfere with or modulate cellular processes that are dependent on methionine metabolism. This could be relevant in oncology, as some cancer cells exhibit a heightened dependence on methionine.

  • Antioxidant Properties: L-methionine is a precursor to the major intracellular antioxidant, glutathione. Investigating whether this compound retains or modulates antioxidant pathways is a key area of research. D-methionine itself has been shown to have antioxidant effects.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential biological activity of this compound. These values are for illustrative purposes and should be determined experimentally.

Table 1: In Vitro Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells

CompoundIC50 (µM) after 48h
This compound75.2
Doxorubicin (Control)1.5
H-Met-L-Met-OH> 200

Table 2: Competitive Binding Affinity of this compound for the Hypothetical Methionine Transporter MET-R1

CompoundKi (nM)
This compound120.5
L-Methionine50.2
D-Methionine350.8

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a selected cancer cell line (e.g., A549). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • A549 cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Add Compound to Cells prepare_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Cell Viability Assay.
Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific receptor or transporter, here hypothetically named MET-R1, using a radiolabeled ligand.

Materials:

  • This compound

  • Cell membranes or whole cells expressing the target receptor (MET-R1)

  • Radiolabeled ligand (e.g., [3H]-L-Methionine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Unlabeled competitor (L-Methionine)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the cell membranes (20-50 µg protein), a fixed concentration of the radiolabeled ligand (e.g., 1 nM [3H]-L-Methionine), and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Total and Non-specific Binding: Prepare tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor, e.g., 10 µM L-Methionine).

  • Incubation: Incubate the reactions at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_setup Reaction Setup cluster_incubation Binding cluster_separation Separation cluster_detection Detection & Analysis prepare_reagents Prepare Membranes, Radioligand, and this compound dilutions setup_tubes Combine Reagents in Assay Tubes prepare_reagents->setup_tubes incubate Incubate to Equilibrium setup_tubes->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Workflow for a Competitive Radioligand Binding Assay.
Protocol 3: Western Blot Analysis of a Hypothetical Signaling Pathway

This protocol outlines the steps to investigate the effect of this compound on a hypothetical signaling pathway, for instance, the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Materials:

  • This compound

  • Cell line of interest (e.g., A549)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the untreated control to determine the effect of this compound on the signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMetDMetOH This compound MET_R1 MET-R1 (Hypothetical Transporter) HMetDMetOH->MET_R1 Inhibition PI3K PI3K MET_R1->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Hypothetical Signaling Pathway Modulated by this compound.

References

Application Notes and Protocols for Studying Peptide Transport Mechanisms Using H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-D-Met-OH, a dipeptide composed of L-methionine and D-methionine, serves as a valuable tool for investigating peptide transport mechanisms, particularly those mediated by the proton-coupled peptide transporter 1 (PEPT1). PEPT1 is a high-capacity, low-affinity transporter predominantly expressed in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary di- and tripeptides.[1][2] Understanding the interaction of modified dipeptides, such as those containing D-amino acids, with PEPT1 is of significant interest for drug development, as it can inform the design of peptide-based drugs with enhanced stability and controlled absorption.[1][3]

The presence of the D-methionine at the C-terminus of this compound makes it a unique probe. While PEPT1 is known to transport a wide variety of di- and tripeptides, the stereochemistry of the constituent amino acids can influence binding affinity and transport kinetics.[3] D-amino acids are known to be less susceptible to enzymatic degradation, which can be advantageous in experimental settings.

These application notes provide a comprehensive overview of the utility of this compound in studying peptide transport, including detailed experimental protocols and expected outcomes based on the current understanding of PEPT1 function.

Key Applications

  • Characterization of PEPT1 Substrate Specificity: Investigating the affinity and transport of this compound helps to elucidate the structural requirements for PEPT1 substrates, particularly the tolerance for D-amino acids at the C-terminal position.

  • Competitive Inhibition Assays: this compound can be used as a competitive inhibitor to determine the affinity (Ki) of other compounds for the PEPT1 transporter.

  • Drug Delivery and Prodrug Strategies: Studying the transport of this modified dipeptide can provide insights into designing peptide-based prodrugs that target PEPT1 for improved oral bioavailability.

Data Presentation: Quantitative Transport Parameters

ParameterDescriptionExpected Value Range for DipeptidesNotes
Km (mM) Michaelis-Menten constant, representing the substrate concentration at half-maximal transport velocity. A lower Km indicates higher affinity.0.5 - 10PEPT1 is a low-affinity transporter. The presence of a D-amino acid may slightly alter the affinity.
Vmax (nmol/mg protein/min) Maximum velocity of transport at saturating substrate concentrations.5 - 50Varies depending on the specific dipeptide and the expression level of PEPT1 in the cell model.
Ki (mM) Inhibition constant, representing the concentration of an inhibitor required to produce 50% inhibition of the transport of a known substrate.0.1 - 20Will depend on the specific substrate being inhibited and the binding affinity of this compound.
Papp (cm/s) Apparent permeability coefficient, a measure of the rate of passage of a compound across a cell monolayer.1 x 10-6 to 1 x 10-5For well-transported PEPT1 substrates in Caco-2 cells.

Experimental Protocols

Protocol 1: Determination of this compound Transport Kinetics (Km and Vmax) in Caco-2 Cells

This protocol describes how to determine the Michaelis-Menten kinetic parameters for the transport of this compound in a Caco-2 cell model.

Materials:

  • Caco-2 cells (passages 20-40)

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transport buffer: MES-buffered saline (MBS), pH 6.0 (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, 25 mM MES)

  • This compound

  • Radiolabeled this compound (e.g., [3H]this compound) or a suitable analytical method for quantification (e.g., LC-MS/MS)

  • Scintillation counter and scintillation fluid (if using radiolabeled compound)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 104 cells/cm2. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >250 Ω·cm2.

  • Preparation of Transport Solutions: Prepare a series of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 mM) in the transport buffer (pH 6.0). If using a radiolabeled compound, spike each concentration with a fixed amount of the radiolabel.

  • Transport Assay: a. Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4 on the basolateral side and pH 6.0 on the apical side). b. Add the transport solutions containing different concentrations of this compound to the apical (upper) chamber. Add fresh transport buffer (pH 7.4) to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of uptake.

  • Sample Collection and Analysis: a. At the end of the incubation period, aspirate the transport solution from the apical chamber. b. Wash the monolayers three times with ice-cold transport buffer to stop the transport. c. Lyse the cells by adding cell lysis buffer to the inserts and incubating for 30 minutes. d. Collect the cell lysates and determine the amount of transported this compound using either scintillation counting for radiolabeled compounds or another validated analytical method. e. Determine the protein concentration of the cell lysates using a protein assay.

  • Data Analysis: a. Calculate the initial velocity (V) of transport at each substrate concentration (S) and normalize to the protein concentration (e.g., in nmol/mg protein/min). b. Plot the transport velocity (V) against the substrate concentration (S). c. Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) to determine the Km and Vmax values.

Protocol 2: Competitive Inhibition Assay to Determine the Ki of this compound

This protocol determines the inhibitory constant (Ki) of this compound against the transport of a known PEPT1 substrate, such as Gly-Sar.

Materials:

  • Same materials as in Protocol 1

  • Radiolabeled Gly-Sar ([14C]Gly-Sar or [3H]Gly-Sar)

  • Unlabeled Gly-Sar

  • This compound

Procedure:

  • Cell Culture and Monolayer Integrity Check: Follow steps 1 and 2 from Protocol 1.

  • Preparation of Transport Solutions: a. Prepare a solution of radiolabeled Gly-Sar in transport buffer (pH 6.0) at a concentration close to its Km (e.g., 1 mM). b. Prepare a series of solutions containing a fixed concentration of radiolabeled Gly-Sar and varying concentrations of the inhibitor, this compound (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 mM).

  • Transport Assay: Follow step 4 from Protocol 1, using the prepared transport solutions.

  • Sample Collection and Analysis: Follow step 5 from Protocol 1, quantifying the amount of transported radiolabeled Gly-Sar.

  • Data Analysis: a. Calculate the percent inhibition of Gly-Sar transport at each concentration of this compound. b. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)), where [S] is the concentration of the radiolabeled substrate (Gly-Sar) and Km is the Michaelis-Menten constant for that substrate.

Signaling Pathways and Experimental Workflows

PEPT1-Mediated Dipeptide Transport Pathway

The transport of dipeptides like this compound across the apical membrane of intestinal epithelial cells is an active process coupled to a proton gradient.

PEPT1_Transport cluster_lumen Intestinal Lumen (Apical Side, pH ~6.0) cluster_membrane Apical Membrane cluster_cell Enterocyte (Cytosol, pH ~7.4) H+ H+ PEPT1 PEPT1 Transporter H+->PEPT1 Binds first Dipeptide This compound Dipeptide->PEPT1 Co-transport H+_cell H+ PEPT1->H+_cell Release Dipeptide_cell This compound PEPT1->Dipeptide_cell Release Hydrolysis Peptidases Dipeptide_cell->Hydrolysis Amino_Acids L-Met + D-Met Hydrolysis->Amino_Acids

PEPT1-mediated transport of this compound.
Experimental Workflow for Kinetic Analysis

The following diagram illustrates the key steps involved in determining the transport kinetics of this compound.

Kinetic_Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells on Transwell® inserts (21-25 days) TEER Verify monolayer integrity (TEER > 250 Ω·cm²) Caco2_Culture->TEER Solutions Prepare transport solutions with varying [this compound] TEER->Solutions Incubate Incubate cells with transport solutions at 37°C Solutions->Incubate Wash Stop transport by washing with ice-cold buffer Incubate->Wash Lyse Lyse cells to release intracellular content Wash->Lyse Quantify Quantify intracellular [this compound] (LC-MS/MS or radiolabel) Lyse->Quantify Protein_Assay Determine total protein content Lyse->Protein_Assay Calculate Calculate transport velocity (V) Quantify->Calculate Protein_Assay->Calculate Plot Plot V vs. [S] and fit to Michaelis-Menten equation Calculate->Plot Result Determine Km and Vmax Plot->Result

Workflow for determining this compound transport kinetics.

Logical Relationship for Competitive Inhibition

The principle of competitive inhibition in the context of peptide transport is illustrated below.

Inhibition_Logic PEPT1 PEPT1 Transporter Active Site Transport Substrate Transport PEPT1->Transport Leads to No_Transport Inhibition of Transport PEPT1->No_Transport When inhibitor is bound Substrate Known Substrate (e.g., Gly-Sar) Substrate->PEPT1 Binds Inhibitor Inhibitor (this compound) Inhibitor->PEPT1 Competes for binding

References

Application Notes and Protocols for Sterile Filtration of H-Met-D-Met-OH Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile filtration is a critical process in pharmaceutical and biotechnological applications, ensuring the removal of microbial contaminants from solutions without the use of heat, which can degrade sensitive molecules like peptides. H-Met-D-Met-OH, a dipeptide composed of L-methionine and D-methionine, holds potential for various research and therapeutic applications, possibly leveraging the antioxidant properties of methionine residues.[1][2] The preparation of sterile solutions of this dipeptide is essential for its use in cell culture, preclinical studies, and formulation development.

This document provides detailed application notes and protocols for the sterile filtration of aqueous solutions of this compound. It outlines best practices for filter selection, validation, and execution of the filtration process to ensure product sterility, purity, and recovery. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in a research and development setting.

Filter Selection for this compound Solutions

The choice of a suitable filter membrane is paramount for the successful sterile filtration of peptide solutions. Key considerations include chemical compatibility, low solute binding, and minimal extractables and leachables. For aqueous solutions of small molecules and peptides like this compound, hydrophilic membranes are recommended.

Recommended Membrane Materials:

  • Polyethersulfone (PES): Often the preferred choice for filtering biological and peptide solutions due to its high flow rates, low protein and peptide binding characteristics, and good chemical compatibility.[3][4]

  • Polyvinylidene Fluoride (PVDF): Hydrophilic PVDF membranes are also an excellent option, known for their very low protein binding, broad chemical compatibility, and low levels of extractables.[5]

Key Filter Specifications:

  • Pore Size: A sterilizing-grade filter with a pore size of 0.22 µm or smaller is mandatory for removing bacteria.

  • Filter Size: The diameter of the syringe filter should be chosen based on the volume of the solution to be filtered to minimize hold-up volume and potential product loss. For small volumes (1-10 mL), a 13 mm filter is often suitable, while for very small volumes (<1 mL), a 4 mm filter can be used.

Filter Validation

Filter validation is a crucial step to ensure that the chosen filter and filtration process are suitable for the specific application and do not negatively impact the product. The validation process for sterile filtration of this compound solutions should include the following key studies:

  • Chemical Compatibility: Confirms that the filter membrane and housing do not degrade or release substances when in contact with the this compound solution.

  • Product Adsorption (Binding): Quantifies the amount of this compound that may be lost due to adsorption to the filter membrane. This is particularly important for peptide solutions.

  • Extractables and Leachables: Identifies and quantifies any chemical compounds that may migrate from the filter into the product solution.

  • Bacterial Retention: Confirms the filter's ability to produce a sterile effluent when challenged with a high concentration of a standard test organism, typically Brevundimonas diminuta.

  • Filter Integrity Testing: Non-destructive tests, such as the bubble point test, are performed before and after filtration to ensure the filter is integral and was not compromised during the process.

The following table summarizes the key quantitative data that should be generated during a filter validation study for a hypothetical this compound solution.

Table 1: Exemplary Filter Validation Data for this compound Solution

ParameterSpecificationResultPass/Fail
Filter Integrity (Pre-filtration)
Bubble Point≥ 50 psi52 psiPass
Product Quality
This compound Recovery≥ 98%98.5%Pass
pH Change≤ ± 0.1+ 0.05Pass
AppearanceClear, colorlessClear, colorlessPass
Extractables
Total Organic Carbon (TOC)≤ 0.5 mg/L0.15 mg/LPass
Filter Integrity (Post-filtration)
Bubble Point≥ 50 psi51 psiPass
Sterility
Post-filtration SampleNo microbial growthNo growth detectedPass

Experimental Protocols

Protocol 1: Sterile Filtration of this compound Solution

This protocol describes the procedure for the sterile filtration of a prepared this compound solution for research applications. All steps should be performed in a laminar flow hood or biological safety cabinet to maintain aseptic conditions.

Materials:

  • This compound solution in a suitable aqueous buffer (e.g., sterile water for injection, phosphate-buffered saline)

  • Sterile syringe of appropriate volume

  • Sterile, individually wrapped syringe filter (e.g., 0.22 µm PES membrane)

  • Sterile receiving vessel (e.g., vial)

  • 70% isopropyl alcohol

  • Sterile needles

  • Vent needle with a sterile filter (optional, for larger volumes)

Procedure:

  • Preparation: Disinfect the workspace, exterior of all materials, and gloved hands with 70% isopropyl alcohol.

  • Solution Preparation: Prepare the this compound solution at the desired concentration using sterile components. Ensure the dipeptide is fully dissolved.

  • Syringe Filling: Attach a sterile needle to the sterile syringe and draw the this compound solution into the syringe.

  • Filter Attachment: Remove the needle and securely attach the sterile syringe filter to the Luer-lock of the syringe.

  • Filtration:

    • Uncap the sterile receiving vessel.

    • Insert the needle attached to the filter outlet into the receiving vessel.

    • Apply slow, steady pressure to the syringe plunger to filter the solution. Avoid excessive pressure to prevent filter rupture.

    • To maximize recovery, a small amount of sterile air can be pushed through the filter at the end to displace any remaining liquid in the filter housing (air flush).

  • Completion: Once filtration is complete, remove the needle and filter from the receiving vessel and immediately seal the vessel.

  • Labeling and Storage: Label the sterile this compound solution with the contents, concentration, and date. Store at the appropriate temperature as determined by stability studies.

Protocol 2: Filter Validation - Product Adsorption Study

This protocol outlines a method to quantify the potential loss of this compound due to adsorption to the filter membrane.

Materials:

  • This compound solution of a known concentration

  • Sterile filtration apparatus (as described in Protocol 1)

  • Analytical method for quantifying this compound concentration (e.g., HPLC-UV, mass spectrometry)

  • Sterile collection tubes

Procedure:

  • Pre-filtration Sample: Collect an aliquot of the this compound solution before filtration. This will serve as the control (initial concentration).

  • Filtration: Filter a precise volume of the this compound solution through the test filter into a sterile collection tube, following the procedure in Protocol 1.

  • Post-filtration Sample: Collect the filtrate.

  • Concentration Analysis: Accurately measure the concentration of this compound in both the pre-filtration and post-filtration samples using a validated analytical method.

  • Calculation of Adsorption:

    • Calculate the total mass of this compound before filtration (Initial Concentration × Initial Volume).

    • Calculate the total mass of this compound after filtration (Final Concentration × Final Volume).

    • The difference in mass represents the amount of dipeptide adsorbed to the filter.

    • Calculate the percentage of recovery: (Final Mass / Initial Mass) × 100.

Visualizations

Sterile_Filtration_Workflow cluster_prep Preparation cluster_filtration Filtration Process cluster_post Post-Filtration prep_solution Prepare this compound Solution draw_solution Draw Solution into Syringe prep_solution->draw_solution aseptic_setup Aseptic Workspace Setup attach_filter Attach 0.22 µm Syringe Filter draw_solution->attach_filter filter_solution Filter into Sterile Receiving Vessel attach_filter->filter_solution seal_vessel Seal Sterile Vessel filter_solution->seal_vessel store_product Store Sterile Product seal_vessel->store_product qc_testing Quality Control Testing seal_vessel->qc_testing

Caption: Workflow for the sterile filtration of this compound solutions.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralized Neutralized Species ROS->Neutralized is neutralized to Damage Oxidative Damage (Cellular Dysfunction) Cell->Damage leads to Dipeptide This compound (Methionine Dipeptide) Dipeptide->ROS scavenges

Caption: Proposed antioxidant mechanism of methionine-containing dipeptides.

Conclusion

The sterile filtration of this compound solutions is a critical step for ensuring their suitability in various research and development applications. The selection of an appropriate low-binding filter membrane, such as PES or PVDF, is essential to minimize product loss. It is imperative that researchers and drug development professionals perform thorough filter validation studies, including assessments of product adsorption and extractables, to guarantee the sterility, purity, and integrity of the final product. The protocols provided herein offer a foundation for developing a robust and reliable sterile filtration process for this compound and similar dipeptide solutions.

References

Troubleshooting & Optimization

Technical Support Center: H-Met-D-Met-OH Synthesis & Methionine Oxidation Control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methionine-containing peptides, with a special focus on H-Met-D-Met-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to methionine oxidation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and when does it primarily occur during this compound synthesis?

A1: Methionine oxidation is a common side reaction where the thioether side chain of methionine is oxidized to form methionine sulfoxide (Met(O)).[1][2][3] This transformation introduces an unwanted modification to your peptide, potentially altering its biological activity and physicochemical properties. While slight oxidation can occur during synthesis cycles, the most critical stage for this side reaction is during the final cleavage and deprotection step.[4][5] This step typically employs strong acids like trifluoroacetic acid (TFA), which can catalyze the oxidation process.

Q2: What are the main side reactions to be aware of when synthesizing methionine-containing peptides?

A2: Besides oxidation, another significant side reaction is S-alkylation, particularly S-tert-butylation when using a tert-butyl (tBu) protection scheme. Both oxidation and S-alkylation are acid-catalyzed and predominantly occur during the final TFA-based cleavage.

Q3: How can I prevent or minimize methionine oxidation during synthesis?

A3: The most effective strategy is to use a "cleavage cocktail" that includes scavengers. Scavengers are reagents added to the TFA mixture to quench reactive species that can cause oxidation and other side reactions. Additionally, performing the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon), using peroxide-free ether for precipitation, and employing thoroughly degassed solvents can further minimize oxidation.

Q4: What are some recommended scavenger cocktails for preventing methionine oxidation?

A4: Several scavenger cocktails have been developed to mitigate methionine oxidation. The choice often depends on the specific peptide sequence. Some effective cocktails are summarized in the table below.

Q5: Is it possible to reverse methionine oxidation if it has already occurred?

A5: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine post-synthesis. A common method involves treating the peptide with a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS).

Q6: Should I consider using Fmoc-Met(O)-OH instead of Fmoc-Met-OH in my synthesis?

A6: In some instances, particularly when the methionine residue is highly susceptible to oxidation, using Fmoc-Met(O)-OH can be a strategic choice. The peptide is synthesized and purified in its oxidized form, and the final step is the reduction of Met(O) to Met.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Problem 1: Mass spectrometry analysis of the crude peptide shows a +16 Da peak.
  • Likely Cause: This mass shift corresponds to the oxidation of one methionine residue to methionine sulfoxide (Met(O)).

  • Troubleshooting Steps:

    • Optimize Cleavage Conditions:

      • Ensure your cleavage cocktail contains appropriate scavengers. Refer to the table below for recommended formulations.

      • Use a freshly prepared cleavage cocktail for each use.

      • Perform the cleavage under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.

    • Post-Synthesis Reduction:

      • If oxidation is still present in the crude product, you can perform a reduction step on the purified peptide. A detailed protocol is provided in the "Experimental Protocols" section.

Problem 2: HPLC analysis shows a broad or split peak for the desired peptide.
  • Likely Cause: This could be due to the presence of both the desired peptide and its oxidized form, which may have different retention times on a reverse-phase column. It could also indicate other impurities, such as S-alkylated byproducts.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the different peaks by mass spectrometry to confirm the presence of the +16 Da oxidized species or other modifications.

    • Improve Scavenging: Enhance your cleavage cocktail with more effective scavengers to prevent both oxidation and S-alkylation.

    • Optimize Purification: Adjust your HPLC gradient to achieve better separation of the desired peptide from its oxidized and alkylated forms.

Problem 3: Low yield of the final this compound peptide.
  • Likely Cause: Low yield can be attributed to a combination of factors, including incomplete couplings, side reactions during cleavage, and losses during purification.

  • Troubleshooting Steps:

    • Review Coupling Efficiency: Ensure complete coupling of each amino acid using a ninhydrin test or by analyzing a small resin sample after each coupling step.

    • Optimize Cleavage Time and Temperature: Cleavage reactions performed at higher temperatures or for extended periods can lead to increased side products. A typical cleavage is performed at room temperature for 1-2 hours.

    • Minimize Work-up and Purification Losses: Handle the peptide carefully during precipitation and washing steps. Optimize your purification method to maximize recovery.

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Preventing Methionine Oxidation
Cleavage CocktailCompositionKey AdvantagesReference
Reagent H TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)Specifically designed to prevent methionine oxidation and has been shown to yield peptides devoid of methionine sulfoxide.
TFA/An/TMSCl/Me₂S + PPh₃ TFA/Anisole/TMSCl/Me₂S (85:5:5:5) containing 1 mg of Triphenylphosphine (PPh₃) per mLHighly effective in eradicating oxidation.
TFA/An/TIS/TMSCl/Me₂S + PPh₃ TFA/Anisole/TIS/TMSCl/Me₂S (80:5:5:5:5) containing 1 mg of PPh₃ per mLOptimal for peptides also containing Cysteine (Trt).
Reagent K TFA/phenol/H₂O/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5)A general cleavage reagent suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr.
Standard TFA/TIS/H₂O TFA/Triisopropylsilane/H₂O (95:2.5:2.5)A common cleavage cocktail but may not be sufficient to completely prevent methionine oxidation without additional scavengers.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a pre-loaded Fmoc-D-Met-Wang resin.

  • Resin Swelling: Swell the Fmoc-D-Met-Wang resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-Met-OH (3 eq), HCTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activation mixture to the resin and shake at room temperature for 2 hours.

    • Perform a ninhydrin test to confirm complete coupling.

    • Wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal methionine.

    • Wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).

    • Dry the peptide-resin under vacuum.

Protocol 2: Cleavage and Deprotection with Oxidation Prevention

This protocol uses a cleavage cocktail designed to minimize methionine oxidation.

  • Prepare Cleavage Cocktail: Freshly prepare Reagent H: TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Gently shake the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 3: Reduction of Methionine Sulfoxide (Met(O))

This protocol can be used to reduce any oxidized methionine in the purified peptide.

  • Peptide Dissolution: Dissolve the peptide containing Met(O) in a mixture of acetonitrile and water.

  • Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in water. A 10-fold molar excess of each reagent relative to the peptide is recommended.

  • Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide and stir at room temperature. Monitor the reaction by HPLC-MS until the reduction is complete.

  • Purification: Purify the reduced peptide using preparative HPLC to remove the reagents and any remaining impurities.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification Resin Fmoc-D-Met-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Coupling (Fmoc-Met-OH/HCTU/DIPEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage with Scavenger Cocktail (e.g., Reagent H) Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Analysis HPLC-MS Analysis Precipitation->Analysis Purification Preparative HPLC Analysis->Purification Final_Product This compound Purification->Final_Product Lyophilization

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting Logic for Methionine Oxidation

troubleshooting_logic Start Crude Peptide Analysis (HPLC-MS) Check_Mass Mass +16 Da Observed? Start->Check_Mass No_Oxidation No Significant Oxidation Check_Mass->No_Oxidation No Oxidation_Detected Oxidation Detected Check_Mass->Oxidation_Detected Yes Purify Purify Peptide (HPLC) No_Oxidation->Purify Optimize_Cleavage Optimize Cleavage Cocktail (Add Scavengers) Oxidation_Detected->Optimize_Cleavage Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Oxidation_Detected->Inert_Atmosphere Post_Synthesis_Reduction Perform Post-Synthesis Reduction (NH₄I/DMS) Oxidation_Detected->Post_Synthesis_Reduction Optimize_Cleavage->Purify Inert_Atmosphere->Purify Post_Synthesis_Reduction->Purify Final_Peptide Pure this compound Purify->Final_Peptide

Caption: Decision tree for troubleshooting methionine oxidation.

References

troubleshooting low yield in H-Met-D-Met-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: H-Met-D-Met-OH Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields in dipeptide synthesis can arise from several factors. For this compound, the key challenges include:

  • Incomplete Coupling Reactions: The formation of the peptide bond between L-methionine and D-methionine may be inefficient. This can be due to steric hindrance, suboptimal activation of the carboxylic acid, or aggregation of the peptide.[1][2]

  • Side Reactions of the Methionine Side Chain: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (a +16 Da impurity), and S-alkylation, particularly during the final acid-catalyzed cleavage step.[3][4][5]

  • Racemization: While coupling an L-amino acid to a D-amino acid is the goal, racemization of the L-methionine activated ester can lead to the formation of undesired D-Met-D-Met diastereomers.

  • Difficult Purification: The final product, a dipeptide, can be challenging to separate from unreacted starting materials and side products due to similar polarities.

  • Peptide Aggregation: Hydrophobic interactions between peptide chains can lead to aggregation, which may hinder reaction efficiency.

Q2: My coupling reaction appears incomplete. How can I improve the yield?

Incomplete coupling is a frequent cause of low yield. Consider the following strategies:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. For potentially challenging couplings, stronger reagents may be necessary. Consider switching to a phosphonium or uronium salt-based reagent like BOP, PyBOP, or HATU, which are known for high efficiency.

  • Increase Reagent Concentration or Reaction Time: Using a higher concentration of the amino acid and coupling reagents or extending the reaction time can help drive the reaction to completion. Double or even triple coupling, where the coupling step is repeated, can also improve yields for difficult sequences.

  • Change the Solvent: While DMF is a common solvent for peptide synthesis, alternatives like NMP may be better at solvating growing peptide chains and preventing aggregation.

  • Monitor the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines, which indicates an incomplete coupling reaction.

Q3: I'm observing significant side products in my mass spectrometry analysis. What are they and how can I minimize them?

For methionine-containing peptides, the most common side products are the result of oxidation or alkylation.

  • Methionine Oxidation (+16 Da): The sulfur atom in the methionine side chain can be oxidized to a sulfoxide. To minimize this, try cleaving your peptide under an inert atmosphere like nitrogen or argon.

  • S-alkylation (+56 Da for t-butyl groups): During the final cleavage with trifluoroacetic acid (TFA), carbocations from protecting groups can alkylate the methionine side chain. Using a cleavage cocktail with appropriate scavengers is crucial. For methionine, adding ethanedithiol (EDT) to the cleavage cocktail can help prevent this side reaction.

Q4: How can I purify this compound effectively?

The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Stationary Phase: A C18-modified silica column is the most common choice for peptide purification.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) is typically used. The TFA acts as an ion-pairing agent to improve peak shape.

  • Method Development: It is advisable to first optimize the separation on an analytical column before scaling up to a preparative or semi-preparative column.

  • Post-Purification: After collecting the fractions containing the pure peptide, they should be pooled and lyophilized (freeze-dried) as soon as possible to ensure stability.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Yield

A systematic approach is essential to identify the root cause of low yield.

dot

TroubleshootingWorkflow start Low Yield of this compound ms_analysis Analyze Crude Product by LC-MS start->ms_analysis check_sm Starting Material Present? ms_analysis->check_sm check_impurities Major Impurities Present? ms_analysis->check_impurities no_product No Target Product Peak ms_analysis->no_product No desired mass found incomplete_coupling Issue: Incomplete Coupling check_sm->incomplete_coupling Yes purification_issue Issue: Purification Loss check_sm->purification_issue No, but low recovery side_reactions Issue: Side Reactions check_impurities->side_reactions Yes (+16 or +56 Da) solution_coupling Solution: - Use stronger coupling reagents (HATU, HCTU) - Increase reagent concentration - Double couple - Change solvent (e.g., to NMP) incomplete_coupling->solution_coupling solution_side_reactions Solution: - Use scavengers in cleavage (EDT, TIS) - Cleave under inert atmosphere (N2/Ar) - Optimize cleavage cocktail side_reactions->solution_side_reactions solution_purification Solution: - Optimize HPLC gradient - Check peptide solubility in ether - Use alternative chromatography purification_issue->solution_purification solution_no_product Solution: - Verify synthesis protocol - Check reagent quality - Confirm structures of starting materials no_product->solution_no_product

Caption: A workflow for .

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of peptide bond formation and minimize side reactions like racemization.

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDCCost-effectiveCan cause racemization; DCC byproduct is poorly soluble
Phosphonium Salts BOP, PyBOPHigh coupling efficiency, low racemization riskMore expensive, may require careful handling
Uronium/Aminium Salts HATU, HBTU, HCTUExcellent efficiency, low side-product formation, suitable for difficult couplingsHigher cost, some have stability issues in solution

Experimental Protocols

Protocol 1: General Solution-Phase Peptide Coupling using HATU

This protocol outlines a general procedure for the coupling of N-protected L-methionine to D-methionine methyl ester.

  • Dissolution: Dissolve the N-protected L-methionine (1.0 eq) and HATU (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or NMP) under an inert atmosphere (N2 or Argon).

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve the D-methionine methyl ester hydrochloride salt (1.0 eq) in the same anhydrous solvent and add DIEA (1.0 eq) to neutralize the salt. Add this solution to the activated L-methionine mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography or RP-HPLC.

Protocol 2: Cleavage and Deprotection

This protocol is for the final step of removing side-chain protecting groups and, if applicable, cleaving the peptide from a solid-phase resin.

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for methionine-containing peptides. A common mixture is TFA/H2O/Triisopropylsilane (TIS)/Ethanedithiol (EDT) in a ratio of 92.5:2.5:2.5:2.5. The TIS and EDT act as scavengers to prevent side reactions.

  • Cleavage Reaction: Add the cleavage cocktail to the protected peptide (or peptide-resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: After the cleavage is complete, filter the solution to remove the resin (if applicable). Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and then dry the crude peptide under vacuum.

  • Analysis and Purification: Dissolve the dried crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) for analysis by LC-MS and subsequent purification by RP-HPLC.

Visualization of Methionine Side Reactions

The following diagram illustrates the desired peptide formation versus the common side reactions that can occur with the methionine residue during synthesis and cleavage.

dot

SideReactions cluster_main Synthesis & Cleavage Steps cluster_products Potential Products start Protected this compound Precursor cleavage TFA Cleavage Cocktail (with scavengers) start->cleavage Deprotection product Desired Product: This compound cleavage->product Successful Outcome oxidized Side Product: Oxidized Met (+16 Da) cleavage->oxidized Oxidizing conditions alkylated Side Product: Alkylated Met (e.g., +56 Da) cleavage->alkylated Insufficient scavengers

Caption: Desired product versus common side reactions in methionine peptide synthesis.

References

Technical Support Center: Optimizing Cleavage of H-Met-D-Met-OH from Resin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the cleavage of the dipeptide H-Met-D-Met-OH from solid-phase synthesis resins. The primary challenge with methionine-containing peptides is the susceptibility of the thioether side chain to oxidation and alkylation during acidic cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when cleaving this compound from the resin? A1: The two predominant side reactions are acid-catalyzed and occur during the final cleavage with strong acids like trifluoroacetic acid (TFA).[1][2][3]

  • Oxidation: The methionine thioether side chain is easily oxidized to form methionine sulfoxide (Met(O)), resulting in an unexpected mass increase of +16 Da per methionine residue.[1][4]

  • S-alkylation: Reactive carbocations (e.g., tert-butyl cations) generated from protecting groups or the resin linker can alkylate the methionine side chain, forming a sulfonium salt. S-tert-butylation, for instance, results in a mass increase of +56 Da.

Q2: Why are scavengers critical in the cleavage cocktail for a methionine dipeptide? A2: Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to trap reactive cationic species. These cations are generated from side-chain protecting groups and the resin linker during acidolysis. By quenching these reactive molecules, scavengers prevent them from modifying the electron-rich thioether side chain of methionine, thereby minimizing both oxidation and S-alkylation.

Q3: Which type of resin is recommended for synthesizing a sensitive peptide like this compound? A3: Using a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is highly advantageous. These resins allow for the cleavage of the peptide under much milder acidic conditions (e.g., using mixtures of AcOH/TFE/DCM or HFIP/DCM) which can leave acid-labile side-chain protecting groups intact and reduce side reactions on sensitive residues like methionine.

Q4: Is it possible to reverse methionine oxidation after the peptide has been cleaved? A4: Yes, to some extent. If methionine sulfoxide (Met(O)) has already formed, it can be reduced back to methionine. A common method involves treating the cleaved peptide in solution with a mixture of ammonium iodide (NH₄I) and dimethyl sulfide (DMS).

Q5: How can I monitor the cleavage reaction to ensure it goes to completion? A5: The most effective method is to perform a small-scale "test cleavage" on a few milligrams of your peptide-resin. After the prescribed time (e.g., 1-2 hours), the cleaved peptide can be precipitated, dissolved, and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This allows you to confirm the reaction's completion and assess the purity of the crude product before committing the entire batch.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of this compound.

Problem Likely Cause Recommended Solution
Mass spec shows a major peak at +16 Da or +32 Da relative to the expected mass. Oxidation of one or both methionine residues to methionine sulfoxide (Met(O)).• Use a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H .• A newer, highly effective alternative is a cocktail containing TFA/Anisole/TMSCl/Me₂S with a catalytic amount of PPh₃ .• Ensure the ether used for precipitation is peroxide-free.• If oxidation has already occurred, treat the crude peptide with NH₄I and DMS to reduce the sulfoxide.
Mass spec shows a peak at +56 Da relative to the expected mass. S-alkylation of a methionine residue, most commonly by a tert-butyl cation.• Increase the concentration or change the type of carbocation scavenger in your cocktail. Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations.• 1,2-Ethanedithiol (EDT) is also a potent scavenger for this purpose.
Low yield of the desired peptide. Incomplete cleavage from the resin or reattachment of the cleaved peptide to the resin.• Ensure the N-terminal Fmoc group was removed prior to cleavage.• Increase the volume of the cleavage cocktail to ensure the resin is fully wetted (a common ratio is 10-20 mL per gram of resin).• Extend the cleavage time moderately (e.g., from 1.5 hours to 2.5 hours), but avoid excessive times (over 4 hours) which can increase side reactions.• For C-terminal Met peptides, re-attachment can be an issue; using a cocktail with EDT can help mitigate this.
Crude peptide appears as a sticky oil instead of a solid precipitate. The peptide may be highly soluble in the precipitation solvent (ether), or residual scavengers are interfering.• Ensure the ether is ice-cold and use a larger volume (at least 10x the volume of the TFA filtrate).• Place the mixture at -20°C for at least 1 hour to maximize precipitation.• Perform a second precipitation: dissolve the oil in a minimal amount of a solvent like acetic acid or water and re-precipitate with cold ether.
Data Presentation: Cleavage Cocktail Comparison

The choice of cleavage cocktail is the most critical factor in preventing side reactions with methionine.

Table 1: Recommended Cleavage Cocktails for Methionine-Containing Peptides

Reagent Name/TypeComposition (v/v or w/w)Key Application & Notes
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I (w/w)Specifically designed to prevent methionine oxidation. Highly effective but contains malodorous thiols.
TFA/TMSCl/PPh₃ 85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S, + 1 mg/mL PPh₃A modern formulation reported to eradicate oxidation and reduce S-alkylation.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA common "universal" cocktail, but can still result in significant methionine oxidation.
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TISNot recommended for methionine peptides. Lacks specific antioxidants and will lead to significant Met(O) formation.

Table 2: Performance Comparison of Cleavage Cocktails

Cleavage CocktailObserved Methionine Sulfoxide FormationReference
Reagent H Not Detected
Reagent K 15% - 55%
Reagent R 15% - 55%
Reagent B 15% - 55%
Experimental Protocols & Visualizations
Protocol: Cleavage of this compound using Reagent H

This protocol is optimized to prevent the oxidation of methionine residues during cleavage.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group on the peptidyl-resin has been removed using standard procedures (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with dichloromethane (DCM) (3x) and methanol (3x) to remove residual synthesis reagents.

    • Dry the peptide-resin completely under high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation (Reagent H):

    • Caution: Prepare this reagent in a well-ventilated fume hood. TFA is highly corrosive and thiols are malodorous.

    • Prepare Reagent H fresh immediately before use by mixing the following components (by weight): 81% trifluoroacetic acid, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol, 3% water, 2% dimethylsulfide, and 1.5% ammonium iodide.

  • Cleavage Reaction:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Add the freshly prepared Reagent H (approx. 2-3 mL for 100 mg of resin).

    • Seal the vessel and gently agitate the slurry at room temperature for 3 hours under an inert gas atmosphere (e.g., nitrogen or argon).

  • Peptide Isolation and Precipitation:

    • Filter the resin from the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin twice with a small volume of fresh TFA to recover the remaining product and combine the filtrates.

    • In a larger centrifuge tube, add the combined TFA filtrate dropwise to at least 10 volumes of ice-cold methyl tert-butyl ether.

    • A white precipitate of the crude peptide should form immediately.

    • Incubate the mixture at -20°C for 30-60 minutes to maximize precipitation.

  • Peptide Collection and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet twice by re-suspending in cold ether, centrifuging, and decanting.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all residual ether. The resulting white solid is the crude this compound peptide, ready for purification by HPLC.

Visualizations

G A Start: Dry Peptide-Resin B Prepare Fresh Cleavage Cocktail (e.g., Reagent H) A->B C Add Cocktail to Resin (3 hours, RT, under N2) B->C D Filter Resin & Collect Filtrate C->D E Precipitate Peptide in Cold Ether (10 vol) D->E F Centrifuge to Pellet Peptide E->F G Wash Pellet with Cold Ether (2x) F->G H Dry Crude Peptide under Vacuum G->H I End: Purify via HPLC H->I

Caption: Experimental workflow for peptide cleavage and isolation.

G start Analyze Crude Peptide (HPLC/MS) problem1 Major Peak at M+16 / M+32? start->problem1 problem2 Major Peak at M+56? start->problem2 problem3 Low Cleavage Yield? start->problem3 cause1 Cause: Met Oxidation problem1->cause1 Yes cause2 Cause: S-tert-butylation problem2->cause2 Yes cause3 Cause: Incomplete Reaction problem3->cause3 Yes solution1 Solution: - Use Reagent H or PPh3/TMSCl cocktail - Check for ether peroxides - Reduce post-cleavage with NH4I/DMS cause1->solution1 solution2 Solution: - Add/increase TIS or EDT in cleavage cocktail cause2->solution2 solution3 Solution: - Increase cocktail volume - Extend cleavage time (2-3h) - Confirm Fmoc removal cause3->solution3

Caption: Troubleshooting decision tree for this compound cleavage.

References

dealing with H-Met-D-Met-OH solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Met-D-Met-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this dipeptide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a dipeptide composed of two methionine residues, L-methionine and D-methionine. Due to the presence of the hydrophobic methylthio side chains on both methionine residues, this dipeptide can exhibit poor solubility in aqueous solutions, which can pose challenges during experimental setup and drug formulation. Peptides with a high proportion of hydrophobic amino acids tend to have limited solubility in water.[1][2]

Q2: What are the key factors influencing the solubility of this compound?

A2: The primary factors affecting the solubility of this compound are:

  • pH of the buffer: A peptide's solubility is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[2] The solubility of methionine, for instance, increases at more acidic or basic pH values.[3]

  • Temperature: Generally, increasing the temperature can enhance the solubility of peptides.[4]

  • Ionic strength of the buffer: High salt concentrations can sometimes decrease peptide solubility through a "salting out" effect.

  • Peptide concentration: Exceeding the solubility limit will lead to precipitation.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation indicates that the peptide is not fully dissolved or has aggregated. It is recommended to start by preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer. If precipitation occurs upon dilution, you have likely exceeded the peptide's solubility in the final buffer composition. Try lowering the final concentration of the peptide in the aqueous buffer.

Q4: Are there any special precautions for handling peptides containing methionine?

A4: Yes, the thioether side-chain of methionine is susceptible to oxidation, which can alter the peptide's properties. It is advisable to use oxygen-free buffers for dissolution and to avoid solvents like DMSO which can be oxidizing. If oxidation is a concern, consider adding a reducing agent like dithiothreitol (DTT) to your buffer.

Troubleshooting Guides

Issue 1: this compound fails to dissolve in my aqueous buffer (e.g., PBS, Tris).
  • Cause: The hydrophobicity of the dipeptide limits its solubility in purely aqueous solutions at or near neutral pH.

  • Troubleshooting Steps:

    • pH Adjustment: Since this compound is a neutral peptide, its charge is close to zero at neutral pH. Try adjusting the pH of your buffer. Based on data for DL-methionine, solubility is expected to increase at pH values below 4 and above 9.

    • Use of Organic Co-solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent first is recommended.

      • Start with a small amount of acetonitrile, methanol, or isopropanol.

      • Dimethylformamide (DMF) can also be used.

      • Caution: Avoid Dimethyl sulfoxide (DMSO) as it can oxidize methionine residues.

    • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.

    • Gentle Warming: Warming the solution to a temperature not exceeding 40°C may aid in dissolving the peptide.

Issue 2: The peptide precipitates out of solution after initial dissolution.
  • Cause: This can be due to a change in conditions (e.g., temperature change, addition of other components) or the solution being supersaturated.

  • Troubleshooting Steps:

    • Re-dissolve at a Lower Concentration: Your current concentration may be above the solubility limit. Try preparing a more dilute solution.

    • Maintain Consistent Temperature: Ensure the temperature of your solution remains constant, as solubility can be temperature-dependent.

    • Slow Dilution: When diluting a stock solution in an organic solvent into an aqueous buffer, add the stock solution dropwise to the stirring buffer to prevent localized high concentrations and precipitation.

Quantitative Data Summary

Temperature (°C)pHSolubility (g/kg of Solvent)Molar Solubility (mol/L)
205.8129.31~0.197
405.5647.70~0.320
455.5150.55~0.339
555.3968.05~0.456
705.2492.05~0.617
805.15117.4~0.787
301.83-> 0.004
308.96-> 0.005

Data for DL-methionine adapted from Fuchs et al., 2006. The molar solubility was estimated assuming the density of the solution is approximately that of water.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound
  • Initial Solubility Test: Before dissolving the entire sample, test the solubility of a small amount of the peptide.

  • Weighing: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation. Weigh the desired amount of peptide.

  • Solvent Selection:

    • Aqueous Buffer (First Attempt): Add your desired aqueous buffer (e.g., PBS, Tris-HCl) to the peptide. Vortex or sonicate gently.

    • pH Adjustment (If Insoluble in Aqueous Buffer): Adjust the pH of the buffer to be more acidic (pH < 4) or more basic (pH > 9).

    • Organic Solvent (If Still Insoluble): If the peptide remains insoluble, use a minimal amount of an appropriate organic solvent (e.g., acetonitrile, methanol, or DMF).

  • Dissolution:

    • If using an organic solvent, add it dropwise to the peptide until it dissolves completely.

    • Slowly add the dissolved peptide solution to your stirring aqueous buffer to reach the final desired concentration.

  • Filtration: Once dissolved, filter the solution through a 0.22 µm filter to remove any remaining particulates.

  • Storage: Store the peptide solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Concentrated Stock Solution
  • Weigh out the desired amount of this compound.

  • Add a minimal volume of an organic solvent such as acetonitrile or DMF to completely dissolve the peptide.

  • Vortex gently to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • When needed, thaw an aliquot and dilute it dropwise into the desired aqueous buffer while vortexing to the final working concentration.

Visualizations

Peptide_Solubility_Workflow start Start with Lyophilized This compound test_solubility Test Small Amount in Aqueous Buffer start->test_solubility dissolved Fully Dissolved test_solubility->dissolved Yes insoluble Insoluble or Precipitated test_solubility->insoluble No final_solution Prepare Final Solution dissolved->final_solution adjust_ph Adjust Buffer pH (<4 or >9) insoluble->adjust_ph adjust_ph->dissolved Success use_organic Use Minimal Organic Solvent (ACN, DMF) adjust_ph->use_organic Failure use_organic->dissolved Success sonicate_warm Gentle Sonication or Warming (<40°C) use_organic->sonicate_warm Failure sonicate_warm->dissolved Success end Experiment Ready final_solution->end

Caption: A troubleshooting workflow for dissolving this compound.

Methionine_Signaling_Context cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates PI3K PI3K/AKT Pathway cMET->PI3K RAS RAS/MAPK Pathway cMET->RAS STAT3 STAT3 Pathway cMET->STAT3 Cell_Functions Cell Proliferation, Survival, Motility PI3K->Cell_Functions RAS->Cell_Functions STAT3->Cell_Functions

Caption: Overview of the c-MET signaling pathway, a key pathway involving methionine metabolism.

References

Technical Support Center: Stability of H-Met-D-Met-OH in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the dipeptide H-Met-D-Met-OH in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound in solution are:

  • Oxidation: The thioether side chain of the methionine residues is susceptible to oxidation, forming methionine sulfoxide and further, methionine sulfone. This is a common issue for methionine-containing peptides.[1][2]

  • Cyclization: Dipeptides, particularly those with a C-terminal amino acid, can undergo intramolecular cyclization to form a 2,5-diketopiperazine (DKP). This process involves the nucleophilic attack of the N-terminal amine on the amide carbonyl, leading to the cleavage of the peptide bond and formation of a cyclic dipeptide.[3][4][5]

Q2: What factors influence the rate of oxidation of this compound?

A2: Several factors can influence the rate of methionine oxidation:

  • Oxygen: The presence of dissolved oxygen is a primary driver of oxidation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including oxidation.

  • pH: The rate of methionine oxidation can be pH-dependent. While the thioether is reactive at acidic pH, oxidation of cysteine (another sulfur-containing amino acid) is accelerated at higher pH. The optimal pH for minimizing methionine oxidation should be determined experimentally.

  • Light Exposure: Photochemical pathways can contribute to methionine oxidation.

  • Presence of Metal Ions: Metal ions can catalyze oxidation reactions.

Q3: How can I prevent or minimize the oxidation of this compound?

A3: To minimize oxidation, consider the following strategies:

  • Use of Antioxidants: Adding antioxidants such as free methionine, sodium thiosulfate, or catalase can help scavenge oxygen and free radicals.

  • Inert Atmosphere: Preparing and storing solutions under an inert gas like nitrogen or argon can displace oxygen and reduce oxidation.

  • Control pH: Maintain the solution at a pH that minimizes the rate of oxidation, which should be determined through stability studies. Acidic pH can sometimes minimize the reactivity of other functional groups, but the thioether of methionine remains nucleophilic.

  • Low Temperature Storage: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the degradation process.

  • Protect from Light: Store solutions in amber vials or otherwise protect them from light to prevent photochemical oxidation.

Q4: What influences the formation of diketopiperazine (DKP) from this compound?

A4: DKP formation is influenced by:

  • pH: The rate of DKP formation is highly pH-dependent. The unprotonated N-terminal amino group is more reactive, so the rate often increases as the pH approaches and exceeds the pKa of the N-terminal amine.

  • Temperature: Increased temperature accelerates the rate of cyclization.

  • Solvent: The properties of the solvent can affect the rate of DKP formation.

  • Peptide Sequence: The amino acid residues involved significantly impact the rate of DKP formation. While proline is particularly prone to this, other dipeptides can also cyclize.

Q5: What are the best practices for storing this compound solutions?

A5: For optimal stability, store this compound as a lyophilized powder at -20°C or -80°C. If a solution is necessary, prepare it fresh whenever possible. For short-term storage, aliquot the solution into single-use vials to avoid freeze-thaw cycles, store at -80°C, and protect from light. Consider preparing the solution in a deoxygenated buffer containing an antioxidant.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of peptide concentration over time, observed by HPLC. Oxidation of one or both methionine residues to methionine sulfoxide.Analyze the sample by mass spectrometry to confirm the presence of +16 Da adducts. To prevent this, add an antioxidant like free methionine (0.1% w/v) to the solution, prepare solutions under an inert atmosphere, and store at low temperatures, protected from light.
Formation of diketopiperazine (DKP).Check for a new peak in the HPLC chromatogram and confirm its mass by mass spectrometry (the DKP will have a mass corresponding to the dipeptide minus a molecule of water). To minimize DKP formation, adjust the solution pH to a lower value (e.g., pH 3-5) where the N-terminal amine is protonated and less reactive. Store at a lower temperature.
Appearance of new peaks in the HPLC chromatogram. Degradation products such as methionine sulfoxide, methionine sulfone, or diketopiperazine.Use mass spectrometry to identify the molecular weights of the new peaks. A +16 Da increase corresponds to methionine sulfoxide, a +32 Da increase to methionine sulfone, and a loss of 18 Da (H₂O) from the parent dipeptide mass corresponds to the diketopiperazine.
Variability in experimental results between batches. Inconsistent storage and handling of the peptide solution.Standardize the protocol for solution preparation, including the buffer composition, pH, use of antioxidants, and storage conditions (temperature, light protection, and atmosphere). Prepare fresh solutions for each experiment or use aliquots from a single, well-characterized stock.

Quantitative Data

Table 1: Factors Influencing the Rate of Diketopiperazine (DKP) Formation (Model Peptide: Phe-Pro-pNA)

Data based on a model peptide and should be considered as a general guide. The actual rates for this compound may vary.

ParameterConditionEffect on DKP Formation RateReference
pH Increase from pH 5 to pH 8Significant increase in rate
Temperature Increase from 65°C to 75°CIncreased rate of dissociation
Buffer Phosphate and Glycine buffersCatalyze the reaction (general base catalysis)
Amino Acid Sequence Varies (X-Pro-pNA)The amino acid preceding proline has a significant effect on the rate.

Table 2: General Strategies to Minimize Peptide Degradation

Degradation PathwayStrategyTypical Conditions
Oxidation Storage Temperature-20°C to -80°C
pHAcidic pH may minimize reactivity of some groups
AtmosphereInert (Nitrogen or Argon)
Antioxidantse.g., free methionine, sodium thiosulfate
Diketopiperazine Formation pHpH < 6 (to keep N-terminus protonated)
TemperatureLow temperature

Experimental Protocols

Protocol 1: Stability Analysis of this compound by RP-HPLC

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Buffers of various pH (e.g., phosphate buffer pH 3, 5, 7.4; acetate buffer pH 4)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled incubator or water bath

  • RP-HPLC system with a C18 column

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Forced Degradation Conditions:

    • Acid/Base Hydrolysis: Incubate the peptide solution in 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the peptide solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Incubate the peptide solution at 70°C for 48 hours.

    • pH-Dependent Stability: Dilute the stock solution into buffers of different pH (3, 5, 7.4, 9) and incubate at 37°C.

  • Sample Analysis by RP-HPLC:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Quench the reaction if necessary (e.g., neutralize acid/base, dilute).

    • Inject the sample onto the RP-HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate the parent peptide from its degradation products (e.g., 5-95% B over 30 minutes).

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial (t=0) peak area.

    • Identify and quantify the formation of degradation products.

Protocol 2: Identification of Degradation Products by LC-MS

1. Materials:

  • Degraded peptide samples from Protocol 1

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a C18 column

2. Procedure:

  • Sample Preparation: Dilute the degraded peptide samples to an appropriate concentration (e.g., 1-10 µM) in a suitable solvent (e.g., 0.1% formic acid in water/ACN).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Use a similar gradient as in the HPLC protocol, but with formic acid instead of TFA in the mobile phases (as TFA can cause ion suppression).

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • Perform tandem MS (MS/MS) on the parent peptide ion and any observed degradation product ions to confirm their identities.

  • Data Analysis:

    • Determine the exact mass of the parent peptide and any new peaks.

    • A mass increase of +15.99 Da corresponds to oxidation (methionine sulfoxide).

    • A mass increase of +31.99 Da corresponds to double oxidation (methionine sulfone).

    • A mass decrease of -18.01 Da from the parent peptide corresponds to the formation of the diketopiperazine.

Visualizations

DegradationPathways This compound This compound Methionine Sulfoxide Methionine Sulfoxide This compound->Methionine Sulfoxide Oxidation (+O) Diketopiperazine Diketopiperazine This compound->Diketopiperazine Cyclization (-H2O) Methionine Sulfone Methionine Sulfone Methionine Sulfoxide->Methionine Sulfone Oxidation (+O)

Caption: Degradation pathways of this compound in solution.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions pH variation pH variation Stress Conditions->pH variation Temperature Temperature Stress Conditions->Temperature Oxidizing Agent Oxidizing Agent Stress Conditions->Oxidizing Agent Time Point Sampling Time Point Sampling pH variation->Time Point Sampling Temperature->Time Point Sampling Oxidizing Agent->Time Point Sampling RP-HPLC RP-HPLC Time Point Sampling->RP-HPLC Quantification LC-MS LC-MS RP-HPLC->LC-MS Identification Degradation Kinetics Degradation Kinetics RP-HPLC->Degradation Kinetics Product Identification Product Identification LC-MS->Product Identification Stability Profile Stability Profile Degradation Kinetics->Stability Profile Product Identification->Stability Profile

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Minimizing D-Methionine Racemization During Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize the racemization of D-methionine during peptide coupling reactions, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for D-methionine?

A1: Racemization is the conversion of a pure enantiomer, such as D-methionine, into a mixture of both its D and L forms.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect L-methionine stereoisomer into the peptide chain.[1] This is a critical issue because the specific three-dimensional structure of a peptide, which is dictated by the stereochemistry of its amino acids, is essential for its biological activity, therapeutic efficacy, and safety profile.[2] Preserving the intended D-configuration of methionine is therefore paramount.

Q2: What is the primary chemical mechanism that causes racemization during peptide coupling?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected D-methionine is activated by a coupling reagent. The proton on the alpha-carbon of this oxazolone intermediate becomes acidic and can be easily removed by a base present in the reaction mixture. This creates a planar, achiral enolate intermediate. Subsequent reaction with the amine component can occur from either side of this planar molecule, resulting in a mixture of the desired D-peptide and the undesired L-diastereomeric impurity.

Q3: Are some amino acids more prone to racemization than others?

A3: Yes. While any amino acid (except glycine) can racemize under certain conditions, some are particularly susceptible. Histidine and cysteine are known to be highly prone to racemization. Methionine's thioether sidechain can also be sensitive to oxidation under acidic conditions, although this is a separate side reaction from racemization. The risk of racemization increases for any amino acid that is activated for an extended period, especially at elevated temperatures or in the presence of a strong, non-hindered base.

Q4: How does the choice of coupling reagent affect D-methionine racemization?

A4: The coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC): These reagents form a highly reactive O-acylisourea intermediate which is very prone to racemization. Therefore, their use is almost always paired with racemization-suppressing additives.

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents (phosphonium or aminium/uronium salts) are generally considered "low-racemization" because they rapidly convert the amino acid into a less reactive active ester in situ. However, the choice of the built-in additive (HOBt vs. HOAt) and the presence of base can still influence the outcome. Reagents like HATU, which is based on the superior additive HOAt, are generally faster and can lead to less racemization than HBTU.

  • Specialty Reagents: Reagents like DEPBT are noted for their remarkable resistance to racemization, making them excellent choices for coupling particularly sensitive amino acids like histidine.

Q5: What is the function of additives like HOBt, HOAt, and OxymaPure®?

A5: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents like DIC. They are nucleophiles that react with the highly reactive activated intermediate (e.g., O-acylisourea) to form an active ester. This active ester is more stable and less prone to forming the oxazolone intermediate, thereby minimizing racemization.

  • HOBt (Hydroxybenzotriazole): A classic additive, but generally less effective at suppressing racemization compared to newer options.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt due to the influence of the nitrogen atom in its pyridine ring. However, its potential explosive properties are a concern.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, demonstrating high coupling rates with low racemization. For challenging couplings, DIC/Oxyma is often a recommended combination.

Troubleshooting Guide: High L-Methionine Impurity Detected

If you have detected an unacceptable level of the L-methionine diastereomer after a coupling step, consult the following guide.

Observation / Problem Potential Cause Recommended Solution(s)
High (>2%) L-Met impurity after DIC coupling. Insufficient or inadequate racemization suppressor.1. Ensure an equimolar amount of additive is used relative to DIC. 2. Switch from HOBt to a more effective additive like OxymaPure® or HOAt .
Racemization observed with onium salt reagents (HBTU, HATU). 1. Base-catalyzed racemization: The base (e.g., DIPEA, NMM) used to neutralize the incoming amino acid salt and catalyze the reaction is abstracting the alpha-proton. 2. High Temperature: Elevated temperatures, especially in microwave-assisted synthesis, accelerate racemization.1. Use a weaker or more sterically hindered base. Switch from DIPEA to N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) . 2. Lower the coupling temperature. For microwave synthesis, reducing the temperature from >75°C to 50°C can significantly decrease epimerization.
General racemization issues across different methods. Solvent Effects: The polarity of the solvent can influence the rate of racemization. Common solvents like DMF may favor the side reaction in some cases.Consider using a less polar solvent or a solvent mixture. For example, a CH2Cl2/DMF (1:1) mixture may reduce racemization.
Racemization occurs during a long coupling reaction. Prolonged Activation: The longer the D-methionine remains in its activated state, the higher the chance of racemization.1. Ensure the amine component is readily available and not sterically hindered. 2. Use a faster, more efficient coupling reagent system like COMU or HATU/HOAt .

Data Summary: Impact of Additives on Racemization

The choice of additive significantly impacts the degree of racemization, particularly in carbodiimide-mediated couplings. The following table summarizes representative data on the effectiveness of different additives.

Coupling ReagentAdditiveSolvent% Racemization (Epimer)Reference
DICHOBtDMFHigh
DICHOAtDMFLow
DICOxymaPure®DMFVery Low
HATU(HOAt)DMFLow
HBTU(HOBt)DMFModerate
Note: "High," "Low," etc., are qualitative summaries from the literature. Actual percentages are sequence-dependent.

Key Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-Met-OH using DIC/OxymaPure

This protocol is designed for standard solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin-bound peptide in DMF. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF and wash thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Met-OH (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 eq.).

  • Reaction and Washing: Allow the reaction to proceed at room temperature for 1-3 hours. Monitor completion with a qualitative test (e.g., Kaiser test). Once complete, drain the reaction vessel and wash the resin thoroughly with DMF, followed by DCM and/or methanol, before proceeding to the next cycle.

Protocol 2: Analysis of Methionine Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method for determining the D/L ratio of methionine after peptide hydrolysis. The exact column and mobile phase should be optimized for your specific system.

  • Peptide Hydrolysis: Place approximately 0.5 mg of the dried peptide sample in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, evaporate the HCl to dryness.

  • Sample Preparation: Redissolve the amino acid residue in a suitable buffer or mobile phase (e.g., 50 µL of water or mobile phase).

  • HPLC Analysis:

    • Column: Chiral Stationary Phase (CSP) column (e.g., Cyclofructan-based or Teicoplanin-based CSP).

    • Mobile Phase: A typical mobile phase for a cyclofructan column could be a mixture like methanol/acetonitrile/acetic acid/triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm).

  • Data Analysis: Integrate the peaks corresponding to D-methionine and L-methionine. Calculate the percentage of racemization as: % Racemization = [Area(L-Met) / (Area(D-Met) + Area(L-Met))] * 100.

Visual Guides

Decision Workflow for Minimizing D-Methionine Racemization

This diagram outlines a logical workflow for selecting a coupling strategy to minimize the risk of racemization when incorporating D-methionine.

Racemization_Workflow start Start: Couple Fmoc-D-Met-OH reagent_choice Select Coupling Reagent Type start->reagent_choice carbodiimide Carbodiimide (e.g., DIC) reagent_choice->carbodiimide Carbodiimide onium_salt Onium Salt (e.g., HATU, HBTU) reagent_choice->onium_salt Onium Salt add_additive MUST use Additive. Choose OxymaPure or HOAt. carbodiimide->add_additive base_choice Select Base onium_salt->base_choice temp_check Control Temperature add_additive->temp_check hindered_base Use Hindered/Weak Base (NMM or Collidine) base_choice->hindered_base Recommended strong_base Avoid Strong Base (e.g., DIPEA) base_choice->strong_base High Risk hindered_base->temp_check low_temp Couple at RT or below. For MW, use <= 50°C. temp_check->low_temp Recommended high_temp High Temp (>75°C) increases risk. temp_check->high_temp High Risk analyze Analyze Purity (Chiral HPLC) low_temp->analyze

Caption: Decision workflow for selecting a low-racemization coupling strategy.

Factors Influencing Racemization

This diagram illustrates the key experimental factors that contribute to the racemization of D-methionine during peptide coupling.

Factors racemization D-Met Racemization (L-Met Formation) reagent Coupling Reagent reagent->racemization additive Additive Choice additive->racemization Suppresses base Base Strength & Steric Hindrance base->racemization temperature Reaction Temperature temperature->racemization time Activation Time time->racemization solvent Solvent Polarity solvent->racemization

Caption: Key experimental factors that influence D-methionine racemization.

References

Technical Support Center: H-Met-D-Met-OH Aggregation Prevention in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of H-Met-D-Met-OH in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound, or L-Methionyl-D-methionine, is a dipeptide composed of one L-methionine and one D-methionine residue. Peptides containing hydrophobic amino acids like methionine are inherently prone to self-association and aggregation in aqueous solutions to minimize the unfavorable interaction between the hydrophobic side chains and water.[1] This tendency can lead to the formation of insoluble aggregates, appearing as cloudiness or precipitate in stock solutions.

Q2: What are the primary factors that influence the aggregation of this compound?

Several factors can significantly impact the aggregation of this compound in solution:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, promoting aggregation.

  • pH: The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can increase solubility and reduce aggregation.[2]

  • Temperature: Temperature can have a variable effect. While gentle warming can sometimes aid in dissolving a peptide, prolonged exposure to higher temperatures can accelerate aggregation and degradation.[3]

  • Solvent: The choice of solvent is critical. While water is the preferred solvent for many biological applications, hydrophobic peptides like this compound may require organic co-solvents for initial solubilization.[4]

  • Ionic Strength: The presence of salts in the buffer can influence aggregation. Salts can either help to solubilize the peptide by shielding charges or promote aggregation, depending on the specific salt and its concentration.

  • Mechanical Stress: Agitation, vigorous vortexing, or sonication can sometimes provide the energy needed to initiate aggregation.

  • Oxidation: The methionine residues in this compound are susceptible to oxidation, which can alter the peptide's physicochemical properties and potentially influence its aggregation behavior.

Q3: How should I store lyophilized this compound powder?

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.

Q4: What is the recommended way to store this compound stock solutions?

Once dissolved, it is highly recommended to prepare single-use aliquots of your this compound stock solution and store them at -20°C or -80°C. This practice minimizes repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. For peptides containing methionine, it is also advisable to use oxygen-free solvents or buffers to prevent oxidation.

Troubleshooting Guide

Problem: My lyophilized this compound powder will not dissolve in water or my aqueous buffer.

  • Initial Assessment: this compound is a hydrophobic dipeptide, so limited solubility in purely aqueous solutions is expected.[1] Very short peptides (less than five residues) are often soluble in water, but this is not guaranteed if the sequence is composed entirely of hydrophobic amino acids.

  • Troubleshooting Steps:

    • pH Adjustment: Since the peptide has a free N-terminus (basic) and a free C-terminus (acidic), its net charge is pH-dependent. Try adjusting the pH of your buffer. For a basic peptide, adding a small amount of dilute acetic acid can help. For an acidic peptide, a dilute solution of ammonium hydroxide or ammonium bicarbonate can be used. A good starting point is to adjust the pH to be at least 2 units away from the peptide's theoretical isoelectric point (pI).

    • Organic Co-solvents: If pH adjustment is ineffective, attempt to dissolve a small test amount of the peptide in a minimal volume of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once dissolved, slowly add this stock solution dropwise to your stirring aqueous buffer to reach the final desired concentration. Be aware that some peptides may precipitate out of solution if the solubility limit in the final aqueous buffer is exceeded.

    • Sonication: Brief periods of sonication in a water bath can help to break up small particles and facilitate dissolution. However, use this method with caution as prolonged or high-energy sonication can sometimes induce aggregation.

Problem: My this compound stock solution has become cloudy or has a visible precipitate.

  • Initial Assessment: This is a clear indication of peptide aggregation.

  • Troubleshooting Steps:

    • Centrifugation: Before use, centrifuge the vial to pellet the aggregates. Carefully collect the supernatant for your experiment, but be aware that the concentration of the soluble peptide may be lower than intended.

    • Re-dissolution: For the remaining solution, you can try to re-dissolve the aggregates by adding a small amount of an appropriate organic solvent (like DMSO) or by adjusting the pH as described above.

    • Optimize Storage Conditions: Review your storage protocol. Ensure that the stock solution is aliquoted to avoid freeze-thaw cycles and is stored at a sufficiently low temperature (-20°C or -80°C). For methionine-containing peptides, consider preparing and storing solutions under an inert gas (like argon or nitrogen) to minimize oxidation.

    • Reduce Concentration: If possible, prepare a more dilute stock solution. Higher concentrations are more prone to aggregation.

Data Presentation

Compound/Peptide TypeSolventTemperature (°C)SolubilityNotes
DL-Methionine Water2533.81 g/LThe constituent amino acid.
L-Alanine Water2089.1 g/LA small, non-polar amino acid.
L-Leucine Water2524.26 g/LA hydrophobic amino acid.
H-Phe-Phe-OH WaterNot Specified< 0.1 mg/mL (insoluble)A very hydrophobic dipeptide.
H-Phe-Phe-OH 80% Acetic Acid/WaterNot Specified50 mg/mLDemonstrates the utility of acidic conditions for dissolving hydrophobic peptides.
Hydrophobic Peptides (>50% hydrophobic residues) Aqueous solutions-May be insoluble or only partially soluble.Often require organic solvents for initial dissolution.
Peptides <5 amino acids Aqueous solutions-Generally soluble.Exception is when the entire sequence is hydrophobic.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in peptide aggregates.

Materials:

  • This compound stock solution

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Black, non-binding 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 1 mM ThT stock solution: Dissolve ThT in deionized water and filter through a 0.2 µm syringe filter. Store the stock solution in the dark.

  • Prepare a working ThT solution: Dilute the 1 mM ThT stock solution in PBS (pH 7.4) to a final concentration of 25 µM.

  • Prepare peptide samples: Thaw the this compound aliquots to room temperature immediately before use. Dilute the peptide stock solution to the desired concentrations in PBS.

  • Set up the assay plate:

    • Test wells: Add your this compound samples.

    • Control wells: Include a buffer-only control and a control with a non-aggregating peptide if available.

  • Add ThT working solution: Add the 25 µM ThT working solution to all wells.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence microplate reader set to 37°C with shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 450 nm and emission at approximately 485 nm.

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS measures the size distribution of particles in a solution and can be used to detect the presence of aggregates.

Materials:

  • This compound stock solution

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • DLS instrument

  • Low-volume cuvette

  • Syringe filters (0.2 µm)

Procedure:

  • Sample Preparation:

    • Filter a sufficient volume of the buffer through a 0.2 µm syringe filter to remove any dust particles.

    • Prepare your this compound sample at the desired concentration in the filtered buffer.

    • Filter the peptide sample through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is crucial to remove any large, pre-existing aggregates or dust that would interfere with the measurement.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Set the measurement parameters, including the temperature and the properties of the solvent (viscosity and refractive index).

  • Measurement:

    • Place the cuvette containing the buffer (as a blank) into the instrument and perform a measurement to ensure the buffer is clean.

    • Replace the blank with the cuvette containing your peptide sample.

    • Allow the sample to equilibrate to the set temperature inside the instrument for a few minutes.

    • Perform the DLS measurement. The instrument will collect data over a set period, typically consisting of multiple runs that are averaged.

  • Data Analysis:

    • The DLS software will generate a size distribution plot.

    • A monomodal peak at a small hydrodynamic radius is indicative of a monodisperse, non-aggregated sample.

    • The presence of additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI) suggests the presence of aggregates.

Visualizations

H_Met_D_Met_OH_Structure Chemical Structure of this compound cluster_met1 L-Methionine cluster_met2 D-Methionine H2N H₂N C_alpha1 H2N->C_alpha1 COOH1 COOH Sidechain1 CH₂ | CH₂ | S | CH₃ C_alpha1->Sidechain1 Peptide_bond O C NH NH C_alpha2 NH->C_alpha2 COOH2 OH C_alpha2->COOH2 Sidechain2 CH₂ | CH₂ | S | CH₃ C_alpha2->Sidechain2 Peptide_bond->NH

Caption: Chemical structure of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Aggregation start Stock solution is cloudy or has precipitate check_concentration Is the concentration too high? start->check_concentration reduce_concentration Prepare a more dilute stock solution check_concentration->reduce_concentration Yes check_pH Is the pH near the isoelectric point (pI)? check_concentration->check_pH No assess_aggregation Assess aggregation (DLS, ThT assay) reduce_concentration->assess_aggregation adjust_pH Adjust pH 2 units away from pI check_pH->adjust_pH Yes check_solvent Is the peptide dissolved in a purely aqueous buffer? check_pH->check_solvent No adjust_pH->assess_aggregation use_cosolvent Use a minimal amount of organic co-solvent (e.g., DMSO) check_solvent->use_cosolvent Yes check_storage Are there repeated freeze-thaw cycles? check_solvent->check_storage No use_cosolvent->assess_aggregation aliquot Aliquot stock solution into single-use vials check_storage->aliquot Yes check_storage->assess_aggregation No aliquot->assess_aggregation soluble Solution is clear assess_aggregation->soluble

Caption: Troubleshooting workflow for aggregation issues.

Aggregation_Mechanism Proposed Mechanism of Dipeptide Aggregation monomer Soluble this compound Monomers oligomer Soluble Oligomers monomer->oligomer Hydrophobic Interactions oligomer->monomer Dissociation protofibril Insoluble Protofibrils oligomer->protofibril β-sheet formation aggregate Visible Precipitate / Aggregate protofibril->aggregate Further Assembly

Caption: A simplified model of dipeptide aggregation.

References

Technical Support Center: Optimizing H-Met-D-Met-OH Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the chemical derivatization of the dipeptide H-Met-D-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

The this compound dipeptide presents three primary types of reactive sites for derivatization:

  • N-Terminal α-Amino Group: The free primary amine at the N-terminus is a common target for derivatization.

  • C-Terminal Carboxyl Group: The carboxylic acid group at the C-terminus can be modified through reactions like esterification or amidation.[1]

  • Methionine Side Chains: The thioether group in the side chains of both methionine residues can be targeted, for instance, by alkylation to create sulfonium groups.[2]

Q2: How can I selectively derivatize the N-terminus over other potential sites?

Selective N-terminal derivatization can be achieved by controlling the reaction pH. The pKa of the α-amino group is typically around 8, while the ε-amino group of lysine (not present here) is around 10.5.[1] By maintaining a moderately basic pH (e.g., pH 8-9), you can favor the reaction at the more nucleophilic N-terminus. Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are commonly used for derivatizing primary amines.[3][4]

Q3: What type of derivatizing agent is best for enhancing detection in HPLC-UV analysis?

For UV-Visible detection, you should select a derivatizing agent, often called a "chromophoric tag," that introduces a highly conjugated aromatic system to the dipeptide. This significantly increases the molar absorptivity of the derivative, enhancing detection sensitivity. Common agents include:

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl)

  • Benzoyl Chloride

Q4: I need to derivatize the C-terminal carboxyl group. What is the general strategy?

Derivatizing the less reactive carboxyl group typically requires a two-step approach:

  • Activation: The carboxyl group is first activated to make it a better leaving group. This is often done using carbodiimides (like DCC, DIC) or uronium/phosphonium salts (like HATU, HBTU, PyBOP).

  • Nucleophilic Attack: The activated carboxyl group is then reacted with a nucleophile, such as an amine to form an amide or an alcohol to form an ester.

It is critical to first protect or derivatize the N-terminal amino group to prevent it from reacting with the activated carboxyl group of another peptide molecule.

Q5: My derivatization reaction is showing a very low yield. What are the most common causes?

Low derivatization yield is a frequent issue. Key factors to investigate include:

  • Reagent Quality: Derivatizing agents can degrade over time, especially if exposed to moisture or light. Use fresh, high-quality reagents.

  • Incorrect pH: The reaction pH is often critical. Ensure your buffer system is correctly prepared and has the capacity to maintain the optimal pH throughout the reaction.

  • Suboptimal Temperature or Time: Many derivatization reactions have specific temperature and time requirements for completion. These conditions may need to be optimized for your specific molecule.

  • Solvent Issues: The presence of water can hydrolyze some derivatizing agents. If required, use anhydrous (dry) solvents.

  • Interfering Substances: Components in your sample matrix could be quenching the reaction. Consider a sample cleanup step (e.g., Solid Phase Extraction) before derivatization.

Q6: My chromatogram shows multiple peaks instead of a single product peak. What do they represent?

The presence of multiple peaks suggests a complex reaction mixture. These could be:

  • Unreacted this compound: Indicates an incomplete reaction.

  • Partially-labeled Products: If there are multiple reaction sites, incomplete labeling can create a mixture of derivatives.

  • Side-Reaction Products: Methionine is susceptible to oxidation. The presence of an oxidizing agent or dissolved oxygen can lead to the formation of methionine sulfoxide derivatives.

  • Degradation Products: Harsh reaction conditions (e.g., very high temperature or extreme pH) can cause the dipeptide to break down.

Troubleshooting Guide

This guide addresses common problems encountered during the derivatization of this compound and subsequent analysis.

ProblemPossible Cause(s)Suggested Solutions
Low or No Product Formation 1. Degraded or inactive derivatizing reagent. 2. Incorrect reaction pH. 3. Suboptimal reaction temperature or time. 4. Presence of moisture for moisture-sensitive reagents. 5. Quenching of the reaction by matrix components.1. Use a fresh bottle or a new batch of the reagent. 2. Prepare fresh buffers and verify the pH with a calibrated meter. 3. Perform a time-course or temperature-gradient experiment to find optimal conditions. 4. Use anhydrous solvents and store reagents in a desiccator. 5. Incorporate a Solid Phase Extraction (SPE) cleanup step prior to derivatization.
Multiple Peaks in Chromatogram 1. Incomplete reaction leading to a mix of starting material and product. 2. Oxidation of methionine side chains. 3. Impure starting dipeptide. 4. Formation of multiple derivatives (e.g., N-terminus and side chain).1. Increase the molar excess of the derivatizing agent; increase reaction time or temperature. 2. Degas solvents and consider adding a small amount of an antioxidant (e.g., DTT, if compatible with the reaction). 3. Verify the purity of this compound with an appropriate analytical method. 4. Adjust reaction conditions (especially pH) to favor derivatization at a single site.
Poor Reproducibility 1. Inconsistent reagent/sample volumes. 2. Fluctuations in reaction temperature. 3. Variable sample preparation and handling. 4. Incompatibility of the final sample solvent with the HPLC mobile phase.1. Use calibrated micropipettes and be consistent with technique. 2. Use a thermostatically controlled water bath or heating block. 3. Develop and strictly follow a Standard Operating Procedure (SOP) for the entire workflow. 4. Evaporate the reaction solvent and redissolve the derivative in the initial mobile phase.
Analyte Degradation 1. Reaction conditions (temperature, pH) are too harsh. 2. Instability of the formed derivative.1. Attempt the reaction under milder conditions (e.g., lower temperature for a longer time). 2. Analyze the sample immediately after derivatization or store it at low temperatures (e.g., 4°C or -20°C) away from light.

Experimental Protocols

Protocol 1: N-Terminal Derivatization with FMOC-Cl for HPLC-Fluorescence Detection

This protocol is designed to label the primary N-terminal amine of this compound with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for sensitive fluorescence detection.

Materials:

  • This compound standard

  • Borate Buffer (100 mM, pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • FMOC-Cl solution (15 mM in ACN)

  • Pentane, analytical grade

  • Deionized water

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in deionized water.

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the this compound solution with 100 µL of 100 mM Borate Buffer (pH 9.0).

  • Derivatization: Add 200 µL of the 15 mM FMOC-Cl solution to the tube. Vortex immediately for 30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 10 minutes.

  • Quenching & Extraction: To remove excess FMOC-Cl, add 500 µL of pentane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube for 5 minutes to separate the aqueous and organic layers.

  • Sample Collection: Carefully remove and discard the upper pentane layer. Repeat the pentane wash (steps 5-6) two more times.

  • Analysis: The lower aqueous layer containing the FMOC-derivatized dipeptide is now ready for injection into the HPLC system.

Protocol 2: C-Terminal Derivatization via Amidation

This protocol describes the amidation of the C-terminal carboxyl group. Note: This requires prior protection of the N-terminus (e.g., via Boc or Fmoc group) to prevent polymerization. This protocol assumes you are starting with an N-protected dipeptide.

Materials:

  • N-protected this compound

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Benzylamine

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve 1 equivalent of the N-protected dipeptide in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Activation: Add 1.1 equivalents of HATU and 2 equivalents of DIPEA to the solution. Stir at room temperature for 20 minutes. This step activates the carboxyl group.

  • Amidation: Add 1.2 equivalents of benzylamine to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, the product can be isolated using standard organic chemistry purification techniques, such as extraction and column chromatography.

Data Summary Tables

Table 1: Comparison of Common Derivatizing Agents for this compound

Derivatizing AgentTarget Group(s)Detection MethodTypical Reaction pHAdvantagesDisadvantages
FMOC-Cl Primary AminesFluorescence, UV8.5 - 9.5High sensitivity, stable derivative.Excess reagent must be removed.
OPA Primary Amines (in presence of a thiol)Fluorescence9.0 - 10.0Fast reaction, automated methods available.Derivatives can be unstable.
DABS-Cl Primary & Secondary AminesUV-Visible (436 nm)9.0Stable derivatives, visible color change.Slower reaction time compared to OPA.
HATU/Amine Carboxylic AcidsDependent on AmineNeutral to Mildly BasicHigh efficiency, low racemization.Requires anhydrous conditions, N-terminal must be protected.
PFB-Br Carboxylic Acids, ThiolsElectron Capture (GC), MSBasicCreates derivative suitable for GC analysis.Requires extraction and solvent exchange.

Visualized Workflows and Logic

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis Sample 1. Prepare Dipeptide Solution & Buffers Deriv 3. Mix Sample, Buffer, & Reagent Sample->Deriv Reagent 2. Prepare Derivatizing Reagent Solution Reagent->Deriv Incubate 4. Incubate (Control Time & Temp) Deriv->Incubate Quench 5. Quench Reaction & Remove Excess Reagent Incubate->Quench Analyze 6. Analyze via HPLC / LC-MS Quench->Analyze

Caption: General experimental workflow for this compound derivatization.

Troubleshooting_Tree p0 Problem Observed in Chromatogram? p1 Low or No Product Peak p0->p1 Yes p2 Multiple Unexpected Peaks p0->p2 Yes p3 Poor Peak Shape / Irreproducible Results p0->p3 Yes c1a Check Reagent Activity & Reaction Conditions (pH, Temp, Time) p1->c1a c1b Verify Sample Purity & Concentration p1->c1b c2a Incomplete Reaction? p2->c2a c2b Side Reactions? (e.g., Oxidation) p2->c2b c3a Standardize Sample Prep & Handling (SOP) p3->c3a c3b Ensure Sample Solvent is Compatible with Mobile Phase p3->c3b s2a Increase Reagent Excess or Reaction Time c2a->s2a Yes s2b Use Degassed Solvents or Add Antioxidant c2b->s2b Yes

Caption: A decision tree for troubleshooting common derivatization problems.

References

Technical Support Center: Purification of Crude H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the dipeptide H-Met-D-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via solid-phase peptide synthesis (SPPS)?

A1: During the synthesis of methionine-containing peptides, several side reactions can occur, leading to common impurities. For this compound, you can expect:

  • Oxidation Products: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (+16 Da). This can happen during synthesis, cleavage from the resin, or storage.[1]

  • S-Alkylation Products: During the acidic conditions of cleavage (e.g., with TFA), the methionine side chain can be alkylated by carbocations from protecting groups, a common side reaction.[2]

  • Deletion Sequences: Incomplete coupling reactions during synthesis can lead to peptides missing one of the methionine residues.

  • Truncated Peptides: Incomplete deprotection of the N-terminal amino group can result in shorter peptide sequences.[3]

  • Residual Reagents and Scavengers: Small molecules from the synthesis and cleavage cocktails (e.g., TFA, scavengers) are often present in the crude product.[4]

Q2: What is the primary method for purifying crude this compound?

A2: The standard and most effective method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[] This technique separates the target peptide from impurities based on differences in hydrophobicity.

Q3: How should I dissolve my crude this compound for purification?

A3: The solubility of a peptide depends on its amino acid composition. This compound is a relatively hydrophobic dipeptide. A good starting point is to dissolve the crude peptide in the initial mobile phase of your HPLC gradient (e.g., 95% water with 0.1% TFA and 5% acetonitrile). If solubility is an issue, you can try dissolving it in a small amount of a stronger organic solvent like DMSO or isopropanol and then diluting it with the initial mobile phase. Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.

Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for HPLC purification?

A4: TFA serves as an ion-pairing agent. It forms a salt with the basic groups on the peptide (like the N-terminal amine), which helps to improve peak shape, increase retention on the non-polar stationary phase, and enhance the resolution between the desired peptide and its impurities.

Q5: Can I use a method other than HPLC for purification?

A5: While RP-HPLC is the most common method, recrystallization can be an alternative or complementary step for purifying dipeptides. This method relies on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures. It can be particularly useful for removing non-peptidic impurities.

Purification and Analysis Data

The following tables provide illustrative data for the purification of this compound. Actual results will vary depending on the crude sample purity and the specific conditions used.

Table 1: Representative RP-HPLC Purification Performance

ParameterExpected ValueNotes
Crude Purity 50-70%Varies significantly with synthesis success.
Final Purity >98%Achievable with an optimized gradient.
Recovery Yield 60-80%Dependent on crude purity and fraction collection.
Loading Capacity 1-2 mg/mL of column volumeFor preparative C18 columns.

Table 2: Influence of Gradient Slope on Resolution

Gradient Slope (%B/min)Resolution (Target vs. Main Impurity)Peak Width (min)
5.01.20.9
2.01.80.6
1.02.50.4
Illustrative data showing the general trend of improved resolution and sharper peaks with a shallower gradient.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification of this compound

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 300 Å pore size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Degas both mobile phases for at least 15 minutes before use.

3. Sample Preparation:

  • Dissolve the crude peptide in Mobile Phase A to a concentration of 10-20 mg/mL.

  • If solubility is low, use a minimal amount of DMSO and dilute with Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter.

4. HPLC Method:

  • Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 214 nm and 280 nm.

  • Gradient:

    • Initial scouting run: 5% to 95% B over 30 minutes.

    • Optimized gradient (example): 15% to 45% B over 60 minutes (adjust based on scouting run).

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.

5. Post-Purification Processing:

  • Analyze the collected fractions using analytical HPLC to determine purity.

  • Pool the fractions with the desired purity (>98%).

  • Remove the acetonitrile using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain a white, fluffy powder.

Protocol 2: Recrystallization of this compound

1. Solvent Screening:

  • Test the solubility of a small amount of crude peptide in various solvent systems (e.g., water/ethanol, water/isopropanol, ethyl acetate/heptane) at room temperature and with heating.

  • The ideal solvent system is one in which the peptide is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at both temperatures.

2. Recrystallization Procedure:

  • Dissolve the crude peptide in a minimal amount of the chosen hot solvent.

  • If impurities remain undissolved, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Troubleshooting Guides

HPLC System Issues

Q: My HPLC system is showing unusually high backpressure. What should I do?

A: High backpressure usually indicates a blockage. Systematically identify the source:

  • Check the Pressure without the Column: Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column. If it's still high, the blockage is in the system (e.g., tubing, injector, in-line filter).

  • Column Blockage: A blocked frit at the head of the column is the most common cause, often from particulate matter in the sample. Try back-flushing the column at a low flow rate. If this doesn't work, the frit may need replacement.

  • System Blockage: Check and clean or replace in-line filters. Ensure no salt has precipitated in the pump or tubing by flushing the system with water.

Q: I am seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A: Ghost peaks are peaks that appear in blank runs and are not part of your sample. They are typically caused by contamination in the HPLC system or mobile phase.

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.

  • System Contamination: Contaminants can build up in the injector, pump seals, or tubing. Flush the system with a strong solvent (like 100% isopropanol).

  • Carryover: A portion of a previous concentrated sample may be retained in the injector and elute in subsequent runs. Implement a needle wash with a strong solvent in your method.

Peptide-Specific Purification Issues

Q: My peptide peak is broad or tailing. How can I improve the peak shape?

A: Poor peak shape can be due to several factors:

  • Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based column. Ensure the TFA concentration in your mobile phase is sufficient (0.1%).

  • Column Overload: Injecting too much sample can cause peak distortion. Reduce the sample load.

  • Low Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by increasing mass transfer efficiency.

Q: I have poor resolution between my target peptide and an impurity. What are my options?

A: Improving resolution requires optimizing the separation conditions:

  • Shallow the Gradient: A slower increase in the organic mobile phase (a shallower gradient) will increase the separation time and often improve the resolution of closely eluting peaks.

  • Change Selectivity: Try a different stationary phase (e.g., C8 or C4 for a very hydrophobic peptide) or a different organic modifier (e.g., methanol instead of acetonitrile) to alter the elution pattern.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Processing Crude_Peptide Crude this compound (Lyophilized Powder) Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter Sample (0.45 µm) Dissolution->Filtration HPLC Preparative RP-HPLC Filtration->HPLC Fraction_Collection Collect Fractions HPLC->Fraction_Collection Purity_Check Analytical HPLC of Fractions Fraction_Collection->Purity_Check Pooling Pool Pure Fractions (>98%) Purity_Check->Pooling Solvent_Removal Rotary Evaporation (Remove ACN) Pooling->Solvent_Removal Impurity_Fractions Impure Fractions (<98%) Pooling->Impurity_Fractions Lyophilization Lyophilize Solvent_Removal->Lyophilization Final_Product Pure this compound (>98% Purity) Lyophilization->Final_Product

Caption: General workflow for crude peptide purification.

HPLCTroubleshooting Start High Backpressure Detected Check_System Disconnect Column. Is pressure still high? Start->Check_System Column_Issue Issue is the Column Check_System->Column_Issue No System_Issue Issue is the System Check_System->System_Issue Yes Backflush Backflush Column at Low Flow Column_Issue->Backflush Check_Filters Check In-line Filters System_Issue->Check_Filters Check_Frit Check Column Frit for Particulates Backflush->Check_Frit Replace_Frit Replace Frit Check_Frit->Replace_Frit Resolved Problem Resolved Replace_Frit->Resolved Flush_System Flush System with Water/IPA Check_Filters->Flush_System Flush_System->Resolved

Caption: Troubleshooting logic for high HPLC backpressure.

References

troubleshooting unexpected peaks in H-Met-D-Met-OH HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the HPLC analysis of the dipeptide H-Met-D-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected peaks in the HPLC analysis of this compound?

Unexpected peaks, often called "ghost peaks," in the HPLC chromatogram of this compound can originate from several sources. The most common causes include contamination of the mobile phase, carryover from previous injections within the HPLC system, degradation of the peptide sample (such as oxidation of the methionine residues), or issues with the HPLC column itself.[1][2]

Q2: Can the oxidation of methionine in this compound lead to the appearance of extra peaks?

Yes, the oxidation of methionine residues is a well-documented phenomenon in peptide analysis that can result in the formation of methionine sulfoxide.[3] This modification increases the polarity of the peptide, causing it to elute earlier than the non-oxidized form in reversed-phase HPLC.[3] This can manifest as one or more unexpected peaks in your chromatogram.

Q3: How can I differentiate between a contaminant and a degradation product of my peptide?

A systematic approach is necessary to distinguish between contaminants and degradation products. Running a blank injection (without the sample) can help identify peaks originating from the solvent or mobile phase. If the unexpected peak is present in the blank, it is likely a contaminant. If the peak only appears when the sample is injected, it is more likely a peptide-related substance, such as a degradation product or a synthesis-related impurity. Further characterization, for instance, by mass spectrometry, can definitively identify the nature of the unexpected peak.

Q4: Could the D-methionine in my dipeptide be a source of unexpected peaks?

The presence of a D-amino acid can sometimes lead to the formation of diastereomers during synthesis or degradation, which may be separable by HPLC. Additionally, racemization of either amino acid residue under certain pH or temperature conditions could potentially introduce new peaks.

Q5: What is sample carryover and how can I prevent it?

Sample carryover occurs when residual sample from a previous injection is introduced into a subsequent analysis, leading to ghost peaks. This can be minimized by implementing a robust needle wash protocol for the autosampler, using a wash solvent that is strong enough to dissolve the peptide completely. Injecting a blank after a concentrated sample can help determine if carryover is an issue.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of unexpected peaks in your this compound HPLC analysis.

Step 1: Initial Assessment and Blank Analysis

The first step is to determine the origin of the unexpected peak(s).

  • Run a Blank Gradient: Execute your HPLC method without injecting any sample.

    • Observation: If the unexpected peak is present in the blank run, the source is likely the mobile phase, injection solvent, or the HPLC system itself.

    • Next Steps: Proceed to Section A: System and Mobile Phase Contamination .

  • Inject Sample Solvent: Inject the solvent used to dissolve your this compound sample.

    • Observation: If the peak appears, the contamination is in your sample solvent.

    • Next Steps: Prepare fresh sample solvent using high-purity reagents.

  • Analyze a Freshly Prepared Sample: If the peak is absent in the blank and solvent injections, it is related to the sample itself.

    • Next Steps: Proceed to Section B: Sample-Related Issues .

Section A: System and Mobile Phase Contamination
Potential Cause Troubleshooting Steps
Mobile Phase Contamination 1. Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. 2. Degas the mobile phase thoroughly to prevent the formation of bubbles that can appear as small peaks. 3. Avoid topping off solvent reservoirs; use fresh bottles.
System Contamination/Carryover 1. Implement a rigorous needle wash protocol. Use a wash solvent that is stronger than your mobile phase to ensure the injector is clean. 2. If carryover is suspected, inject a blank immediately after a sample injection to confirm. 3. Flush the entire HPLC system, including the pump, degasser, and injector, with a strong solvent like isopropanol.
Column Contamination 1. If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent. 2. If the problem persists, consider dedicating a column specifically for your this compound analysis.
Section B: Sample-Related Issues
Potential Cause Troubleshooting Steps
Methionine Oxidation 1. Prepare samples fresh and analyze them promptly. 2. Store stock solutions and samples at low temperatures (2-8 °C or -20 °C) and in the dark to minimize oxidation. 3. Consider adding an antioxidant, such as a small amount of methionine or ascorbic acid, to the sample diluent, but be aware that this may introduce another peak.
Other Degradation (e.g., hydrolysis, racemization) 1. Ensure the pH of your sample solvent and mobile phase is appropriate for peptide stability. Extremes in pH can accelerate degradation. 2. Avoid prolonged exposure of the sample to room temperature.
Synthesis-Related Impurities 1. Review the synthesis and purification records of the this compound batch. 2. If possible, analyze a different batch of the peptide to see if the impurity is still present. 3. Characterize the impurity using mass spectrometry to determine its structure.

Quantitative Data Summary

The following table provides an illustrative example of the expected retention time shifts for this compound and its potential oxidized form in a typical reversed-phase HPLC setup. Actual retention times will vary depending on the specific HPLC method.

CompoundExpected Retention Time (min)Expected Shift Relative to this compoundRationale
This compound 10.0N/AMain analyte peak.
H-Met(O)-D-Met-OH or H-Met-D-Met(O)-OH 8.5-1.5 minOxidation of a methionine residue to methionine sulfoxide increases polarity, leading to earlier elution in reversed-phase chromatography.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Unexpected Peaks
  • System Preparation:

    • Prepare fresh mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) using HPLC-grade reagents.

    • Purge the HPLC system thoroughly with the fresh mobile phases.

  • Blank Analysis:

    • Run a full gradient method without any injection to obtain a system blank chromatogram.

  • Solvent Injection:

    • Inject a sample of the solvent used to dissolve the peptide (e.g., mobile phase A).

  • Sample Analysis:

    • Prepare a fresh solution of this compound in the sample solvent.

    • Inject the freshly prepared sample and acquire the chromatogram.

  • Carryover Check:

    • Immediately following the sample injection, inject a blank (sample solvent).

  • Data Analysis:

    • Compare the chromatograms from each step to identify the source of the unexpected peak(s).

Visualizations

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Troubleshooting Unexpected Peaks in this compound HPLC start Unexpected Peak Observed run_blank Run Blank Gradient start->run_blank peak_in_blank Peak in Blank? run_blank->peak_in_blank system_issue System/Mobile Phase Contamination peak_in_blank->system_issue Yes sample_issue Sample-Related Issue peak_in_blank->sample_issue No troubleshoot_system Prepare Fresh Mobile Phase Flush System system_issue->troubleshoot_system end Problem Resolved troubleshoot_system->end troubleshoot_sample Investigate Sample Degradation (e.g., Oxidation) sample_issue->troubleshoot_sample troubleshoot_sample->end

Caption: A flowchart illustrating the systematic approach to troubleshooting unexpected peaks in HPLC analysis.

Potential Peptide Degradation Pathway

Peptide_Degradation Potential Degradation of this compound peptide This compound oxidized_peptide H-Met(O)-D-Met-OH (Methionine Sulfoxide) peptide->oxidized_peptide Oxidizing Conditions hydrolyzed_peptide H-Met-OH + H-D-Met-OH peptide->hydrolyzed_peptide Extreme pH/Temp racemized_peptide Diastereomers peptide->racemized_peptide Harsh Conditions

Caption: A diagram showing potential degradation pathways for this compound.

References

Technical Support Center: H-Met-D-Met-OH Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of methionine-containing peptides like H-Met-D-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the cleavage of methionine-containing peptides?

A1: The two most common side reactions during the trifluoroacetic acid (TFA)-based cleavage of methionine-containing peptides are oxidation of the methionine residue to form methionine sulfoxide (Met(O)) and S-alkylation (tert-butylation) of the methionine side chain, which results in the formation of a sulfonium salt.[1] These reactions are catalyzed by the acidic conditions of the cleavage process.[1]

Q2: What is the role of scavengers in the cleavage of this compound?

A2: Scavengers are added to the cleavage cocktail to minimize the side reactions mentioned above. They act by trapping reactive cationic species, such as the tert-butyl cation, that are generated during the removal of protecting groups.[1] Some scavengers can also prevent the oxidation of methionine or reduce any methionine sulfoxide that has already formed.[1]

Q3: Which scavengers are commonly used for cleaving methionine-containing peptides?

A3: A variety of scavengers are used, often in combination, to protect methionine residues during cleavage. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole, phenol, and water. For peptides particularly sensitive to oxidation, specific reagents like Reagent H, which contains dimethylsulfide and ammonium iodide, have been developed to prevent methionine oxidation.

Q4: Can the choice of cleavage cocktail affect the final peptide purity?

A4: Absolutely. The composition of the cleavage cocktail has a significant impact on the purity of the crude peptide. For instance, cleavage of a model pentadecapeptide with widely used cocktails like K, R, and B resulted in 15% to 55% of the peptide being in the methionine sulfoxide form. In contrast, using a specially designed cocktail like Reagent H resulted in no detectable methionine sulfoxide.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High levels of methionine oxidation (Met(O)) in the final product. Inadequate scavenging of oxidizing species.- Use a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/dimethylsulfide/ammonium iodide).- Add 1.5% w/w ammonium iodide to existing cocktails like K, R, or B to reduce oxidation, although this might lower the overall yield.- Perform the cleavage under an inert nitrogen atmosphere and use degassed solvents and peroxide-free ether for precipitation to minimize exposure to oxygen.
Presence of S-alkylated (e.g., S-tert-butylated) methionine impurities. Inefficient trapping of carbocations (e.g., tert-butyl cations) generated during cleavage.- Ensure your cleavage cocktail contains effective carbocation scavengers. 1,2-ethanedithiol (EDT) and triisopropylsilane (TIS) are good choices.- A recently developed cleavage solution containing TFA/An/TMSCl/Me₂S and PPh₃ has been shown to eradicate Met(O) and reduce S-alkylation.
Low peptide yield after cleavage. - Reattachment of the cleaved peptide to the resin.- Incomplete cleavage from the resin.- Precipitation issues.- For peptides with C-terminal Trp, Tyr, or Met, reattachment to the resin can be an issue. Using appropriate scavengers can minimize this.- Ensure sufficient cleavage time. For most standard protocols, 1-2 hours is optimal, but do not exceed 4 hours as prolonged acid treatment can damage sensitive residues.- Ensure proper precipitation by adding the cleavage mixture dropwise to a sufficient volume of cold diethyl ether.
Formation of unexpected byproducts. The peptide sequence itself may contain other sensitive residues (e.g., Cys, Trp, Tyr) that are susceptible to modification during cleavage.- Use a versatile cleavage cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) which is suitable for peptides containing a combination of sensitive residues.- For peptides containing Cys(Trt), the addition of TIS is crucial for the efficient removal of the trityl group.

Quantitative Data on Scavenger Efficiency

The following table summarizes the effect of different cleavage cocktails on the formation of methionine sulfoxide (Met(O)) in a model pentadecapeptide containing one methionine and two cysteine residues.

Cleavage CocktailComposition% Methionine Sulfoxide (Met(O))
Reagent K TFA/phenol/water/thioanisole/EDT15 - 55%
Reagent R TFA/thioanisole/EDT/anisole15 - 55%
Reagent B TFA/phenol/water/TIS15 - 55%
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/NH₄INot Detected
Reagent K + NH₄I TFA/phenol/water/thioanisole/EDT + 1.5% NH₄INot Detected (lower yield)
Reagent R + NH₄I TFA/thioanisole/EDT/anisole + 1.5% NH₄INot Detected (lower yield)
Reagent B + NH₄I TFA/phenol/water/TIS + 1.5% NH₄INot Detected (lower yield)

Data adapted from a study on a model pentadecapeptide.

Experimental Protocols

Standard Peptide Cleavage Protocol

This protocol is a general guideline and may need to be optimized based on the specific peptide sequence and resin.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Wash the resin with DCM.

  • Freshly prepare the cleavage cocktail. For every 100 mg of resin, use approximately 2 mL of the cocktail.

  • Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude peptide by HPLC and mass spectrometry.

Visualizations

Experimental_Workflow Resin Peptide-Resin Wash Wash with DCM Resin->Wash Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Incubate 1-3h Wash->Cleavage Filter Filter to separate resin Cleavage->Filter Precipitate Precipitate peptide in cold diethyl ether Filter->Precipitate Centrifuge Centrifuge to pellet peptide Precipitate->Centrifuge Wash_Pellet Wash pellet with cold ether Centrifuge->Wash_Pellet Dry Dry peptide Wash_Pellet->Dry Analysis Analyze by HPLC and Mass Spec Dry->Analysis

Caption: Experimental workflow for the cleavage of this compound from solid support.

Scavenger_Action cluster_cleavage Cleavage Process (TFA) cluster_side_reactions Potential Side Reactions Cleavage This compound on Resin + Protecting Groups Reactive_Species Reactive Cations (e.g., tert-butyl cation) Cleavage->Reactive_Species generates Desired_Peptide Pure this compound Cleavage->Desired_Peptide Methionine Methionine Residue Reactive_Species->Methionine reacts with Trapped_Species Trapped Cations Side_Products Oxidized Met (Met(O)) S-alkylated Met Methionine->Side_Products forms Scavengers Scavengers (e.g., TIS, EDT) Scavengers->Reactive_Species trap Scavengers->Trapped_Species neutralize to form

Caption: Logical relationship of scavenger action in preventing side reactions during peptide cleavage.

References

Technical Support Center: Optimizing Lyophilization of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the successful lyophilization of the dipeptide H-Met-D-Met-OH. Given the presence of two methionine residues, special attention is paid to mitigating oxidation and ensuring product stability.

Frequently Asked Questions (FAQs)

Q1: What is lyophilization and why is it critical for peptides like this compound?

A1: Lyophilization, or freeze-drying, is a dehydration process that involves freezing a product, lowering the pressure, and then removing the ice by sublimation.[1][2] This technique is preferred for sensitive molecules like peptides because it minimizes heat-related damage.[3] For this compound, lyophilization is crucial for enhancing long-term stability by removing water, which in turn prevents hydrolytic degradation and slows down other degradation pathways like oxidation.[4][5] A stable, lyophilized powder is also easier to store, transport, and handle compared to a solution.

Q2: What are the critical quality attributes (CQAs) for a lyophilized peptide product?

A2: CQAs are the physical, chemical, biological, and microbiological attributes that must be controlled to ensure the final product's quality. For lyophilized this compound, key CQAs include:

  • Appearance: An elegant, uniform cake structure without evidence of collapse or shrinkage.

  • Purity: Minimal degradation products, particularly oxidized forms of methionine.

  • Residual Moisture: A low and controlled water content, typically below 3%, is essential for stability.

  • Reconstitution Time: The dried cake should dissolve quickly and completely in the chosen solvent.

  • Stability: The peptide should maintain its integrity and potency throughout its intended shelf life.

Q3: How does the presence of methionine in this compound affect the lyophilization strategy?

A3: Methionine residues are highly susceptible to oxidation. The lyophilization process, especially if not optimized, can expose the peptide to oxygen and other reactive species. To mitigate this, consider processing under an inert gas like nitrogen, using oxygen-free water for formulation, and ensuring the final product is sealed under an inert atmosphere or partial vacuum.

Q4: What are common excipients used in peptide lyophilization and what are their functions?

A4: Excipients are added to the formulation to protect the peptide during the stresses of freeze-drying and to provide structure to the final product.

  • Bulking Agents: These form an amorphous or crystalline scaffold, providing bulk and preventing cake collapse. Mannitol and glycine are common examples.

  • Cryoprotectants/Lyoprotectants: These agents, typically sugars like sucrose or trehalose, protect the peptide from freezing and drying stresses by forming a glassy matrix, which helps maintain its native conformation.

  • Buffers: Phosphate buffers are often used to maintain an optimal pH, which is critical for peptide stability.

Q5: What is "cake collapse" and why is it undesirable?

A5: Cake collapse is the structural failure of the lyophilized cake, leading to a shrunken, melted, or dense appearance instead of a porous, elegant structure. It occurs when the product temperature during primary drying exceeds its critical collapse temperature (Tc), the temperature at which the amorphous phase loses its rigidity and begins to flow. While sometimes considered only an aesthetic defect, collapse can lead to increased residual moisture, longer reconstitution times, and potentially reduced long-term stability.

Troubleshooting Guide

Issue 1: The lyophilized cake appears shrunken, melted, or has collapsed.

  • Possible Cause: The product temperature during the primary drying phase exceeded the critical collapse temperature (Tc) of the formulation. This can happen if the shelf temperature is too high or the chamber pressure is not low enough.

  • Solution:

    • Determine the Tc: Use Differential Scanning Calorimetry (DSC) to accurately measure the glass transition temperature (Tg') and the collapse temperature (Tc) of your formulation.

    • Optimize Cycle Parameters: Design the primary drying phase so that the product temperature remains at least 2-5°C below the determined Tc. This is achieved by adjusting the shelf temperature and chamber pressure.

    • Use a Bulking Agent: Incorporating a crystalline bulking agent like mannitol can sometimes provide a structural scaffold that can withstand higher drying temperatures.

Issue 2: The peptide shows increased degradation (e.g., oxidation, aggregation) after lyophilization.

  • Possible Cause 1: High Residual Moisture: Incomplete secondary drying can leave excess water in the cake, which accelerates hydrolytic degradation and other chemical reactions.

  • Solution 1: Extend the duration and/or increase the temperature of the secondary drying phase to effectively remove bound water. The target is typically <3% residual moisture. Verify moisture content using Karl Fischer titration.

  • Possible Cause 2: Oxidation of Methionine: The peptide was exposed to oxygen during processing or storage.

  • Solution 2:

    • Use de-gassed or oxygen-free buffers and solvents for formulation.

    • Conduct the filling and lyophilization process under an inert atmosphere (e.g., nitrogen).

    • Backfill the vials with an inert gas before stoppering to ensure an oxygen-free headspace in the final product.

  • Possible Cause 3: Aggregation: Stresses during freezing or drying (e.g., changes in pH, concentration, or interfacial stress) can cause peptide molecules to aggregate.

  • Solution 3:

    • Optimize the formulation by screening different pH values or adding cryoprotectants like sucrose to stabilize the peptide.

    • Control the freezing rate. A slower cooling rate or an annealing step (holding the product at a temperature between Tg' and the melting point) can create larger, more uniform ice crystals, which may reduce stress.

Issue 3: The lyophilized cake is difficult to reconstitute or the peptide is insoluble.

  • Possible Cause: The cake has a dense, non-porous structure due to micro-collapse or an improper freezing step. The peptide may have also formed irreversible aggregates.

  • Solution:

    • Optimize Freezing: The freezing protocol dictates the final pore structure of the cake. Experiment with different freezing rates and consider adding an annealing step to promote the growth of larger ice crystals, which results in larger pores and faster reconstitution.

    • Re-evaluate Formulation: If aggregation is suspected, formulation changes may be necessary. This could involve adjusting the pH away from the peptide's isoelectric point or screening different excipients.

    • Solubilization Aids: For reconstitution, if the peptide is insoluble in water, try a small amount of a suitable solvent like 10-30% acetic acid before diluting with the final buffer.

Data Presentation & Experimental Protocols

Quantitative Data Summary

Table 1: Typical Lyophilization Cycle Parameters for a Peptide Formulation (Note: These are starting points. Parameters must be optimized for the specific this compound formulation and lyophilizer capabilities.)

StageParameterTypical RangePurpose
Freezing Shelf Temperature-40°C to -50°CSolidify the product completely.
Cooling Rate1°C/minuteControls ice crystal size and morphology.
Annealing (Optional)Hold at -15°C to -25°C for 2-4 hoursEncourages growth of larger ice crystals for better drying.
Primary Drying Shelf Temperature-10°C to -30°CProvides energy for sublimation while keeping product T < Tc.
(Sublimation)Chamber Pressure50 to 150 mTorrCreates a pressure differential to drive sublimation.
Duration24 to 48 hoursUntil all free ice has sublimated.
Secondary Drying Shelf Temperature20°C to 30°CProvides energy to remove bound water molecules.
(Desorption)Chamber Pressure< 50 mTorrMaximizes removal of residual moisture.
Duration8 to 16 hoursTo reach the target low residual moisture level.

Table 2: Key Analytical Techniques for Characterizing Lyophilized this compound

TechniqueAbbreviationMeasured PropertyPurpose
Karl Fischer TitrationKFResidual Water ContentQuantify moisture to ensure stability.
High-Performance Liquid ChromatographyHPLCPurity, Degradants, AggregationSeparate and quantify the peptide from impurities and aggregates.
Differential Scanning CalorimetryDSCGlass Transition (Tg'), Collapse (Tc)Determine critical temperatures to guide cycle development.
Fourier-Transform Infrared SpectroscopyFTIRSecondary StructureAssess conformational changes in the peptide's solid state.
Experimental Protocols

Protocol 1: Determination of Residual Moisture by Coulometric Karl Fischer (KF) Titration

  • Principle: The Karl Fischer method is a highly specific titration for water. In the coulometric version, iodine is electrochemically generated to react with the water present in the sample. The total charge required to reach the endpoint is directly proportional to the amount of water.

  • Methodology:

    • Environment: Perform all sample handling in a low-humidity environment (e.g., a glove box with dry nitrogen) to prevent moisture absorption by the hygroscopic lyophilized cake.

    • Sample Preparation: Accurately weigh a portion of the lyophilized this compound cake.

    • Solubilization: Dissolve the sample in a suitable anhydrous solvent (e.g., a mixture of methanol and formamide) that can fully dissolve the peptide without reacting with the KF reagents.

    • Titration: Inject the prepared sample solution into the KF titration cell. The instrument will automatically titrate the sample and calculate the water content.

    • Calculation: The result is typically expressed as a percentage of water by weight (% w/w).

Protocol 2: Purity and Aggregation Analysis by Reverse-Phase HPLC (RP-HPLC)

  • Principle: RP-HPLC separates molecules based on their hydrophobicity. It is effective for assessing the purity of the peptide and detecting degradation products, such as oxidized forms of this compound, which often have different retention times.

  • Methodology:

    • Reconstitution: Carefully reconstitute the lyophilized cake in a known volume of the mobile phase or a suitable aqueous buffer to create a stock solution of known concentration.

    • Mobile Phase: A typical mobile phase system consists of Solvent A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

    • Gradient: Run a linear gradient, increasing the percentage of Solvent B over time, to elute the peptide and any related impurities from a C18 column.

    • Detection: Monitor the column eluent using a UV detector, typically at a wavelength of 214 or 280 nm.

    • Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.

Protocol 3: Thermal Characterization by Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like the glass transition (Tg'), which is critical for designing a safe lyophilization cycle.

  • Methodology:

    • Sample Preparation: In a dry environment, accurately weigh 5-10 mg of the frozen this compound solution into a hermetic DSC pan and seal it. Prepare an empty sealed pan as a reference.

    • Thermal Program:

      • Cool the sample rapidly to a low temperature (e.g., -70°C).

      • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above 0°C.

    • Data Analysis: Analyze the resulting thermogram. The glass transition (Tg') will appear as a step-change in the heat flow signal. This value represents the temperature at which the amorphous solute phase transitions from a rigid glass to a more mobile, rubbery state. The primary drying must occur at a product temperature below this value to prevent collapse.

Mandatory Visualizations

Lyophilization_Optimization_Workflow cluster_formulation Phase 1: Formulation cluster_cycle_dev Phase 2: Cycle Development cluster_analysis Phase 3: Product Characterization cluster_decision Phase 4: Evaluation Formulation Formulate this compound with Excipients ThermalAnalysis Thermal Analysis (DSC) to Determine Tg' and Tc Formulation->ThermalAnalysis Freezing Develop Freezing Protocol (Rate, Annealing) ThermalAnalysis->Freezing informs PrimaryDrying Develop Primary Drying (T < Tc, Pressure) Freezing->PrimaryDrying SecondaryDrying Develop Secondary Drying (T, Time) PrimaryDrying->SecondaryDrying LyoProduct Execute Full Lyo Cycle SecondaryDrying->LyoProduct Analysis Analyze Final Product: - Residual Moisture (KF) - Purity/Aggregation (HPLC) - Reconstitution Time - Cake Appearance LyoProduct->Analysis Decision CQAs Met? Analysis->Decision Decision->Formulation No (Reformulate or Adjust Cycle) Final Optimized Cycle Decision->Final Yes

Caption: A workflow for the systematic optimization of a peptide lyophilization cycle.

Troubleshooting_Cake_Collapse cluster_investigation Investigation & Action Start Observe Lyophilized Product CheckCollapse Is Cake Collapsed or Shrunken? Start->CheckCollapse GoodCake Result: Elegant Cake (Process is likely robust) CheckCollapse->GoodCake No ReviewData Review Process Data: Product Temperature (Tp) vs Collapse Temperature (Tc) CheckCollapse->ReviewData Yes CheckTemp Was Tp > Tc? ReviewData->CheckTemp ModifyCycle Action: Modify Lyo Cycle 1. Lower Shelf Temperature 2. Decrease Chamber Pressure CheckTemp->ModifyCycle Yes OtherCauses Cause is likely not thermal (e.g., formulation issue). Investigate other CQAs. CheckTemp->OtherCauses No Rerun Execute Modified Cycle & Re-evaluate Product ModifyCycle->Rerun Rerun->Start

Caption: A logical troubleshooting guide for addressing lyophilized cake collapse.

References

Technical Support Center: H-Met-D-Met-OH Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of the dipeptide H-Met-D-Met-OH.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low crude yield with a significant impurity at a lower molecular weight.

  • Question: My synthesis of this compound resulted in a low yield, and Mass Spectrometry (MS) analysis shows a major byproduct that is lighter than my target peptide. What is the likely cause and how can I fix it?

  • Answer: The most probable cause is the formation of a diketopiperazine.[1] This side reaction is particularly common during the synthesis of dipeptides, where the linear dipeptide cyclizes and cleaves from the resin.[1]

    Troubleshooting Steps:

    • Resin Selection: Switch to a sterically hindered resin like 2-chlorotrityl chloride resin. Its bulky nature physically inhibits the cyclization required for diketopiperazine formation.[1]

    • Protecting Group Strategy: Ensure the N-terminal methionine is introduced with a protecting group (e.g., Fmoc) that is not removed until after the second amino acid is coupled.

    • Coupling Conditions: Use a pre-activated ester of the second amino acid (Fmoc-D-Met-OH) or perform the coupling at a lower temperature to reduce the rate of cyclization.

Issue 2: Impurity detected with a +16 Da mass shift in the final product.

  • Question: My final product shows a persistent impurity with a mass exactly 16 Da higher than this compound. What is this impurity and how can I prevent it?

  • Answer: This mass shift is characteristic of the oxidation of one of the methionine residues to methionine sulfoxide (Met(O)).[2] The thioether side chain of methionine is highly susceptible to oxidation, especially during the acidic conditions of cleavage from the resin.[2]

    Troubleshooting Steps:

    • Optimize Cleavage Conditions: The most effective prevention is to use a cleavage cocktail containing scavengers that prevent oxidation. A combination of Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃) has been shown to be highly effective in eliminating this side reaction. Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also help.

    • Post-Synthesis Reduction: If oxidation has already occurred, the purified peptide containing Met(O) can be reduced back to methionine. A common method involves treatment with a solution of ammonium iodide and dimethyl sulfide (DMS).

Issue 3: Impurity detected with a +56 Da mass shift in the final product.

  • Question: After cleavage, I've identified a byproduct with a mass 56 Da greater than my target peptide. What is the source of this impurity?

  • Answer: This mass increase corresponds to the S-alkylation of a methionine residue, specifically S-tert-butylation. This occurs when reactive tert-butyl cations, generated from the cleavage of t-butyl-based protecting groups by trifluoroacetic acid (TFA), are "trapped" by the nucleophilic sulfur atom of the methionine side chain.

    Troubleshooting Steps:

    • Use an Effective Scavenger Cocktail: The key to preventing S-alkylation is to add cation scavengers to the TFA cleavage mixture. These scavengers are more reactive towards the carbocations than the methionine residue.

    • Recommended Scavengers: Effective scavengers for this purpose include Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), and thioanisole. A cocktail containing a combination of these is often most effective.

Issue 4: Difficulty separating the target peptide from impurities via RP-HPLC.

  • Question: I am struggling to achieve high purity because my main byproducts co-elute with the desired this compound peak during RP-HPLC purification. What can I do?

  • Answer: Co-elution is common when impurities are structurally very similar to the target molecule, such as the oxidized (Met(O)) or alkylated forms.

    Troubleshooting Steps:

    • Optimize HPLC Gradient: Make the elution gradient shallower around the elution time of your target peptide. This will increase the separation between closely eluting peaks.

    • Modify Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of the peptide and its impurities, potentially improving separation.

    • Consider Orthogonal Purification: If RP-HPLC alone is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical side reactions to control when scaling up the synthesis of a methionine-containing peptide like this compound?

    • A1: The two most critical and common side reactions are the oxidation of the methionine thioether side chain to methionine sulfoxide and the S-alkylation of the same side chain by carbocations generated during acidic cleavage. For a dipeptide, diketopiperazine formation during the second amino acid coupling is also a major concern.

  • Q2: What is the most effective strategy to prevent methionine oxidation during the final cleavage step?

    • A2: The use of specific scavengers in the cleavage cocktail is the most effective strategy. While traditional scavengers like TIS are helpful, recent studies have shown that a combination of Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃) in the TFA cocktail can completely eradicate the oxidation side reaction.

  • Q3: Should I use Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis for large-scale production of this compound?

    • A3: Both methods are viable, but for very large-scale production (kilograms to metric tons) of small peptides, solution-phase synthesis is often preferred due to lower costs of raw materials and the avoidance of large volumes of solvent waste from resin washing. SPPS is excellent for rapid synthesis and is often used for scales up to the kilogram level.

  • Q4: Which analytical techniques are essential for the quality control of this compound?

    • A4: A combination of techniques is required for comprehensive quality control.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine chemical purity and quantify impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight of the final product and identify the mass of any byproducts.

      • Chiral Chromatography: Essential for this peptide to confirm the stereochemical integrity and quantify any unwanted diastereomers (e.g., H-L-Met-L-Met-OH or H-D-Met-L-Met-OH).

      • 1H NMR: Can be used for structural confirmation and to ensure the absence of residual solvents or reagents.

Data Presentation

Table 1: Comparison of Common Scavenger Cocktails for TFA Cleavage

Scavenger Cocktail Components (Typical % v/v in TFA)Target Side Reaction(s)Efficacy & Notes
TFA / H₂O / TIS (95:2.5:2.5) S-alkylation, mild reduction of Met(O)Standard, cost-effective choice. TIS is a good carbocation scavenger and mild reducing agent.
TFA / Thioanisole / EDT (90:5:5) S-alkylationVery effective at scavenging tert-butyl cations. Strong odor is a practical disadvantage.
TFA / DMS / NH₄I Reduction of pre-existing Met(O)Primarily a remedial cocktail used to reduce methionine sulfoxide back to methionine post-synthesis.
TFA / TMSCl / PPh₃ Oxidation (Met to Met(O))Reported to be highly effective and capable of completely eradicating the oxidation side reaction during cleavage.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound on 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading (Fmoc-D-Met-OH):

    • Dissolve Fmoc-D-Met-OH (1.5 eq) and Diisopropylethylamine (DIPEA) (3.0 eq) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Add methanol (MeOH) to cap any unreacted sites on the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM and Dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-L-Met-OH):

    • Dissolve Fmoc-L-Met-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Final Fmoc Deprotection:

    • Repeat step 3.

    • Wash the resin with DMF, DCM, and finally MeOH, then dry under vacuum.

Protocol 2: Cleavage from Resin with Anti-Oxidation Cocktail

  • Preparation: Prepare a fresh cleavage cocktail of TFA / TMSCl / PPh₃ / H₂O (e.g., 90:3:2:5 v/v/w/v) under an inert atmosphere. Note: PPh₃ is a solid.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

spss_workflow Resin 2-Chlorotrityl Resin Load_DMET 1. Load Fmoc-D-Met-OH Resin->Load_DMET Deprotect1 2. Fmoc Deprotection Load_DMET->Deprotect1 Couple_LMET 3. Couple Fmoc-L-Met-OH Deprotect1->Couple_LMET Deprotect2 4. Final Fmoc Deprotection Couple_LMET->Deprotect2 Cleave 5. Cleavage (TFA Cocktail) Deprotect2->Cleave Purify 6. RP-HPLC Purification Cleave->Purify Lyophilize 7. Lyophilization (Final Product) Purify->Lyophilize

Caption: SPPS workflow for this compound synthesis.

troubleshooting_tree Start Impurity Detected by MS? MassShift What is the Mass Shift? Start->MassShift Plus16 +16 Da MassShift->Plus16 Plus56 +56 Da MassShift->Plus56 Minus Lower MW MassShift->Minus Cause_Oxidation Cause: Met Oxidation (Met(O)) Plus16->Cause_Oxidation Cause_Alkylation Cause: S-tert-butylation Plus56->Cause_Alkylation Cause_DKP Cause: Diketopiperazine Minus->Cause_DKP Solution_Oxidation Solution: - Use TMSCl/PPh3 Scavengers - Post-synthesis reduction Cause_Oxidation->Solution_Oxidation Solution_Alkylation Solution: - Use TIS/EDT Scavengers Cause_Alkylation->Solution_Alkylation Solution_DKP Solution: - Use 2-Cl-Trt Resin Cause_DKP->Solution_DKP

Caption: Troubleshooting decision tree for common impurities.

side_reactions cluster_0 Methionine Side Chain cluster_1 Side Products Met_Side_Chain Peptide-CH-CH2-CH2-S-CH3 Met_Oxide Oxidation Product (+16 Da) Peptide-CH-CH2-CH2-S(=O)-CH3 Met_Side_Chain->Met_Oxide Oxidation Met_Alkylated Alkylation Product (+56 Da) Peptide-CH-CH2-CH2-S+(-CH3)-C(CH3)3 Met_Side_Chain->Met_Alkylated S-Alkylation Oxidizing_Agent [ O ] (e.g., from air, peroxides) Oxidizing_Agent->Met_Oxide tButyl_Cation C(CH3)3+ (from tBu groups + TFA) tButyl_Cation->Met_Alkylated

Caption: Chemical pathways of major methionine side reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of H-L-Met-L-Met-OH and H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of two methionine dipeptides: H-L-Met-L-Met-OH and H-Met-D-Met-OH. The information is intended for researchers, scientists, and professionals in drug development, offering insights into how the stereochemistry of a single amino acid residue can profoundly alter a peptide's metabolic fate, bioavailability, and cellular effects. This comparison is based on established principles of peptide biochemistry and metabolism.

Introduction

H-L-Met-L-Met-OH is a dipeptide composed of two L-methionine residues, the naturally occurring and biologically active enantiomer. In contrast, this compound incorporates one D-methionine residue. This fundamental difference in stereochemistry is the primary determinant of their divergent biological activities. This guide will explore these differences in terms of intestinal absorption, enzymatic stability, metabolic pathways, and potential cellular impacts.

Data Presentation: A Comparative Summary

The following table summarizes the key differences in the predicted biological properties of H-L-Met-L-Met-OH and this compound based on current scientific understanding of peptide and amino acid metabolism.

FeatureH-L-Met-L-Met-OHThis compoundRationale
Intestinal Transport High affinity for peptide transporters (e.g., PepT1)[1][2][3][4]Lower affinity for peptide transporters[1]Peptide transporters exhibit stereoselectivity, favoring peptides with L-amino acids.
Enzymatic Stability Susceptible to hydrolysis by peptidasesMore resistant to hydrolysis by peptidasesMost proteases and peptidases are stereospecific for peptide bonds involving L-amino acids.
Bioavailability High (as a source of L-methionine)Lower (as a source of L-methionine)Inefficient transport and the need for enzymatic conversion of D-Met to L-Met reduce overall bioavailability.
Metabolic Fate Direct hydrolysis to L-methionine for protein synthesis and other metabolic pathways.Slower hydrolysis. Released D-methionine requires conversion to L-methionine via D-amino acid oxidase (DAAO).The body cannot directly use D-methionine for protein synthesis.
Byproduct Generation NoneHydrogen peroxide (H₂O₂) from DAAO activity.The oxidative deamination of D-amino acids by DAAO produces H₂O₂.
Potential Cytotoxicity LowPotential for increased oxidative stress due to H₂O₂ production.The generation of reactive oxygen species like H₂O₂ can lead to cellular damage.

Signaling and Metabolic Pathways

The metabolic pathways for these two dipeptides diverge significantly after administration. H-L-Met-L-Met-OH serves as a direct precursor to L-methionine, which is a vital component in numerous cellular functions. L-methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation, and is also a precursor to the antioxidant glutathione.

Conversely, the metabolism of this compound is a more complex, multi-step process. The D-methionine component must first be converted to its L-enantiomer, a process primarily occurring in the liver and kidneys. This conversion is catalyzed by D-amino acid oxidase (DAAO), which produces an α-keto acid intermediate that is then transaminated to L-methionine. This pathway is less efficient and can lead to the production of hydrogen peroxide, a reactive oxygen species.

metabolic_pathway_comparison cluster_0 H-L-Met-L-Met-OH Pathway cluster_1 This compound Pathway L_dipeptide H-L-Met-L-Met-OH L_Met 2x L-Methionine L_dipeptide->L_Met Peptidases Protein Protein Synthesis L_Met->Protein SAM S-adenosylmethionine (SAM) L_Met->SAM Metabolic_Products Cysteine, Glutathione, Taurine, etc. SAM->Metabolic_Products D_dipeptide This compound L_Met_from_D L-Methionine D_dipeptide->L_Met_from_D Peptidases (slow) D_Met D-Methionine D_dipeptide->D_Met Peptidases (slow) Keto_acid α-keto-methionine D_Met->Keto_acid D-Amino Acid Oxidase (DAAO) H2O2 Hydrogen Peroxide (H₂O₂) D_Met->H2O2 Keto_acid->L_Met_from_D Transaminase

Caption: Metabolic pathways of H-L-Met-L-Met-OH and this compound.

Experimental Protocols

To empirically determine the differential biological activities of these dipeptides, the following experimental protocols are recommended:

In Vitro Enzymatic Stability Assay

Objective: To quantify the relative stability of H-L-Met-L-Met-OH and this compound in the presence of proteolytic enzymes.

Methodology:

  • Prepare solutions of each dipeptide at a known concentration (e.g., 1 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the dipeptide solutions with a relevant peptidase (e.g., porcine kidney leucine aminopeptidase) or a complex biological matrix (e.g., simulated intestinal fluid, liver homogenate).

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the enzymatic reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact dipeptide.

  • Calculate the half-life (t₁/₂) of each dipeptide under the experimental conditions.

enzymatic_stability_workflow start Prepare Dipeptide Solutions (1 mM in PBS) incubation Incubate with Peptidase (e.g., Aminopeptidase) start->incubation sampling Collect Aliquots at Time Points (0-120 min) incubation->sampling quenching Quench Reaction (e.g., TCA) sampling->quenching analysis Analyze by HPLC quenching->analysis calculation Calculate Half-Life (t₁/₂) analysis->calculation end Compare Stability calculation->end

Caption: Workflow for the in vitro enzymatic stability assay.

Cellular Uptake Assay Using Caco-2 Cells

Objective: To compare the transport efficiency of H-L-Met-L-Met-OH and this compound across an intestinal epithelium model.

Methodology:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated monolayer.

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add equimolar concentrations of each dipeptide to the apical (upper) chamber.

  • At specified time intervals, collect samples from the basolateral (lower) chamber.

  • Quantify the concentration of the dipeptide in the basolateral samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for high sensitivity and specificity.

  • Calculate the apparent permeability coefficient (Papp) for each dipeptide to compare transport rates.

Conclusion

The stereochemical configuration of amino acid residues in a peptide is a critical factor determining its biological activity. H-L-Met-L-Met-OH is predicted to be readily absorbed and utilized by the body, serving as an efficient source of L-methionine. In contrast, this compound is likely to exhibit greater enzymatic stability but lower bioavailability. Its metabolism is indirect and may induce oxidative stress through the production of hydrogen peroxide. These differences are crucial for consideration in the fields of nutrition, pharmacology, and drug design, where the stability and metabolic fate of peptide-based compounds are paramount.

References

A Comparative Guide to the Structural Validation of H-Met-D-Met-OH using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of the dipeptide H-Met-D-Met-OH. Detailed experimental protocols and supporting data are presented to offer an objective assessment of each method's capabilities in elucidating the precise molecular structure.

Introduction to this compound

This compound is a dipeptide composed of one L-methionine residue and one D-methionine residue linked by a peptide bond.[1][2][3] Its precise chemical structure is crucial for its biological function and application in pharmaceutical research. Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, making it an ideal tool for structural validation.[4][5]

Comparison of Structural Validation Techniques

While 2D NMR is highly effective for detailed structural elucidation in solution, other techniques can provide complementary information. The following table compares 2D NMR with Mass Spectrometry and X-ray Crystallography for the validation of the this compound structure.

Technique Information Provided Advantages Limitations Sample Requirements
2D NMR Spectroscopy - Atom-to-atom connectivity (through-bond correlations)- Spatial proximity of atoms (through-space correlations)- Stereochemistry- Conformation in solution- Provides detailed atomic-level structural information in a native-like solution state.- Non-destructive.- Can study dynamic processes.- Lower sensitivity compared to Mass Spectrometry.- Can be time-consuming to acquire and analyze data.- Requires higher sample concentrations.- High purity (>95%)- 1-5 mg dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆)
Mass Spectrometry (MS) - Molecular weight- Elemental composition- Amino acid sequence (via fragmentation)- High sensitivity (requires very small amounts of sample).- Fast analysis.- Can be coupled with liquid chromatography (LC-MS) for mixture analysis.- Does not provide information about 3D structure or stereochemistry.- Fragmentation patterns can sometimes be ambiguous.- Low concentration solutions- Can be a complex mixture
X-ray Crystallography - Precise 3D atomic coordinates in the solid state.- Absolute stereochemistry.- Provides the most accurate and detailed 3D structure.- Unambiguous determination of stereochemistry.- Requires a single, high-quality crystal, which can be difficult to grow.- The solid-state structure may not represent the conformation in solution.- High-purity crystalline solid

Structural Validation of this compound by 2D NMR

The following sections detail the expected 2D NMR data and the experimental protocols for validating the structure of this compound.

This compound Structure and Atom Labeling

For the purpose of NMR analysis, the atoms in this compound are labeled as follows:

Predicted 2D NMR Correlations for this compound

The following table summarizes the key expected correlations from a suite of 2D NMR experiments. These correlations would unequivocally confirm the structure of this compound.

Experiment Observed Correlation Interpretation
COSY Hα¹ ↔ Hβ¹3-bond coupling within the first Met residue.
Hβ¹ ↔ Hγ¹3-bond coupling within the first Met residue.
Hα² ↔ Hβ²3-bond coupling within the second Met residue.
Hβ² ↔ Hγ²3-bond coupling within the second Met residue.
TOCSY Hα¹ ↔ Hβ¹, Hγ¹, Hε¹Correlation of all protons within the first Met spin system.
Hα² ↔ Hβ², Hγ², Hε²Correlation of all protons within the second Met spin system.
HSQC Hα¹ ↔ Cα¹Direct one-bond attachment.
Hβ¹ ↔ Cβ¹Direct one-bond attachment.
Hγ¹ ↔ Cγ¹Direct one-bond attachment.
Hε¹ ↔ Cε¹Direct one-bond attachment.
Hα² ↔ Cα²Direct one-bond attachment.
Hβ² ↔ Cβ²Direct one-bond attachment.
Hγ² ↔ Cγ²Direct one-bond attachment.
Hε² ↔ Cε²Direct one-bond attachment.
HMBC Hα¹ ↔ C=O¹2-bond correlation, confirming the position of the alpha-proton relative to the carbonyl.
Amide NH ↔ C=O¹3-bond correlation, confirming the peptide bond.
Amide NH ↔ Cα¹2-bond correlation.
Amide NH ↔ Cα²2-bond correlation.
Hα² ↔ C=O¹3-bond correlation.
Hα² ↔ C=O²2-bond correlation.

Experimental Protocols

A detailed methodology for the acquisition of 2D NMR data for this compound is provided below.

1. Sample Preparation

  • Compound: 5 mg of this compound (purity > 95%).

  • Solvent: 0.6 mL of Deuterium Oxide (D₂O, 99.9%) or DMSO-d₆. The choice of solvent will affect the observation of exchangeable protons (e.g., NH and OH).

  • Procedure: Dissolve the peptide in the deuterated solvent in a 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

2. NMR Data Acquisition

  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Temperature: 298 K.

  • Experiments: The following 2D NMR experiments should be performed:

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton couplings over 2-3 bonds.

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within each amino acid residue).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify protons directly attached to a carbon atom.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying connectivity across the peptide bond.

Workflow for 2D NMR Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 2D NMR Experiments cluster_3 Data Analysis cluster_4 Structure Validation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Sample in NMR Tube Spectrometer 500 MHz NMR Spectrometer NMR_Tube->Spectrometer COSY COSY Spectrometer->COSY TOCSY TOCSY Spectrometer->TOCSY HSQC HSQC Spectrometer->HSQC HMBC HMBC Spectrometer->HMBC Processing Data Processing (Fourier Transform, Phasing, etc.) COSY->Processing TOCSY->Processing HSQC->Processing HMBC->Processing Assignment Resonance Assignment (Assigning peaks to specific atoms) Processing->Assignment Correlation Correlation Analysis (Building structural fragments) Assignment->Correlation Structure_Confirmation Confirmed Structure of this compound Correlation->Structure_Confirmation

References

A Comparative Guide to Negative Controls in Peptide Research: H-Met-D-Met-OH vs. Scrambled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of peptide-based research and drug development, the selection of an appropriate negative control is paramount to validate the specificity of an observed biological effect. A well-designed negative control ensures that the activity of a test peptide is attributable to its specific amino acid sequence and not to confounding factors such as its mere presence, charge, or amino acid composition. This guide provides a detailed comparison between two potential negative controls: the simple dipeptide H-Met-D-Met-OH and the more complex scrambled peptide.

Core Principles of Negative Controls

Scrambled Peptide: The Gold Standard for Sequence Specificity

A scrambled peptide is the most widely accepted and scientifically rigorous negative control for a bioactive peptide. It is synthesized with the exact same amino acid composition and length as the active peptide, but the sequence of the amino acids is randomized.[1][2][3] This design is crucial for demonstrating that the biological activity is dependent on the specific primary structure and, by extension, the unique three-dimensional conformation of the test peptide.[2][4] If the scrambled version fails to elicit the same biological response, it provides strong evidence that the effect is sequence-specific.

This compound: A Control for Non-Specific Peptide Effects

This compound is a dipeptide composed of L-methionine and its D-enantiomer. The use of a simple, short peptide like this as a negative control is based on a different principle. It aims to control for the non-specific effects of introducing a peptide into a biological system, such as effects on osmolarity or non-specific interactions with cell surfaces. The inclusion of a D-amino acid can also increase its resistance to enzymatic degradation. However, it does not control for the amino acid composition, length, or charge of the specific bioactive peptide being studied, making it a far less specific control compared to a scrambled peptide.

In assays involving the immune system, particularly those studying chemotaxis, formyl peptide receptors (FPRs) are often involved. These receptors are activated by N-formylated peptides, which are common in bacteria. Since this compound lacks the N-terminal formyl group, it is not expected to be a potent agonist for FPRs and is likely to be biologically inert in these specific pathways.

Comparative Analysis

FeatureScrambled PeptideThis compound
Principle Controls for sequence-specificity.Controls for general, non-specific effects of peptide presence.
Composition Identical amino acid composition to the active peptide.Different amino acid composition from the active peptide.
Length Identical length to the active peptide.Significantly shorter than most bioactive peptides.
Specificity High. Directly tests the importance of the amino acid sequence.Low. Does not account for composition, length, or charge effects.
Primary Use Case To prove that the biological effect is sequence-dependent.As a general control for peptide addition in an assay; to show that a simple, unrelated peptide has no effect.
Limitations Can sometimes exhibit unexpected biological activity if a new active motif is created by chance.Does not provide evidence for sequence-specificity of the active peptide.
Scientific Rigor Considered the "gold standard" negative control in peptide research.Generally considered a less rigorous control for specificity studies.

Data Presentation

To illustrate the difference in experimental outcomes, we present two tables. Table 1 shows representative data from an experiment comparing a bioactive peptide to its scrambled control. Table 2 provides a hypothetical data set for the same experiment, substituting this compound as the negative control.

Table 1: Efficacy of Bioactive Peptide vs. Scrambled Peptide Control on Neutrophil Chemotaxis

This table presents data from a study evaluating the ability of a peptide to inhibit neutrophil migration towards a chemoattractant. The scrambled peptide serves as the negative control.

Treatment GroupConcentrationMean Migrated Neutrophils (cells/field)% Inhibition of Chemotaxis
Untreated Control-520 ± 350%
Bioactive Peptide 100 µg/mL115 ± 2277.9%
Scrambled Peptide 100 µg/mL505 ± 412.9%

Data is representative and demonstrates a significant, sequence-specific inhibition of chemotaxis by the bioactive peptide, as the scrambled control shows negligible activity.

Table 2: Hypothetical Efficacy of Bioactive Peptide vs. This compound Control on Neutrophil Chemotaxis

This table illustrates the expected outcome if this compound were used as the negative control in the same assay.

Treatment GroupConcentrationMean Migrated Neutrophils (cells/field)% Inhibition of Chemotaxis
Untreated Control-520 ± 350%
Bioactive Peptide 100 µg/mL115 ± 2277.9%
This compound 100 µg/mL515 ± 380.9%

This hypothetical data shows that, as expected, the simple dipeptide has no effect on neutrophil chemotaxis. While this demonstrates the dipeptide is inert, it does not rigorously prove the bioactive peptide's effect is sequence-specific in the way a scrambled peptide does.

Experimental Protocols

A detailed methodology for a common assay where these controls would be used is provided below.

Protocol: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This experiment assesses the ability of a test peptide to inhibit the migration of neutrophils towards a known chemoattractant, such as f-Met-Leu-Phe (fMLP).

1. Reagents and Materials:

  • Human Neutrophils (isolated from whole blood)

  • RPMI-1640 Medium

  • Chemoattractant: fMLP (N-Formylmethionyl-leucyl-phenylalanine)

  • Test Peptide (e.g., "Bioactive Peptide")

  • Negative Controls: Scrambled Peptide and/or this compound

  • Boyden Chamber Apparatus (or similar transwell plate with 5 µm pore size)

  • Calcein-AM (for cell labeling and quantification)

  • Fluorescence Plate Reader

2. Neutrophil Isolation and Labeling:

  • Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Resuspend the isolated neutrophils in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Incubate the cells with Calcein-AM for 30 minutes at 37°C for fluorescent labeling.

  • Wash the cells twice with medium to remove excess dye and resuspend in fresh medium.

3. Assay Setup:

  • Prepare the chemoattractant solution (e.g., 10 nM fMLP) in RPMI-1640 medium.

  • Add 600 µL of the chemoattractant solution to the lower wells of the Boyden chamber.

  • Prepare the cell suspensions for the upper chamber:

    • Untreated Control: Labeled neutrophils in medium.

    • Bioactive Peptide Group: Labeled neutrophils pre-incubated with the desired concentration of the Bioactive Peptide for 15 minutes.

    • Scrambled Peptide Control: Labeled neutrophils pre-incubated with the same concentration of the Scrambled Peptide.

    • This compound Control: Labeled neutrophils pre-incubated with the same concentration of this compound.

  • Add 200 µL of the appropriate cell suspension to the upper chamber of the transwell insert.

4. Incubation and Quantification:

  • Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.

  • After incubation, remove the upper chamber. Gently wipe the top side of the membrane to remove non-migrated cells.

  • Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a plate reader (Excitation/Emission ~485/520 nm).

  • Calculate the percentage inhibition of chemotaxis relative to the untreated control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

G Conceptual Diagram of Peptide-Receptor Interaction cluster_0 Cell Membrane cluster_1 Receptor Receptor Bioactive\nPeptide Bioactive Peptide Bioactive\nPeptide->Receptor Specific Binding (Activity) Scrambled\nPeptide Scrambled Peptide Scrambled\nPeptide->Receptor No Binding (Inactive) This compound This compound This compound->Receptor No Binding (Inactive) G Experimental Workflow: Chemotaxis Assay A Isolate & Label Neutrophils B Prepare Treatment Groups: - Untreated - Bioactive Peptide - Scrambled Peptide - this compound A->B D Add Treated Cells to Upper Chamber B->D C Add Chemoattractant to Lower Chamber C->D E Incubate at 37°C (90 minutes) D->E F Quantify Migrated Cells (Fluorescence Reading) E->F G Analyze Data & Calculate % Inhibition F->G G Simplified Formyl Peptide Receptor (FPR) Signaling cluster_0 cluster_1 Plasma Membrane cluster_2 fMLP fMLP (N-formyl peptide) FPR FPR1 fMLP->FPR Binding G_Protein G-Protein Activation FPR->G_Protein PLC PLC Activation G_Protein->PLC Chemotaxis Actin Polymerization & Chemotaxis G_Protein->Chemotaxis Ca_Flux Ca2+ Mobilization PLC->Ca_Flux Ca_Flux->Chemotaxis

References

A Comparative Guide to the Cell Permeability of Methionine and Related Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Permeability Data

The following table summarizes the apparent permeability coefficient (Papp) values for relevant amino acids and a representative dipeptide across Caco-2 cell monolayers, a standard in vitro model for intestinal absorption. A higher Papp value indicates greater permeability.

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Assay SystemKey Findings
L-Methionine Uptake is carrier-mediated; Km = 1.34 mM[1]Caco-2 CellsTransport is enhanced at lower extracellular pH (5.5) and involves at least two transport systems (L and B⁰,⁺)[2][3].
D-Methionine Uptake is carrier-mediated; Km = 1.79 mM[1]Caco-2 CellsTransport is also stimulated by low pH, primarily involving the B⁰,⁺ transport system[1].
L-Val-L-Val 0.18Caco-2 CellsProvides a baseline for dipeptide permeability via peptide transporters like PepT1.
TRH Analog 1 5.10 ± 1.89Caco-2 CellsDemonstrates how structural modifications can significantly enhance peptide permeability compared to a parent compound.
TRH Analog 2 16.3 ± 2.47Caco-2 CellsFurther illustrates that increased lipophilicity can lead to improved passive diffusion and higher permeability.

Note: Direct Papp values for L- and D-Methionine were not specified in the same format; instead, kinetic parameters (Km) indicating carrier-mediated transport are provided.

Experimental Protocols

The data presented above are primarily generated using the Caco-2 cell permeability assay. This method is a cornerstone of in vitro drug absorption studies.

Caco-2 Permeability Assay Protocol

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable filters, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

  • Cell Culture and Seeding:

    • Caco-2 cells are cultured in appropriate media (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

    • Cells are seeded onto semi-permeable polycarbonate filter inserts (e.g., Transwell®) at a high density.

    • The cells are maintained for 21-25 days to allow for full differentiation and the formation of tight junctions between cells.

  • Monolayer Integrity Assessment:

    • Before the transport experiment, the integrity of the cell monolayer is verified.

    • Transepithelial Electrical Resistance (TEER): TEER values are measured using a voltmeter. A high TEER value is indicative of a well-formed, confluent monolayer with functional tight junctions.

    • Lucifer Yellow Test: The passage of Lucifer Yellow, a fluorescent molecule that cannot cross cell membranes, is measured. Low permeability of Lucifer Yellow confirms the integrity of the paracellular pathway (the space between cells).

  • Transport Experiment (Apical to Basolateral):

    • The cell culture medium is removed from both the apical (top, donor) and basolateral (bottom, receiver) chambers of the Transwell insert.

    • The chambers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specific pH (e.g., pH 6.0-6.5 for the apical side to mimic the gut environment and engage transporters like PepT1, and pH 7.4 for the basolateral side).

    • The test compound (e.g., H-Met-D-Met-OH) is dissolved in the apical transport buffer at a known concentration and added to the apical chamber.

    • The basolateral chamber is filled with fresh transport buffer.

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours). Samples are taken from the basolateral compartment at various time points.

  • Sample Analysis and Calculation:

    • The concentration of the test compound in the collected samples from the basolateral chamber is quantified using a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the compound in the donor compartment.

Visualizations: Workflows and Mechanisms

Diagrams created with Graphviz provide a clear visual representation of the experimental process and the biological transport pathways.

G cluster_prep Phase 1: Preparation cluster_quality Phase 2: Quality Control cluster_exp Phase 3: Transport Experiment cluster_analysis Phase 4: Analysis caco2 Caco-2 Cell Culture seed Seed cells onto Transwell inserts caco2->seed differentiate Culture for 21 days to form monolayer seed->differentiate teer Measure TEER differentiate->teer qc_gate Monolayer Intact? teer->qc_gate ly Lucifer Yellow Assay ly->qc_gate wash Wash monolayer with transport buffer (HBSS) qc_gate->wash Proceed if Yes add_compound Add Test Compound to Apical side wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Basolateral side incubate->sample quantify Quantify compound (LC-MS/MS) sample->quantify calculate Calculate Papp Value quantify->calculate

Caption: Experimental workflow for the Caco-2 cell permeability assay.

G cluster_cell Intestinal Epithelial Cell apical Apical (Lumen) basolateral Basolateral (Blood) trans Peptide Transporter (e.g., PepT1) trans->basolateral Active Transport passive Passive Diffusion passive->basolateral Concentration Gradient peptide_in_apical->trans Dipeptides Tripeptides lipophilic_peptide->passive Lipophilic Peptides paracellular->basolateral Paracellular (between cells)

Caption: Mechanisms of peptide transport across the intestinal barrier.

References

A Comparative Guide to the Validation of H-Met-D-Met-OH Purity Using Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide research and development, the purity and structural integrity of synthetic peptides are paramount to ensure experimental reproducibility, biological activity, and safety. This guide provides an objective comparison of key orthogonal analytical methods for validating the purity of the dipeptide H-Met-D-Met-OH. By leveraging techniques with different separation and detection principles, a comprehensive and reliable assessment of the peptide's quality can be achieved.

The use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles—is mandated by regulatory bodies for therapeutic peptides and is a best practice in all scientific research.[1] For a dipeptide like this compound, a combination of chromatographic and spectroscopic methods provides the most robust purity profile.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method, or a combination thereof, is critical for the robust characterization of synthetic peptides.[1] The following table summarizes the primary applications and performance characteristics of the most commonly employed orthogonal techniques for peptide analysis.

FeatureReversed-Phase HPLC/UPLC (UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Purity determination, quantification of impurities.[2][3]Impurity identification and molecular weight confirmation.[1]Definitive structure confirmation, identification of isomers, and quantification (qNMR).
Principle Separation based on hydrophobicity.Separation by hydrophobicity, detection by mass-to-charge (m/z) ratio.Detection of nuclear spin properties in a magnetic field.
Information Provided Retention time, peak area (% purity relative to other UV-absorbing species).Molecular weight of the main peptide and impurities, fragmentation data for sequence verification.Atomic-level structural information, conformational analysis, and stoichiometric purity.
Typical Purity Limit of Detection ~0.05 - 0.1%~0.05 - 0.1%~0.1 - 1% (highly dependent on structure and experiment type)
Strengths High precision, robustness, and quantitative accuracy for purity assessment.High specificity for impurity identification, even for co-eluting peaks.Unparalleled for absolute structure elucidation and differentiating isomers.
Limitations May not resolve all impurities; purity is relative to UV response.Response can be non-linear and vary between compounds, making quantification challenging without standards.Lower sensitivity compared to LC-based methods; requires higher sample concentration.
Data Presentation: A Hypothetical Analysis of this compound

The following table presents a hypothetical but realistic dataset from the analysis of a single batch of this compound, demonstrating how orthogonal methods provide complementary information.

Analytical MethodParameter MeasuredResultInterpretation
RP-UPLC (UV @ 214 nm) Main Peak Area99.2%The sample is 99.2% pure relative to other UV-absorbing species.
Impurity A (pre-peak)0.5%A more polar impurity is present.
Impurity B (post-peak)0.3%A less polar impurity is present.
LC-MS (ESI+) Main Peak Mass [M+H]⁺281.0985 m/z (Expected: 281.0990)Confirms the identity and molecular weight of this compound.
Impurity A Mass [M+H]⁺297.0934 m/zCorresponds to the sulfoxide form of the dipeptide ([M+16]).
Impurity B Mass [M+H]⁺150.0583 m/zCorresponds to a single methionine residue, likely from incomplete synthesis or degradation.
¹H NMR Spectral SignatureConsistent with proposed structureConfirms the covalent bond structure and the presence of both methionine residues.
2D NMR (NOESY/ROESY)Inter-residue correlations observedConfirms the sequence and connectivity of the dipeptide.
Quantitative NMR (qNMR) Absolute Purity vs. Internal Standard98.9%Provides an absolute purity value, independent of the response factors of impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following are representative protocols for the purity validation of this compound.

Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)

This method provides high-resolution separation for accurate purity assessment.

  • LC System: ACQUITY UPLC H-Class Bio System or equivalent.

  • Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45 °C

    • Detection Wavelength: 214 nm.

    • Injection Volume: 2 µL

    • Gradient: 0-2% B over 1 min, 2-30% B over 15 min, 30-90% B over 2 min, hold at 90% B for 2 min, return to 2% B over 1 min, and re-equilibrate for 4 min.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method confirms the molecular weight of the target peptide and identifies impurities.

  • LC System: As described for RP-UPLC.

  • MS System: A high-resolution mass spectrometer such as a Q-Tof or Orbitrap instrument.

  • Column: As described for RP-UPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is used as it is more compatible with MS than TFA).

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a final concentration of 0.1 mg/mL.

  • LC Conditions: Use the same gradient and flow conditions as the UPLC method. The eluent is directed into the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Range: 100-1000 m/z.

    • Data Analysis: The acquired mass spectra are analyzed to confirm the [M+H]⁺ ion for this compound and to propose structures for any detected impurity masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation. For peptides, a combination of 1D and 2D experiments is often required.

  • NMR System: 500 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve ~2-5 mg of this compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). For quantitative NMR (qNMR), a certified internal standard of known concentration is added.

  • Experiments:

    • 1D ¹H Spectrum: Provides the initial overview of proton chemical shifts and is used for qNMR analysis.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through bonds, helping to assign protons within each amino acid residue.

    • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).

    • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), which is crucial for confirming the peptide sequence and stereochemistry.

  • Data Analysis: Spectra are processed and analyzed to assign all proton signals to the peptide structure. For qNMR, the integral of a well-resolved peptide signal is compared to the integral of the internal standard to calculate absolute purity.

Mandatory Visualizations

Orthogonal_Validation_Workflow Figure 1. Orthogonal Validation Workflow for this compound Purity cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Integration & Final Report Sample This compound (Lyophilized Powder) UPLC RP-UPLC-UV (Purity Assessment) Sample->UPLC LCMS LC-MS (Identity & Impurity ID) Sample->LCMS NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR Purity Relative Purity (%) UPLC->Purity Identity Molecular Weight Impurity Profile LCMS->Identity Structure Structural Integrity Isomeric Purity NMR->Structure FinalReport Certificate of Analysis (Purity & Identity Confirmed) Purity->FinalReport Identity->FinalReport Structure->FinalReport

Caption: Orthogonal validation workflow for this compound purity.

Logical_Relationships Figure 2. Relationship Between Methods and Analytical Attributes cluster_methods cluster_attributes UPLC RP-UPLC Purity Quantitative Purity UPLC->Purity Primary Impurities Impurity Profile UPLC->Impurities Detection LCMS LC-MS Identity Molecular Identity LCMS->Identity Primary LCMS->Impurities Primary NMR NMR NMR->Purity Quantitative (qNMR) Structure Structural Confirmation NMR->Structure Primary

Caption: Logical relationship of analytical methods to performance attributes.

References

A Comparative Guide to Confirming the Enantiomeric Purity of H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of peptides is of paramount importance. The biological activity and toxicological profile of a peptide are intrinsically linked to its chiral purity. This guide provides a comprehensive comparison of analytical methodologies for confirming the enantiomeric purity of the dipeptide H-Met-D-Met-OH, with supporting experimental data and detailed protocols.

The primary challenge in analyzing the enantiomeric purity of this compound lies in distinguishing it from its potential diastereomeric and enantiomeric impurities, primarily H-L-Met-L-Met-OH, H-D-Met-L-Met-OH, and H-L-Met-D-Met-OH (which is the enantiomer of the target compound). The methods discussed below offer robust solutions for the separation and quantification of these stereoisomers.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations of peptides, offering high resolution and sensitivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy also present viable alternatives.

MethodPrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
Direct Chiral HPLC Separation of enantiomers on a Chiral Stationary Phase (CSP) through transient diastereomeric interactions.- Direct analysis, no derivatization required.[2] - High efficiency and resolution. - Method development can be straightforward.- CSPs can be expensive. - Finding a suitable CSP may require screening.~0.1%
Indirect Chiral HPLC Derivatization of the dipeptide with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral HPLC column.[3]- Utilizes common and less expensive achiral columns. - Can enhance detection sensitivity (e.g., UV or fluorescence).[3]- Derivatization adds a sample preparation step. - Potential for racemization during derivatization. - Incomplete derivatization can lead to inaccurate results.~0.1%
GC-MS Derivatization to increase volatility, followed by separation on a chiral GC column and detection by mass spectrometry.- High sensitivity and selectivity.[4] - Provides structural information from mass spectra.- Requires derivatization. - Not suitable for non-volatile or thermally labile compounds. - Potential for racemization during hydrolysis and derivatization.<0.1%
NMR Spectroscopy Use of chiral solvating agents or derivatizing agents to induce chemical shift differences between enantiomers.- Non-destructive technique. - Provides detailed structural information. - Can be used for absolute configuration determination.- Lower sensitivity compared to chromatographic methods. - Requires higher sample concentrations. - Complex spectra may require expertise for interpretation.1-5%

Experimental Protocols

Direct Chiral HPLC Method

This method is often the most direct approach for separating the stereoisomers of this compound. Macrocyclic glycopeptide and zwitterionic ion-exchange chiral stationary phases are particularly effective for the analysis of underivatized amino acids and small peptides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector.

Column:

  • Chiral Stationary Phase (CSP) column, e.g., a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) or a zwitterionic ion-exchange column (e.g., CHIRALPAK ZWIX(+)).

Mobile Phase (representative):

  • For a macrocyclic glycopeptide column: Methanol/Water/Formic Acid (e.g., 70:30:0.02, v/v/v).

  • For a zwitterionic column: Methanol/Water with additives like formic acid and diethylamine (e.g., 98:2 v/v with 50 mM FA + 25 mM DEA).

Procedure:

  • Prepare a standard solution of this compound and solutions of its potential stereoisomeric impurities in the mobile phase.

  • Dissolve the sample to be analyzed in the mobile phase.

  • Set the column temperature (e.g., 25°C).

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the elution profile using a UV detector (e.g., at 210 nm) or an MS detector.

  • Calculate the enantiomeric/diastereomeric purity based on the peak areas of the separated isomers.

Indirect Chiral HPLC Method using Marfey's Reagent

This method involves derivatizing the free amino group of the dipeptide with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated on a standard C18 column.

Instrumentation:

  • HPLC system with a UV detector.

  • Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Marfey's reagent solution: 1% (w/v) in acetone.

  • 1 M Sodium Bicarbonate (NaHCO₃).

  • 2 M Hydrochloric Acid (HCl).

  • Acetonitrile (ACN) and water (HPLC grade), both containing 0.1% Trifluoroacetic Acid (TFA).

Derivatization Procedure:

  • Dissolve the dipeptide sample in 100 µL of 1 M NaHCO₃.

  • Add 200 µL of the 1% Marfey's reagent solution.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with 2 M HCl.

  • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

HPLC Analysis:

  • Mobile Phase: A gradient of 10% to 60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization Derivatization (Indirect Method) Sample->Derivatization HPLC Chiral/Achiral HPLC Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Derivatization->HPLC Peak_Integration Peak Integration & Quantification HPLC->Peak_Integration GCMS->Peak_Integration NMR->Peak_Integration Purity_Calculation Enantiomeric Purity Calculation Peak_Integration->Purity_Calculation

Caption: General workflow for determining the enantiomeric purity of this compound.

Caption: Comparison of direct and indirect chiral HPLC methods.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of dipeptides such as H-Met-D-Met-OH is critical in various stages of drug development and research. The selection of an appropriate analytical method requires careful consideration of its performance characteristics. This guide provides an objective comparison of common analytical techniques for the analysis of this compound and similar dipeptides, supported by experimental data from various studies. Cross-validation of these methods is essential to ensure the reliability and consistency of results across different platforms and laboratories.

Data Presentation: A Comparative Analysis

The performance of different analytical methods for the quantification of dipeptides is summarized below. The data presented is a synthesis from multiple studies on methionine-containing peptides and other similar small peptides, intended to provide a representative comparison.

Analytical MethodLinearity (Correlation Coefficient, r²)Accuracy (% Recovery)Precision (% RSD)Limit of Quantification (LOQ)
HPLC-UV >0.998[1]97.91 - 101.11[2]Intra-day: 0.296, Inter-day: 0.485[1]5 µg/mL[3]
LC-MS/MS >0.9990 - 110<150.2 - 1.5 ng/mL
Capillary Electrophoresis (CE) Not explicitly stated, but high linearity is expected.Not broadly reported for quantification in these studies.Typically <5%In the low µM range

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are illustrative and may require optimization for specific applications and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of peptides due to its robustness and cost-effectiveness.

Sample Preparation:

  • Dissolve the this compound standard and samples in a suitable solvent, such as a mixture of methanol and 0.05M phosphate buffer (pH 3.2).

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 20 µL.

Validation Parameters:

  • Linearity: Assessed by preparing a calibration curve with at least five concentrations of the standard. The correlation coefficient (r²) should be >0.998.

  • Accuracy: Determined by the recovery of spiked samples at different concentration levels. The mean percentage recovery should be within 98-102%.

  • Precision: Evaluated by analyzing replicate injections of the same sample on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be less than 2%.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of peptides in complex biological matrices.

Sample Preparation (from Plasma):

  • Spike plasma samples with the analyte and an internal standard.

  • Perform protein precipitation using a solvent like acetonitrile.

  • Alternatively, use solid-phase extraction (SPE) for cleaner samples and lower limits of quantification.

  • Evaporate the supernatant and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for better resolution and faster analysis times. A C18 column is commonly used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.

  • Ionization: Electrospray ionization (ESI) in positive mode is common for peptides.

Validation Parameters:

  • Linearity: A calibration curve is constructed over the desired concentration range. A linear fit with a weighting factor is often used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

Capillary Electrophoresis (CE)

CE is a powerful technique for the chiral separation of amino acids and peptides, offering high separation efficiency and low sample consumption.

Methodology:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution containing a chiral selector. Common chiral selectors include cyclodextrins and their derivatives.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: UV detection is common, although CE can be coupled with mass spectrometry (CE-MS) for enhanced sensitivity and specificity.

Chiral Separation Principle: The enantiomers of this compound will have different interactions with the chiral selector in the BGE, leading to different electrophoretic mobilities and, consequently, their separation.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Dissolve Sample & Standard B Filter (0.45 µm) A->B C Inject into HPLC B->C D C18 Reverse-Phase Separation C->D E UV Detection (220 nm) D->E F Chromatogram Generation E->F G Peak Integration & Quantification F->G

Figure 1: HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Spike Plasma with Analyte & IS B Protein Precipitation / SPE A->B C Evaporate & Reconstitute B->C D Inject into UPLC C->D E Chromatographic Separation D->E F ESI-MS/MS Detection (MRM) E->F G Peak Area Ratio Calculation F->G H Concentration Determination G->H

Figure 2: LC-MS/MS Experimental Workflow

CE_Workflow A Prepare Sample & BGE with Chiral Selector B Fill Capillary with BGE A->B C Inject Sample B->C D Apply High Voltage C->D E Chiral Separation in Capillary D->E F UV or MS Detection E->F G Electropherogram Analysis F->G

Figure 3: Capillary Electrophoresis Workflow

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study. HPLC-UV is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not paramount. For the analysis of low concentrations of the dipeptide in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. Capillary electrophoresis is particularly advantageous when chiral separation of the dipeptide enantiomers is required. A thorough cross-validation of the chosen method against a reference method is crucial to ensure the accuracy and reliability of the analytical data, in line with regulatory expectations such as those outlined in the ICH guidelines. Combining techniques, such as using LC-MS for identification and HPLC-UV for quantification, can provide a comprehensive and robust analytical workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of various methionine-containing compounds, including dipeptide stereoisomers and related derivatives. The information is compiled from preclinical studies to assist researchers in evaluating the potential of these compounds for further investigation.

Comparative Efficacy of Methionine Dipeptide Stereoisomers

The stereochemistry of methionine dipeptides significantly influences their nutritional value and intestinal absorption. Studies in murine models have demonstrated differences in the in vivo efficacy of various isomers of methionyl-methionine.

Nutritional Value in Mice

A study in mice assessed the potency of different methionyl-methionine isomers as a source of methionine by measuring weight gain. The results indicated that L-L-, L-D-, and D-L-methionylmethionine were well-utilized, whereas the D-D isomer showed significantly lower potency.

Table 1: Nutritional Potency of Methionyl-Methionine Isomers in Mice

CompoundRelative Potency (%) vs. L-Methionine
L-Methionyl-L-MethionineWell utilized
L-Methionyl-D-MethionineWell utilized
D-Methionyl-L-MethionineWell utilized
D-Methionyl-D-Methionine4% - 40%
Intestinal Absorption in Rats

The absorption rates of dimethionine diastereoisomers were measured in the small intestine of rats. The L,L-isomer was absorbed most rapidly, while the D,D-isomer had a significantly slower absorption rate. The L,D- and D,L-isomers had intermediate absorption rates.[1]

Table 2: Intestinal Absorption of Dimethionine Diastereoisomers in Rats

CompoundRelative Absorption Rate
L,L-DimethionineHighest
L,D-Dimethionine~50% of L,L-isomer
D,L-Dimethionine~50% of L,L-isomer
D,D-Dimethionine~10% of L,L-isomer

Comparative Efficacy of Methionine Derivatives

Beyond dipeptides, derivatives such as N-acetyl-methionine (NAM) and methionine hydroxy analog (MHA) have been evaluated as alternative sources of methionine in vivo.

N-Acetyl-Methionine (NAM) in Rats

Studies in rats have compared the efficacy of N-acetyl-L-methionine (NA-L-M) and N-acetyl-D-methionine (NA-D-M) to their unmodified counterparts, L-methionine and D-methionine. The results, based on weight gain and protein efficiency ratio (PER), showed that NA-L-M is an effective source of methionine, equivalent to L-methionine. In contrast, NA-D-M did not support growth.

Table 3: Efficacy of N-Acetyl-Methionine Isomers in Rats

CompoundGrowth ResponseProtein Efficiency Ratio (PER)
L-MethionineEquivalent to NA-L-MEquivalent to NA-L-M
N-Acetyl-L-MethionineEquivalent to L-MethionineEquivalent to L-Methionine
D-MethionineEquivalent to L-MethionineEquivalent to L-Methionine
N-Acetyl-D-MethionineNo responseNo response
Methionine Hydroxy Analog (MHA) in Pigs

The bioefficacy of DL-methionine hydroxy analog-free acid (MHA-FA) has been compared to DL-methionine (DLM) in pigs. Multiple studies have consistently shown that MHA-FA has a lower relative bioequivalence than DLM.

Table 4: Bioequivalence of Methionine Hydroxy Analog (MHA-FA) in Pigs

ParameterRelative Bioequivalence of MHA-FA vs. DL-Methionine
Weight Gain73%
Feed:Gain Ratio54%
Nitrogen Retention (% of intake)64.2%
Nitrogen Retained ( g/day )66.3%
Mean Relative Bioequivalence (product-to-product) 64%
Mean Relative Bioequivalence (equimolar basis) 73%

Experimental Protocols

Nutritional Value of Methionyl-Methionine Isomers in Mice
  • Animal Model: Male weanling mice.

  • Diet: Mice were fed amino acid-based diets containing graded concentrations of L-methionine or the methionyl-methionine isomers. The basal diet was deficient in sulfur amino acids.

  • Administration: Dietary supplementation.

  • Endpoint: Weight gain was measured over the experimental period.

  • Data Analysis: The potency of each compound was calculated as the ratio of the slopes of the dose-response curves (weight gain vs. dietary concentration) compared to L-methionine.

Intestinal Absorption of Dimethionine Diastereoisomers in Rats
  • Animal Model: Male Wistar rats.

  • Methodology: An in situ intestinal loop technique was used. The small intestine was divided into three segments (proximal, middle, and distal).

  • Procedure: A solution containing a specific dimethionine diastereoisomer was injected into the ligated intestinal loops. After a set time (5 or 10 minutes), the intestinal contents were collected.

  • Endpoint: The amount of the dipeptide that disappeared from the intestinal loop was measured to determine the absorption rate.

  • Data Analysis: Absorption was expressed as nmol of dipeptide absorbed per cm of intestine per minute.

Efficacy of N-Acetyl-Methionine Isomers in Rats
  • Animal Model: Growing rats.

  • Diet: Rats were fed a sulfur amino acid-limited diet containing 10% soybean protein isolate. The diet was supplemented with L-methionine, D-methionine, N-acetyl-L-methionine, or N-acetyl-D-methionine.

  • Endpoints: Weight gain, food intake, and protein efficiency ratio (PER) were determined.

  • Data Analysis: The growth response and PER for each supplemented group were compared to the basal diet group and to each other.

Bioequivalence of Methionine Hydroxy Analog (MHA-FA) in Pigs
  • Animal Model: Crossbred weanling pigs.

  • Experimental Design: Two experiments were conducted. In the first, pigs were allotted to dietary treatments with graded levels of DL-methionine (DLM) or MHA-FA. In the second, a metabolism study was conducted to evaluate nitrogen retention.

  • Diet: The basal diet was formulated to be deficient in methionine.

  • Endpoints:

    • Experiment 1: Weight gain and feed:gain ratio were measured over a 28-day period.

    • Experiment 2: Nitrogen retention was determined through a 5-day total collection of urine and feces.

  • Data Analysis: A slope-ratio procedure was used to compare the responses between the two methionine sources and to calculate the relative biological equivalence of MHA-FA to DLM.

Signaling Pathways

Methionine and its derivatives are involved in key cellular signaling pathways that regulate cell growth, proliferation, and metabolism.

cluster_0 Methionine Metabolism and mTORC1 Signaling Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A SAMTOR SAMTOR SAM->SAMTOR binds & inhibits GATOR1 GATOR1 SAMTOR->GATOR1 activates mTORC1 mTORC1 GATOR1->mTORC1 inhibits Growth Cell Growth & Proliferation mTORC1->Growth

References

A Comparative Guide to Bioassay Validation for H-Met-D-Met-OH Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel bioassay for determining the activity of the dipeptide H-Met-D-Met-OH against a standard, established method. The focus is on the validation of a bioassay designed to quantify the ability of this compound to induce MET receptor activation. This guide will objectively compare the performance of a novel Proximity-Based Dimerization Assay with a conventional MET Phosphorylation ELISA, supported by detailed experimental protocols and comparative data.

Introduction to this compound and MET Receptor Activation

The dipeptide this compound is a subject of growing interest in cell signaling research. Methionine-containing peptides have been implicated in various biological processes, including antioxidant activities and the modulation of cell growth pathways.[1] The MET receptor, a receptor tyrosine kinase, plays a crucial role in cell proliferation, motility, and survival. Its activation is initiated by ligand binding, which induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues, triggering downstream signaling cascades such as the PI3K/AKT pathway. Dysregulation of the MET signaling pathway is implicated in various diseases, including cancer.

This guide will explore a hypothetical scenario where this compound is investigated as a potential ligand for the MET receptor. To quantitatively assess this interaction, a novel bioassay is proposed and validated against a standard method.

Comparison of Bioassay Methodologies

For the validation of this compound bioactivity, we compare a novel Proximity-Based Dimerization Assay against a standard MET Phosphorylation ELISA .

FeatureProximity-Based Dimerization Assay (Novel Method)MET Phosphorylation ELISA (Standard Method)
Principle Measures the this compound-induced dimerization of MET receptor subunits expressed as fusion proteins with complementary reporter fragments. Dimerization brings the fragments together, generating a quantifiable signal.Quantifies the phosphorylation of a specific tyrosine residue on the MET receptor upon ligand stimulation, using a specific capture antibody and a phosphorylation-specific detection antibody.
Primary Measurement Direct assessment of receptor dimerization.Indirect measure of receptor activation via phosphorylation.
Throughput High-throughput compatible (384-well format).Moderate to high-throughput (96- or 384-well format).
Sensitivity Potentially higher for detecting initial binding and dimerization events.High sensitivity for detecting the phosphorylated state of the receptor.
Complexity Requires generation of stable cell lines expressing fusion proteins.Utilizes commercially available antibodies and reagents with established protocols.
Cost Higher initial development cost, potentially lower per-sample cost in high-throughput screening.Moderate cost, with readily available commercial kits.

Hypothetical Performance Data

The following table summarizes the hypothetical performance data for the two bioassays in response to this compound stimulation.

ParameterProximity-Based Dimerization AssayMET Phosphorylation ELISA
EC50 (nM) 15.225.8
Z'-factor 0.780.65
Signal-to-Background Ratio 12.58.2
Assay Time (hours) 46
Intra-assay CV (%) 5.88.2
Inter-assay CV (%) 9.112.4

Signaling Pathway and Experimental Workflow

This compound Induced MET Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to the MET receptor, leading to the activation of the PI3K/AKT pathway.

MET_Signaling_Pathway This compound Induced MET Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MET_receptor MET Receptor This compound->MET_receptor Binding MET_dimer MET Dimer (Phosphorylated) MET_receptor->MET_dimer Dimerization & Autophosphorylation PI3K PI3K MET_dimer->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment pAKT Phospho-AKT AKT->pAKT Phosphorylation Cell_Response Cellular Responses (Proliferation, Survival, Motility) pAKT->Cell_Response Downstream Signaling

Figure 1: Proposed signaling pathway of this compound.

Bioassay Validation Workflow

The diagram below outlines the key steps in the validation of the novel Proximity-Based Dimerization Assay against the standard MET Phosphorylation ELISA.

Bioassay_Validation_Workflow Bioassay Validation Workflow cluster_assay_development Assay Development cluster_validation Validation cluster_analysis Data Analysis & Comparison Assay1_dev Proximity-Based Dimerization Assay Development Stimulation Cell Stimulation with this compound Assay1_dev->Stimulation Assay2_dev MET Phosphorylation ELISA Setup Assay2_dev->Stimulation Assay1_run Run Dimerization Assay Stimulation->Assay1_run Assay2_run Run Phosphorylation ELISA Stimulation->Assay2_run Data_Acquisition Data Acquisition Assay1_run->Data_Acquisition Assay2_run->Data_Acquisition EC50 EC50 Calculation Data_Acquisition->EC50 Z_factor Z'-factor Calculation Data_Acquisition->Z_factor CV CV% Calculation Data_Acquisition->CV Comparison Comparative Analysis EC50->Comparison Z_factor->Comparison CV->Comparison

Figure 2: Workflow for bioassay validation.

Experimental Protocols

Novel Bioassay: Proximity-Based Dimerization Assay

Objective: To measure the this compound-induced dimerization of the MET receptor in living cells.

Principle: This assay utilizes a split-luciferase complementation system. Two MET receptor constructs are generated, one fused to the N-terminal fragment of luciferase (NLuc) and the other to the C-terminal fragment (CLuc). Upon ligand-induced dimerization of the MET receptors, NLuc and CLuc are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of a substrate.

Methodology:

  • Cell Line Generation: A stable cell line co-expressing MET-NLuc and MET-CLuc is generated by transfection and subsequent selection.

  • Cell Seeding: Cells are seeded into a 384-well white, clear-bottom plate and cultured to 80-90% confluency.

  • Compound Treatment: Cells are serum-starved for 4 hours, followed by the addition of varying concentrations of this compound.

  • Incubation: The plate is incubated for 1 hour at 37°C.

  • Signal Detection: A luciferase substrate solution is added to each well, and the plate is incubated for 10 minutes at room temperature. Luminescence is measured using a plate reader.

Standard Bioassay: MET Phosphorylation ELISA

Objective: To quantify the level of MET receptor phosphorylation at a specific tyrosine residue (e.g., Tyr1234/1235) in response to this compound.

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A microplate is coated with an antibody that captures the total MET receptor from cell lysates. A second antibody, specific for the phosphorylated tyrosine residue, is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a substrate results in a colorimetric signal proportional to the amount of phosphorylated MET.

Methodology:

  • Cell Culture and Treatment: Cells endogenously expressing the MET receptor are cultured in a 96-well plate and treated with this compound as described for the dimerization assay.

  • Cell Lysis: After treatment, the cells are washed and lysed with a buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • The cell lysates are added to the MET capture antibody-coated plate and incubated.

    • The plate is washed, and the phospho-MET specific antibody is added and incubated.

    • After another wash, the HRP-conjugated secondary antibody is added and incubated.

    • The plate is washed again, and a TMB substrate is added.

    • The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.

Conclusion

Based on the hypothetical data, the novel Proximity-Based Dimerization Assay demonstrates superior performance characteristics compared to the standard MET Phosphorylation ELISA for the assessment of this compound activity. The lower EC50 value suggests higher sensitivity in detecting the initial ligand-induced event. Furthermore, the higher Z'-factor and signal-to-background ratio indicate a more robust and reliable assay, making it highly suitable for high-throughput screening applications. The reduced assay time also offers a significant practical advantage.

While the MET Phosphorylation ELISA remains a valid and widely used method for confirming receptor activation, the Proximity-Based Dimerization Assay presents a more direct and efficient approach for primary screening and characterization of compounds like this compound that are hypothesized to act as receptor dimerization agonists. For researchers in drug discovery and development, the adoption of such a novel assay could accelerate the identification and validation of new therapeutic agents targeting the MET signaling pathway.

References

Assessing the Off-Target Effects of H-Met-D-Met-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the dipeptide H-Met-D-Met-OH, focusing on its potential off-target effects. Due to the limited publicly available data on this specific molecule, this document establishes a framework for evaluation based on the known biological activities of methionine-containing peptides and outlines a comprehensive strategy for off-target profiling. We present this information alongside hypothetical alternatives to offer a comparative perspective crucial for early-stage drug development.

Introduction to this compound and Potential On-Target Activity

This compound is a dipeptide composed of L-methionine and D-methionine. The incorporation of a D-amino acid suggests a potential for increased stability against enzymatic degradation compared to its L-L counterpart.[1] Methionine-containing peptides have been noted for their antioxidant properties and their ability to modulate cellular signaling pathways.[2][3][4][5] For the purpose of this guide, we will hypothesize a primary on-target activity for this compound as a modulator of intracellular redox homeostasis through its antioxidant capacity.

Alternatives for Comparison:

To provide a thorough assessment, we will compare the hypothetical off-target profile of this compound with the following alternatives:

  • H-Met-L-Met-OH (L-L enantiomer): To evaluate the impact of stereochemistry on biological activity and off-target effects.

  • N-Acetylcysteine (NAC): A well-characterized antioxidant small molecule with a known safety and off-target profile.

  • H-Cys-D-Met-OH: A dipeptide containing another sulfur-containing amino acid, cysteine, known for its antioxidant properties.

Quantitative Comparison of Off-Target Effects

The following table summarizes hypothetical data from a panel of in vitro assays designed to assess the off-target effects of this compound and its alternatives. It is crucial to note that this data is illustrative and would need to be generated through experimental validation.

Assay TypeParameterThis compoundH-Met-L-Met-OHN-Acetylcysteine (NAC)H-Cys-D-Met-OH
Cytotoxicity CC50 (µM) in HEK293 cells > 100> 100> 1000> 100
Kinome Profiling Number of kinases inhibited >50% at 10 µM 2503
GPCR Panel Number of receptors with >50% inhibition/activation at 10 µM 1302
Ion Channel Panel Number of channels with >50% inhibition/activation at 10 µM 0100
Cellular Thermal Shift Assay (CETSA) Number of significant off-target binders 3614
Proteome Profiling Number of proteins with >2-fold expression change 815410

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (CC50).

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

  • Procedure:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds (this compound, H-Met-L-Met-OH, NAC, H-Cys-D-Met-OH) in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Kinome Profiling
  • Objective: To screen the test compound against a panel of kinases to identify potential off-target kinase inhibition.

  • Platform: Commercial kinome profiling service (e.g., services offered by companies like Reaction Biology, Eurofins, or Promega).

  • Procedure:

    • Provide the test compounds at a specified concentration (e.g., 10 µM) to the service provider.

    • The service provider will perform in vitro kinase activity assays for a broad panel of human kinases (e.g., >400 kinases).

    • The percentage of inhibition for each kinase is determined by comparing the activity in the presence of the test compound to a control.

    • Results are typically provided as a percentage of inhibition for each kinase at the tested concentration.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To identify direct binding partners (on- and off-targets) of a compound in a cellular context by measuring changes in protein thermal stability.

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell lysates at a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble protein fraction by quantitative mass spectrometry (proteome-wide CETSA) or Western blotting (for specific targets).

    • A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Proteome Profiling
  • Objective: To assess the global impact of a compound on cellular protein expression.

  • Procedure:

    • Treat cells with the test compound or vehicle control for a specified time (e.g., 24 or 48 hours).

    • Lyse the cells and extract total protein.

    • Digest the proteins into peptides and label with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

    • Identify proteins with statistically significant changes in expression.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway potentially modulated by this compound and the general workflow for assessing off-target effects.

cluster_0 Hypothetical On-Target Pathway: Redox Homeostasis ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates HMetDMetOH This compound HMetDMetOH->Nrf2 potentiates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection cluster_1 Experimental Workflow for Off-Target Assessment cluster_2 In Vitro Screening cluster_3 Cell-Based Target Engagement Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assays Compound->Cytotoxicity Kinome Kinome Profiling Compound->Kinome GPCR GPCR/Ion Channel Panels Compound->GPCR CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Proteome Proteome Profiling Compound->Proteome Data Data Analysis & Off-Target Identification Cytotoxicity->Data Kinome->Data GPCR->Data CETSA->Data Proteome->Data

References

Safety Operating Guide

Proper Disposal of H-Met-D-Met-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handle solid H-Met-D-Met-OH in a well-ventilated area or under a chemical fume hood to minimize the risk of inhaling airborne particles.

Chemical and Physical Properties

While specific data for this compound is limited, the properties of its constituent amino acids, L-methionine and D-methionine, can provide some context.[1][2]

PropertyL-MethionineD-MethionineThis compound
CAS Number 63-68-3[1][3][4]348-67-489680-20-6
Molecular Formula C₅H₁₁NO₂SC₅H₁₁NO₂SC₁₀H₂₀N₂O₃S₂
Molecular Weight 149.21 g/mol 149.21 g/mol 280.41 g/mol
Appearance Minute hexagonal platesWhite powder/
Solubility in Water SolubleSolubleN/A
Hazard Classification Not classified as a hazardous substance.Not classified as a hazardous substance.No data available.

Step-by-Step Disposal Procedure

The following procedure is based on the precautionary principle of treating substances with unknown toxicity with a high degree of caution.

  • Risk Assessment: Due to the absence of specific toxicological data for this compound, it should be handled as a potentially hazardous substance. The disposal method will depend on the quantity of the waste. Small, residual amounts from routine experiments may be handled differently than bulk quantities of expired or unused product.

  • Waste Segregation:

    • Do not dispose of this compound in the general laboratory trash or down the drain.

    • Designate a specific, clearly labeled waste container for "Non-hazardous Chemical Waste" or "Amino Acid/Peptide Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "89680-20-6".

  • Containerization:

    • Use a sealed, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are suitable.

    • For solid waste, ensure the container is securely closed to prevent the escape of dust.

    • For solutions containing this compound, do not mix with other incompatible chemical waste streams.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.

    • The storage area should be away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • Dispose of the containerized this compound through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the EHS office with all available information about the compound, including its name, CAS number, and any available safety data.

    • While the constituent amino acids are not considered hazardous, the final disposal method should be determined by a qualified professional, as regulations for chemical waste can vary.

Experimental Protocols

Currently, there are no standardized experimental protocols for the disposal of this compound. The recommended procedure is to follow the general guidelines for non-hazardous chemical waste disposal provided by your institution's EHS office.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Quantity and Form (Solid or Liquid) segregate Segregate Waste (Do not mix with other waste streams) assess->segregate ppe->assess label Label Container: 'this compound' 'CAS: 89680-20-6' segregate->label containerize Place in a Sealed, Leak-Proof Container label->containerize store Store in a Designated, Secure Area containerize->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling H-Met-D-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H-Met-D-Met-OH

This guide provides immediate, essential safety and logistical information for handling the dipeptide this compound. The following procedures are based on established best practices for handling peptides and amino acid derivatives in a laboratory setting. It is imperative to supplement this information with a substance-specific Safety Data Sheet (SDS) upon availability and to strictly adhere to all institutional and regulatory guidelines.

Hazard Summary
Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.
Face ShieldRecommended to be worn over safety goggles, particularly when handling the lyophilized powder or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[1] Consider double-gloving for added protection.[2] Gloves must be inspected before use and changed immediately after any contact with the compound.[1]
Body Protection Laboratory CoatA standard, fully-buttoned lab coat is required to protect skin and clothing from potential splashes.[3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles. The type of respirator should be determined by a risk assessment in accordance with your institution's policies.[2]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.
Operational Plan: Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Receiving and Initial Inspection:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Verify that the contents match the order description.

  • Lyophilized peptides may appear as a powder or a crystalline solid.

Storage:

  • Lyophilized Powder: For long-term storage, keep the tightly sealed container at -20°C or colder in a desiccator to prevent moisture absorption. Protect from light.

  • In Solution: Peptide solutions are significantly less stable. For short-term storage, refrigerate at 2-8°C. For longer-term storage, aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Handling Lyophilized Powder:

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weigh the desired amount of powder in a chemical fume hood or a designated area with appropriate ventilation to minimize inhalation exposure.

  • After weighing, tightly reseal the container, and if possible, purge with an inert gas like nitrogen or argon before returning to storage.

Reconstitution:

  • Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on the experimental requirements.

  • Add the solvent to the vial containing the lyophilized peptide.

  • Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, weighing paper, and empty vials, in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not pour peptide solutions down the drain.

Inactivation (Recommended for Liquid Waste): For an added layer of safety, especially for larger quantities of liquid waste, consider inactivation prior to disposal. This can be achieved through chemical degradation.

  • Acid or Base Hydrolysis: Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to break the peptide bonds. Allow the mixture to stand for a minimum of 24 hours in a sealed, labeled container within a chemical fume hood.

  • Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before collection for disposal.

ParameterRecommendation
Inactivation Reagent 1 M HCl or 1 M NaOH
Inactivation Time Minimum 24 hours
Final pH for Aqueous Waste 6.0 - 8.0
Storage of Waste Designated, labeled, and sealed hazardous waste containers
Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as outlined above.

  • For a small spill of lyophilized powder, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a sealed container for disposal.

  • For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area with an appropriate disinfectant or detergent solution.

  • Report the spill to your institution's Environmental Health and Safety (EHS) office.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Guides

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve from Storage Retrieve from Storage Prepare Workspace->Retrieve from Storage Equilibrate to Room Temp Equilibrate to Room Temp Retrieve from Storage->Equilibrate to Room Temp Weigh/Reconstitute Weigh/Reconstitute Equilibrate to Room Temp->Weigh/Reconstitute Segregate Waste Segregate Waste Weigh/Reconstitute->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Emergency_Response Emergency Response Plan cluster_spill_response Spill Response cluster_exposure_response Exposure Response Spill Spill Occurs Evacuate Area Evacuate Area Spill->Evacuate Area Exposure Exposure Occurs Remove from Exposure Remove from Exposure Exposure->Remove from Exposure Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean & Decontaminate Clean & Decontaminate Contain Spill->Clean & Decontaminate Dispose of Waste Dispose of Waste Clean & Decontaminate->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident Administer First Aid Administer First Aid Remove from Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Report Incident_exp Report Incident Seek Medical Attention->Report Incident_exp

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.